2-(2-Aminophenyl)-2-methylpropanenitrile
Description
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Properties
IUPAC Name |
2-(2-aminophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRUQWUBYMBZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733324 | |
| Record name | 2-(2-Aminophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314667-39-4 | |
| Record name | 2-(2-Aminophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-Aminophenyl)-2-methylpropanenitrile
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile molecular intermediates is paramount.[1][2][3] 2-(2-Aminophenyl)-2-methylpropanenitrile, identified by the CAS number 1314667-39-4 , has emerged as a significant building block, particularly in the synthesis of complex heterocyclic structures.[4][5][6] Its unique architecture, featuring a reactive aromatic amine ortho to a quaternary carbon bearing a nitrile group, provides a powerful platform for constructing diverse molecular frameworks. This guide offers a comprehensive overview of its synthesis, properties, applications, and safe handling protocols, tailored for researchers and professionals in organic synthesis and pharmaceutical development.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1314667-39-4 | [4] |
| Molecular Formula | C₁₀H₁₂N₂ | [4] |
| Molecular Weight | 160.22 g/mol | [4] |
| Physical Form | Solid | [4] |
| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | [4] |
| Storage Temperature | 4°C, protect from light | [4] |
| Purity (Typical) | ≥95% | [4] |
| InChI Key | UGRUQWUBYMBZKU-UHFFFAOYSA-N | [4] |
Synthesis Pathway: From Nitro-Aromatic Precursor to Target Aminonitrile
The most prevalent and industrially viable method for synthesizing this compound is through the catalytic reduction of its corresponding nitro precursor, 2-methyl-2-(2-nitrophenyl)propanenitrile. This transformation is a cornerstone reaction in the preparation of aromatic amines, valued for its efficiency and cleaner reaction profile compared to older metal-acid reduction methods.[7]
The underlying principle of this synthesis is the chemoselective reduction of the nitro group to a primary amine, while leaving the nitrile functionality intact. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficacy, selectivity, and the relatively mild conditions required.[7]
Caption: Catalytic hydrogenation of the nitro-precursor.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using palladium on carbon.[7]
Materials:
-
2-methyl-2-(2-nitrophenyl)propanenitrile
-
5-10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (95%)
-
Hydrogen (H₂) gas
-
Argon or Nitrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a high-pressure reactor, add 2-methyl-2-(2-nitrophenyl)propanenitrile, ethanol (in a mass ratio of approximately 1:6.25, reactant to solvent), and the Pd/C catalyst (catalyst loading of 0.2-0.4 mass equivalents relative to the starting material).[7]
-
Inerting the Atmosphere: Seal the reactor and purge the system multiple times with an inert gas (argon or nitrogen) to remove all oxygen.
-
Hydrogenation: Following the inert gas purge, introduce hydrogen gas into the reactor. Pressurize the system to 0.3-0.4 MPa.[7]
-
Reaction Conditions: Begin vigorous agitation and heat the reaction mixture to a temperature between 30-50°C.[7] Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from ethanol to yield the final this compound as a solid.[7]
Causality and Experimental Insight:
-
Catalyst Choice: Palladium on carbon is highly effective for the reduction of aromatic nitro groups. The carbon support provides a high surface area for the reaction, and palladium is an efficient catalyst for activating hydrogen.
-
Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under these hydrogenation conditions.
-
Pressure and Temperature: The applied pressure and temperature are optimized to ensure a reasonable reaction rate without promoting side reactions, such as reduction of the nitrile group or the aromatic ring.
-
Inerting: The initial purging with an inert gas is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.
Applications in Heterocyclic Synthesis: Gateway to Quinazolines
The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic nitrile group in a 1,2-relationship on the aromatic ring, makes it an exceptionally valuable precursor for the synthesis of fused heterocyclic systems. One of the most significant applications is in the construction of the quinazoline scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs.
The reaction typically proceeds via an intramolecular cyclization. The aromatic amine can act as a nucleophile, and under certain conditions, can react with the nitrile group (or a derivative thereof) to form the six-membered heterocyclic ring of the quinazoline system. This strategic positioning allows for efficient ring-closure reactions.
Caption: Role as a precursor in heterocyclic synthesis.
While specific literature detailing the direct cyclization of this compound is emerging, the synthesis of quinazolines from related 2-aminobenzonitriles is well-established.[8] For instance, a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazolines.[8] The unique steric hindrance provided by the gem-dimethyl group in the title compound can be exploited to influence regioselectivity and reaction outcomes in such synthetic strategies.
Safety and Handling
As an aromatic amine and a nitrile, this compound requires careful handling to minimize exposure and ensure laboratory safety. The compound is classified as harmful and an irritant.
GHS Hazard Information:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
The recommended storage temperature is 4°C, with protection from light.[4]
Spill and Disposal Procedures:
-
Small Spills: In a well-ventilated area, absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service.
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate in organic synthesis. Its efficient preparation via catalytic hydrogenation and its strategic placement of functional groups make it an attractive starting material for the synthesis of complex molecules, particularly medicinally relevant quinazoline derivatives. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of synthons like this compound is expected to increase, paving the way for the development of new therapeutic agents.
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ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-Aminophenyl)-2-methylpropanenitrile for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
2-(2-Aminophenyl)-2-methylpropanenitrile, a molecule of significant interest in contemporary organic synthesis, presents a unique combination of functional groups that render it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical and synthetic protocols, and essential safety information tailored for researchers, scientists, and professionals in the field of drug development. Understanding the nuances of this compound's behavior is paramount for its effective and safe utilization in the laboratory and in scale-up processes.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and process development. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the appropriate methods for its handling and purification.
Core Physical Characteristics
This aminonitrile is a solid at room temperature, a key consideration for its storage and handling.[1] While a definitive melting point is not widely published, its high boiling point of 307.0 ± 17.0 °C at 760 mmHg suggests strong intermolecular forces.[1]
Solubility Profile: A Key to Reaction and Purification Strategy
The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. While quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural features—a polar amino group, a moderately polar nitrile group, and a nonpolar aromatic ring—suggest a degree of solubility in a range of organic solvents. Based on the principle of "like dissolves like," it is anticipated to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Its solubility in less polar solvents like chloroform and acetone is likely to be moderate, while it is expected to have low solubility in nonpolar solvents like hexanes.
Table 1: Summary of Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1314667-39-4 | [1] |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | [1] |
| Storage Temperature | 4°C, protect from light | [1] |
Chemical Properties and Reactivity: A Tale of Two Functional Groups
The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the aromatic amino group and the nitrile group. This duality allows for a diverse range of chemical transformations, making it a versatile synthon.
The Aromatic Amino Group: A Nucleophilic Center and a Handle for Derivatization
The primary amino group attached to the phenyl ring is a potent nucleophile and a site for a variety of chemical modifications.
-
Acylation and Alkylation: The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophiles. Acylation with acyl chlorides or anhydrides can be used to introduce protecting groups or to synthesize amide derivatives. Alkylation reactions can also be performed, though care must be taken to control the degree of substitution.
-
Diazotization and the Sandmeyer Reaction: A cornerstone of aromatic chemistry, the amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate is a versatile precursor for a wide array of functional groups via the Sandmeyer reaction, including halogens, cyano groups, and hydroxyl groups.[2][3][4] This opens up a vast chemical space for derivatization.
The Nitrile Group: A Gateway to Diverse Functionalities
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[5] This reactivity allows for its conversion into several other important functional groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[6] This transformation is a powerful tool for introducing a carboxyl group.
-
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a route to diamine structures.
-
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.[6]
Experimental Protocols: Synthesis and Characterization
Proposed Synthesis: Alkylation of 2-Aminobenzyl Cyanide
This protocol is a hypothetical route and would require optimization.
Materials:
-
2-Aminobenzyl cyanide
-
Methyl iodide
-
Strong base (e.g., sodium hydride or lithium diisopropylamide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzyl cyanide in the anhydrous aprotic solvent.
-
Deprotonation: Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base) and slowly add the strong base to deprotonate the benzylic position.
-
Methylation: Add methyl iodide dropwise to the reaction mixture. Allow the reaction to stir at low temperature for a period, then gradually warm to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of the quenching agent.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and extract the product with the extraction solvent. Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Characterization: Spectroscopic Analysis
Definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups, signals in the aromatic region corresponding to the protons on the phenyl ring, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons, the quaternary carbon, the nitrile carbon, and the aromatic carbons.
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2250 cm⁻¹), and C-H and C=C stretching from the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (160.22 g/mol ) and characteristic fragmentation patterns.
Safety, Handling, and Storage: A Commitment to Laboratory Safety
Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel.
Hazard Identification
This compound is classified as harmful and an irritant.[1] Specific hazard statements include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Avoid generating dust.
Storage Guidelines
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] It is recommended to store it at 4°C and protected from light.[1]
Conclusion: A Promising Intermediate for Chemical Innovation
This compound is a bifunctional molecule with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique combination of a nucleophilic amino group and a versatile nitrile functionality offers a rich landscape for chemical modification. While further research is needed to fully elucidate its properties and develop optimized synthetic protocols, this guide provides a solid foundation for its safe and effective use in the laboratory. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for successful and responsible research.
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L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
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Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. InTech. Retrieved from [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. Retrieved from [Link]
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Structure Elucidation of 2-(2-Aminophenyl)-2-methylpropanenitrile: A Multi-faceted Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceutical agents, the role of complex molecular intermediates is paramount. 2-(2-Aminophenyl)-2-methylpropanenitrile, with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol , represents such a key building block.[1] Its structure, featuring an ortho-substituted aniline ring combined with a gem-dimethyl nitrile moiety, presents a unique set of characteristics that are crucial for its intended synthetic applications.
The unambiguous confirmation of such a structure is not merely an academic exercise; it is a critical checkpoint in the drug development pipeline, ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). A flawed structural assignment can lead to wasted resources, unforeseen side reactions, and potential safety concerns.
This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the causality behind experimental choices. The narrative follows a logical workflow, demonstrating how data from multiple, complementary analytical techniques—Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments—are integrated into a self-validating system to confirm the molecular structure with the highest degree of confidence.
The Strategic Workflow for Structure Elucidation
The foundation of robust structural analysis lies in a systematic approach where each step logically informs the next. The initial hypothesis of the structure is first tested for its fundamental properties—molecular weight and functional groups—before delving into the intricate details of atomic connectivity.
Caption: A strategic workflow for unambiguous structure elucidation.
Mass Spectrometry (MS): Establishing the Molecular Formula
Expertise & Rationale: The first step in any structural elucidation is to confirm the molecular weight. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, serving as a fundamental check of its identity. We employ high-resolution mass spectrometry (HRMS) to obtain an exact mass, which allows for the confident determination of the molecular formula, a critical constraint for any proposed structure.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.
-
Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the primary amine group is readily protonated.
-
Data Acquisition: Scan a mass range from m/z 50 to 500.
Data Presentation: Expected MS Fragmentation
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Formula of Ion | Interpretation |
| 161.1133 | [M+H]⁺ | [C₁₀H₁₃N₂]⁺ | Protonated Molecular Ion. Confirms the molecular weight of 160.22 g/mol . |
| 145.0820 | [M-CH₃]⁺ | [C₉H₁₀N₂]⁺ | Loss of a methyl radical from the quaternary center. |
| 134.1027 | [M-CN]⁺ | [C₁₀H₁₂N]⁺ | Loss of the nitrile group. |
| 93.0578 | [C₆H₇N]⁺ | [C₆H₇N]⁺ | Fragment corresponding to the aminophenyl moiety. |
Trustworthiness: The exact mass measurement of the [M+H]⁺ ion to four decimal places provides a high degree of confidence in the elemental composition (C₁₀H₁₂N₂), effectively ruling out other potential formulas with the same nominal mass. The fragmentation pattern is consistent with the proposed structure, showing logical losses of stable fragments like methyl and cyanide groups.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: Before assembling the molecular puzzle, we must identify the pieces. IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the amine (N-H), nitrile (C≡N), and aromatic (C=C) functionalities. The presence or absence of these key signals provides a quick and reliable validation of the major structural features.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and peak picking.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Interpretation |
| ~3450 & ~3360 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | The presence of two distinct peaks in this region is a definitive indicator of a primary amine.[2] |
| ~3050 | Aromatic C-H | C-H Stretch | Confirms the presence of a benzene ring. |
| ~2980 | Aliphatic C-H | C-H Stretch | Corresponds to the methyl groups. |
| ~2230 | Nitrile (-C≡N) | C≡N Triple Bond Stretch | A sharp, medium-intensity peak characteristic of a nitrile functional group.[3] |
| ~1620 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Further evidence for the primary amine. |
| ~1600 & ~1480 | Aromatic Ring | C=C Stretch in Ring | Confirms the aromatic skeleton. |
| ~750 | Aromatic Ring | C-H Out-of-Plane Bend | A strong peak in this region is highly suggestive of ortho-disubstitution on a benzene ring. |
Trustworthiness: The combination of the double peak for the N-H stretch, the sharp C≡N signal, and the pattern of aromatic absorptions provides a robust "fingerprint" of the molecule's functional makeup. This data strongly corroborates the proposed structure before proceeding to the more detailed NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure
Expertise & Rationale: NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. We use a suite of NMR experiments to build the molecule piece by piece, starting with one-dimensional (¹H and ¹³C) spectra to identify the atomic "parts list" and then using two-dimensional (COSY, HSQC, HMBC) spectra to connect them.
Experimental Protocol (General NMR)
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more clearly visible.
-
Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 or 500 MHz), lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve high resolution.
-
Acquisition: Run a standard suite of experiments: ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC using standard instrument parameters.
¹H NMR: Mapping the Proton Skeleton
Data Presentation: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~7.15 | d (doublet) | 1H | H-6 | Ortho-coupling to H-5. |
| ~6.95 | t (triplet) | 1H | H-4 | Coupled to H-3 and H-5. |
| ~6.70 | d (doublet) | 1H | H-3 | Ortho-coupling to H-4. |
| ~6.55 | t (triplet) | 1H | H-5 | Coupled to H-4 and H-6. |
| ~5.10 | s (broad singlet) | 2H | -NH ₂ | Amine protons; chemical shift is solvent and concentration dependent. Integrates to two protons. |
| ~1.60 | s (singlet) | 6H | 2 x -CH ₃ | Six equivalent protons of the two methyl groups. Appears as a singlet due to the absence of adjacent protons. |
¹³C NMR: Identifying the Carbon Environments
Data Presentation: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~148.0 | C -2 (C-NH₂) | Aromatic carbon directly attached to the electron-donating amine group, shifted upfield. |
| ~130.0 | C -4 | Aromatic CH. |
| ~128.5 | C -6 | Aromatic CH. |
| ~125.0 | C -1 (C-C(CH₃)₂) | Aromatic carbon attached to the alkyl group. |
| ~122.5 | -C ≡N | Characteristic chemical shift for a nitrile carbon.[4] |
| ~118.0 | C -5 | Aromatic CH. |
| ~116.0 | C -3 | Aromatic CH. |
| ~45.0 | -C (CH₃)₂ | Quaternary aliphatic carbon. |
| ~28.0 | -C H₃ | Equivalent methyl carbons. |
2D NMR: The Definitive Connectivity Map
Expertise & Rationale: While 1D NMR provides the components, 2D NMR provides the assembly instructions. COSY confirms proton-proton couplings, HSQC maps protons to their directly attached carbons, and the critically important HMBC experiment reveals long-range (2-3 bond) proton-carbon correlations, allowing us to piece together the entire molecular framework.
Key Expected 2D NMR Correlations:
-
COSY: Will show correlations between the adjacent aromatic protons (H-3 with H-4, H-4 with H-5, H-5 with H-6), confirming the ortho-substituted ring system.
-
HSQC: Will unambiguously link each proton signal to its corresponding carbon signal (e.g., δ ~7.15 ppm proton to δ ~128.5 ppm carbon).
-
HMBC: This is the final validation step. The key correlations are visualized below.
Caption: Key HMBC correlations confirming the molecular skeleton.
Trustworthiness: The HMBC correlation from the methyl protons (δ ~1.60 ppm) to the aromatic carbon C-1 (δ ~125.0 ppm) is the crucial link. It definitively proves that the gem-dimethylpropanenitrile group is attached to the aromatic ring. Further correlations from these methyl protons to the nitrile carbon and the quaternary carbon solidify the structure of the side chain. Correlations between the aromatic protons confirm their positions relative to the substitution points. This web of interconnected data leaves no room for ambiguity.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique, synergistic analytical approach.
-
Mass Spectrometry established the correct molecular formula, C₁₀H₁₂N₂.
-
Infrared Spectroscopy confirmed the presence of the required functional groups: a primary amine, a nitrile, and an ortho-substituted aromatic ring.
-
¹H and ¹³C NMR provided a complete inventory of the proton and carbon environments, consistent with the proposed structure.
-
2D NMR (especially HMBC) served as the final arbiter, unequivocally connecting the aliphatic and aromatic portions of the molecule and confirming the precise substitution pattern.
Each piece of data corroborates the others, creating a self-validating system that confirms the structure beyond any reasonable doubt. This rigorous, evidence-based approach is essential for ensuring the quality and integrity of chemical compounds used in research and development.
References
- Sigma-Aldrich. (n.d.). This compound. Retrieved from a vendor page providing chemical properties like molecular weight and formula.
- PrepChem. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from a page detailing related synthesis, though not of the exact target molecule.
- ResearchGate. (n.d.). Chemical structures of aromatic and aliphatic nitriles. Retrieved from a scientific diagram showing various nitrile structures.
- Wikipedia. (n.d.). Nitrile. Retrieved from a general overview of the nitrile functional group.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88022, 2-Amino-2-methylpropionitrile.
- ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from a publication detailing the synthesis of a derivative, confirming the stability and use of the aminophenyl-methylpropanenitrile scaffold.
- Murray, Whitehead, Le Strat, & Conway. (n.d.). Supporting Information including NMR spectra.
- LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from an educational resource on the chemistry and properties of nitriles.
- Fiveable. (n.d.). Aromatic Nitriles Definition.
- LibreTexts Chemistry. (2023, November 23). 20.7 Chemistry of Nitriles. Retrieved from an educational resource detailing properties and reactions of nitriles.
- BenchChem. (n.d.). The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from a resource on the synthesis of alpha-amino nitriles.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 2-amino...quinoline-3-carbonitrile. Retrieved from a diagram showing a synthesis involving an aminonitrile.
- ResearchGate. (n.d.). IR spectra of compound 2.
- Supporting Information. (n.d.). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from a document describing the synthesis of aminonitriles.
- Santa Cruz Biotechnology. (n.d.). 2-(4-aminophenyl)-2-methylpropanenitrile.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Enantio-differentiation of Molecules. Retrieved from a document detailing advanced NMR experimental setups.
- Illinois State University. (2015). Infrared Spectroscopy. Retrieved from an educational document on IR spectroscopy, detailing characteristic absorption regions for various functional groups.
- Oakwood Chemical. (n.d.). 2-(4-Aminophenyl)-2-methylpropanenitrile.
- Labsolu. (n.d.). 2-(3-Aminophenyl)-2-methylpropanenitrile.
- Amerigo Scientific. (n.d.). 2-(4-Aminophenyl)-2-methylpropanenitrile.
- University of Calgary. (n.d.). 13C NMR Chemical Shift Table. Retrieved from a reference table of typical 13C NMR chemical shifts.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Amino-5-phenyl-3-furonitrile from Phenylacetonitrile.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropane. Retrieved from an educational site explaining 13C NMR of simple alkanes.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: 2-Propenenitrile.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanal.
- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanal.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-methylpropanal.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanal.
- ResearchGate. (n.d.). 13C NMR spectrum of the products of irradiation.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Propanenitrile.
- Matrix Scientific. (n.d.). 2-(3-Aminophenyl)-2-methylpropanenitrile.
- ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum.
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An In-depth Technical Guide to the Synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile: Starting Materials and Core Methodologies
Introduction
2-(2-Aminophenyl)-2-methylpropanenitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a reactive aminophenyl group and a quaternary carbon center, allows for diverse chemical modifications, making it a versatile scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this compound with high purity and yield.
Strategic Approach to Synthesis: A Two-Step Pathway
The most direct and industrially scalable synthesis of this compound involves a two-step process. This strategy hinges on the initial preparation of a nitro-substituted intermediate, 2-methyl-2-(2-nitrophenyl)propanenitrile, followed by the reduction of the nitro group to the desired primary amine. This approach is favored due to the ready availability of the starting materials and the high efficiency of the individual transformations.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Intermediate: 2-Methyl-2-(2-nitrophenyl)propanenitrile
The synthesis of the nitro-intermediate is achieved through the alkylation of 2-nitrophenylacetonitrile with methyl iodide. This reaction introduces the two methyl groups at the α-position to the nitrile, forming the crucial quaternary carbon center.
Starting Materials for Part 1
| Starting Material | Chemical Structure | Key Properties & Role | Supplier Examples |
| 2-Nitrophenylacetonitrile | The foundational aromatic building block containing the nitro group and the acetonitrile moiety. It is a light brown solid.[1] | Commercially available from major chemical suppliers. | |
| Methyl Iodide (CH₃I) | The alkylating agent that provides the two methyl groups. It is a dense, volatile liquid. | Commercially available from major chemical suppliers. | |
| Base (e.g., Sodium Hydroxide, Sodium Hydride) | NaOH / NaH | A strong base is required to deprotonate the α-carbon of 2-nitrophenylacetonitrile, generating a carbanion that acts as a nucleophile. | Commercially available from major chemical suppliers. |
| Solvent (e.g., Dimethylformamide - DMF, Dimethyl Sulfoxide - DMSO) | C₃H₇NO / C₂H₆OS | A polar aprotic solvent is necessary to dissolve the reactants and facilitate the nucleophilic substitution reaction. | Commercially available from major chemical suppliers. |
Experimental Protocol: Alkylation of 2-Nitrophenylacetonitrile
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Workflow for the Alkylation Step:
Caption: Step-by-step workflow for the synthesis of 2-methyl-2-(2-nitrophenyl)propanenitrile.
Detailed Steps:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-nitrophenylacetonitrile in a suitable volume of anhydrous DMF.
-
Deprotonation: Cool the solution to 0-5 °C using an ice bath. Carefully add a strong base, such as sodium hydride (handle with extreme caution), in small portions. Stir the mixture at this temperature for 30-60 minutes.
-
Alkylation: Add methyl iodide dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of cold water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-methyl-2-(2-nitrophenyl)propanenitrile by column chromatography on silica gel or by recrystallization to obtain the pure product.
Part 2: Reduction of 2-Methyl-2-(2-nitrophenyl)propanenitrile to this compound
The final step in the synthesis is the reduction of the nitro group to a primary amine. This transformation is a cornerstone of organic synthesis and can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.
Starting Materials for Part 2
| Starting Material | Chemical Structure | Key Properties & Role | Supplier Examples |
| 2-Methyl-2-(2-nitrophenyl)propanenitrile | ![]() | The key intermediate from Part 1.[2] | Synthesized as described above. |
| Reducing Agent | H₂/Pd-C or Fe/HCl | The reagent responsible for the reduction of the nitro group. The choice of reducing agent can depend on scale, available equipment, and desired selectivity. | Commercially available from major chemical suppliers. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | A suitable solvent to dissolve the starting material and facilitate the reaction. | Commercially available from major chemical suppliers. |
| Acid (for metal-acid reduction) | HCl | Used in conjunction with a metal like iron to generate the reducing species in situ. | Commercially available from major chemical suppliers. |
Experimental Protocols: Reduction of the Nitro Group
Two reliable methods for the reduction are presented below.
Method A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Workflow for Catalytic Hydrogenation:
Caption: Step-by-step workflow for the catalytic hydrogenation of 2-methyl-2-(2-nitrophenyl)propanenitrile.
Detailed Steps:
-
Reaction Setup: Dissolve 2-methyl-2-(2-nitrophenyl)propanenitrile in methanol or ethanol in a hydrogenation flask. Add a catalytic amount of 10% palladium on carbon.
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator). Purge the system with hydrogen and then maintain a hydrogen atmosphere while stirring the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps, but can be further purified if necessary.
Method B: Metal-Acid Reduction
This is a classic and cost-effective method for nitro group reduction.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, suspend 2-methyl-2-(2-nitrophenyl)propanenitrile in a mixture of methanol, water, and concentrated hydrochloric acid.
-
Reduction: Add iron powder to the stirred mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove excess iron. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude product, which can then be purified.
Conclusion
The synthesis of this compound is a well-established process that relies on the robust and efficient transformation of readily available starting materials. The two-step approach, involving the alkylation of 2-nitrophenylacetonitrile followed by the reduction of the resulting nitro-intermediate, provides a reliable route to this valuable building block. The choice of reagents and reaction conditions for each step can be tailored to the specific needs of the laboratory, including scale, available equipment, and desired purity. By following the methodologies outlined in this guide, researchers can confidently synthesize this compound for their drug discovery and development programs.
References
-
Pearson. Alkylation of the following compound with methyl iodide under two... Available at: [Link]
-
Lei, F. et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. 2015 International conference on Applied Science and Engineering Innovation. Available at: [Link]
- Google Patents. US3755412A - Alkylation of acetonitriles.
-
Chemical Synthesis Database. 2,3-bis(2-nitrophenyl)propanenitrile. Available at: [Link]
-
PubChem. 2-Nitrophenylacetonitrile. Available at: [Link]
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A Comprehensive Technical Guide to 2-(2-Aminophenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 2-(2-Aminophenyl)-2-methylpropanenitrile, a pivotal chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, outlines detailed protocols for its synthesis and characterization, and discusses its significant role as a building block in the creation of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Importance of Aminonitrile Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, pharmacokinetic profile, and synthetic accessibility. The nitrile group (C≡N), once viewed with caution, is now recognized as a valuable pharmacophore, contributing to enhanced binding affinity and improved metabolic stability in numerous approved drugs.[1][2] When combined with an aromatic amine, as in the case of this compound, the resulting scaffold becomes a versatile platform for constructing complex molecules. This guide focuses on the ortho-amino isomer, a compound of increasing interest due to its utility in synthesizing kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4]
This document serves as a technical resource, providing not only the fundamental properties of this compound but also practical, field-proven methodologies for its synthesis, purification, and rigorous analytical characterization. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.
Core Molecular and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. This compound is a solid at room temperature with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂ | |
| Molecular Weight | 160.22 g/mol | |
| CAS Number | 1314667-39-4 | |
| Appearance | Solid | |
| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | |
| Storage Temperature | 4°C, Protect from Light |
Synthesis and Purification Workflow
The synthesis of this compound is most logically achieved through a two-step process: the synthesis of its nitro-substituted precursor, followed by the reduction of the nitro group to the desired primary amine. This approach is a well-established and reliable transformation in organic synthesis.
Part 1: Synthesis of 2-(2-Nitrophenyl)-2-methylpropanenitrile (Precursor)
The initial step involves the methylation of the benzylic carbon of 2-(2-nitrophenyl)acetonitrile. The acidity of the α-hydrogen makes it susceptible to deprotonation by a strong, non-nucleophilic base, followed by alkylation.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred DMF. The use of NaH ensures irreversible deprotonation of the acidic α-hydrogen.
-
Substrate Addition: Dissolve 2-(2-nitrophenyl)acetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes. A color change is typically observed, indicating the formation of the carbanion.
-
Alkylation: Add methyl iodide (CH₃I, 2.5 equivalents) dropwise to the reaction mixture. The excess methyl iodide drives the dialkylation to completion. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(2-nitrophenyl)-2-methylpropanenitrile. This crude product is often of sufficient purity for the subsequent reduction step.
Part 2: Reduction and Purification
Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine, with palladium on carbon (Pd/C) being a standard and highly effective catalyst.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 2-(2-nitrophenyl)-2-methylpropanenitrile from the previous step in methanol or ethanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10% by weight of the substrate) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen gas and then introduce hydrogen gas (typically at 40-50 psi). The reaction is then shaken or stirred vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Filtration and Concentration: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (methanol or ethanol). Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product is purified by silica gel column chromatography.[5] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3), is typically effective. Fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the final product as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.[2][6]
Sample Preparation Protocol:
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Expected ¹H NMR Spectral Features (in CDCl₃, predicted):
-
Aromatic Protons (4H): Multiple signals in the range of δ 6.6-7.2 ppm, exhibiting coupling patterns characteristic of an ortho-disubstituted benzene ring.
-
Amine Protons (2H): A broad singlet around δ 3.5-4.5 ppm. The chemical shift of this peak can be variable and it will exchange with D₂O.
-
Methyl Protons (6H): A sharp singlet at approximately δ 1.7 ppm, integrating to six protons, corresponding to the two equivalent methyl groups.
Expected ¹³C NMR Spectral Features (in CDCl₃, predicted):
-
Nitrile Carbon (C≡N): A signal around δ 122-125 ppm.
-
Aromatic Carbons (6C): Multiple signals in the aromatic region (δ 115-150 ppm).
-
Quaternary Carbon: A signal for the carbon atom attached to the two methyl groups and the nitrile group.
-
Methyl Carbons (2C): A signal in the aliphatic region (δ 25-30 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[7][8][9]
Sample Preparation Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Expected FT-IR Absorption Bands:
-
N-H Stretch (Amine): Two distinct, sharp to medium bands in the region of 3350-3450 cm⁻¹, characteristic of a primary aromatic amine (symmetric and asymmetric stretching).[9]
-
C≡N Stretch (Nitrile): A sharp, intense absorption peak in the range of 2220-2240 cm⁻¹, which is highly characteristic of an aromatic nitrile.[10]
-
C-H Stretch (Aromatic/Aliphatic): Signals above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
N-H Bend (Amine): A band around 1600-1650 cm⁻¹.[9]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is used to assess the purity of the compound and confirm its molecular weight.[1][11]
Exemplary HPLC-MS Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: Start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm and Electrospray Ionization (ESI) in positive mode for mass spectrometry.
-
Expected MS Result: The mass spectrometer should detect the protonated molecular ion [M+H]⁺ at m/z 161.22.
Applications in Drug Development: A Key Intermediate for Kinase Inhibitors
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. The ortho-disposition of the amino group and the cyano-isopropyl moiety provides a unique structural framework for creating potent and selective enzyme inhibitors.
A primary application is in the development of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific kinases have become a cornerstone of modern oncology.
The primary amine of this compound can act as a nucleophile to react with various electrophilic partners, often heterocyclic halides, to construct the core of the kinase inhibitor. For example, it can be used in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are known to be potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) or Janus Kinase (JAK).[4][12] The aminophenyl portion of the molecule often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interaction of the adenine region of ATP. The 2-methylpropanenitrile moiety can then be directed towards other regions of the active site to enhance potency and selectivity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, wash thoroughly with water.
-
Store in a cool, dry place, protected from light.
-
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis, while requiring careful execution, is based on reliable and well-understood organic transformations. The analytical techniques detailed in this guide provide a robust framework for its characterization, ensuring the quality and integrity of this crucial intermediate. Its demonstrated utility in the construction of sophisticated molecular architectures, particularly for potent kinase inhibitors, underscores its importance in the ongoing quest for new and more effective therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their drug discovery programs.
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An In-depth Technical Guide to the Solubility of 2-(2-Aminophenyl)-2-methylpropanenitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Aminophenyl)-2-methylpropanenitrile. In the absence of extensive empirical data in public literature, this document establishes a predictive framework based on first principles of physical organic chemistry, including molecular structure, intermolecular forces, and the "like dissolves like" principle. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate process development, formulation, and analytical method design.
Introduction: The Need for a Predictive Solubility Framework
This compound is a compound of interest with a unique molecular architecture combining aromatic, amine, and nitrile functionalities. Understanding its solubility is critical for a range of applications, from synthesis and purification to formulation and biological screening.[1][2] The solubility of a compound dictates its behavior in solution, influencing reaction kinetics, crystallization, and bioavailability.[2][3]
Given the scarcity of published experimental solubility data for this specific molecule, this guide takes a two-pronged approach:
-
Theoretical & Predictive Analysis: A detailed examination of the molecule's structure to predict its solubility in different classes of organic solvents. This is grounded in the fundamental principle that solubility is governed by the balance of intermolecular forces between the solute and the solvent.[4][5][6][7]
-
Experimental Validation Protocol: A robust, step-by-step methodology for determining the thermodynamic solubility of the compound, ensuring researchers can generate reliable, high-quality data.
Molecular Structure and Intermolecular Force Analysis
The solubility of a solute in a solvent is determined by the Gibbs free energy of mixing, which is heavily influenced by the enthalpy of solution.[8] This enthalpy term is a reflection of the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. A favorable dissolution process occurs when the solute-solvent interactions are strong enough to overcome the forces holding the respective molecules together.[5] This is the essence of the "like dissolves like" rule.[5][9]
The structure of this compound (Molecular Weight: 160.22 g/mol ) contains several key features that dictate its interaction potential.
Caption: Structure of this compound highlighting key functional groups.
Key Functional Groups and Their Contributions:
-
Primary Aromatic Amine (-NH₂): This group is polar and can act as a hydrogen bond donor.[10] Its presence suggests favorable interactions with protic and other polar solvents. Lower aliphatic amines are generally soluble in water and polar organic solvents like alcohols.[11][12]
-
Nitrile Group (-C≡N): The nitrile group is strongly polar and acts as a hydrogen bond acceptor. This feature will significantly contribute to its solubility in polar aprotic and protic solvents.
-
Aromatic Phenyl Ring: The phenyl ring is largely nonpolar and will engage in van der Waals (specifically, London dispersion) forces and potential π-π stacking interactions. It contributes to solubility in aromatic solvents like toluene and less polar solvents.
-
Gem-dimethyl Group: The two methyl groups attached to the quaternary carbon create a nonpolar, sterically bulky region, enhancing solubility in nonpolar solvents and potentially reducing it in highly structured solvents like water.[4]
Overall Polarity Assessment: The molecule possesses a blend of polar (amine, nitrile) and nonpolar (phenyl ring, alkyl groups) characteristics. This amphiphilic nature suggests it will not be exclusively soluble in only one class of solvent but will exhibit a range of solubilities across a spectrum of polarities.
Predicted Solubility in Organic Solvent Classes
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various common laboratory solvents.[5][9][13] The following table provides a qualitative prediction, which should be confirmed experimentally using the protocol in Section 4.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have strong dipoles that can effectively solvate the polar nitrile and amine groups. They are also excellent hydrogen bond acceptors, interacting favorably with the amine protons. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with both the amine and nitrile groups of the solute.[11] Solubility may decrease slightly with increasing alcohol chain length as the solvent becomes less polar.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are of intermediate polarity and can effectively solvate the entire molecule. The slight acidity of the chloroform proton can lead to a weak hydrogen bond with the nitrile nitrogen. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is a polar ether that should be a reasonably good solvent. Diethyl ether is significantly less polar and is expected to be a poorer solvent, primarily interacting with the nonpolar parts of the molecule. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate has intermediate polarity and is a hydrogen bond acceptor, allowing for favorable interactions with the amine group. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | These nonpolar solvents will primarily interact with the phenyl ring and alkyl groups via van der Waals forces.[14] The polar functional groups will limit high solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low / Poor | As nonpolar solvents, they lack the ability to form strong interactions with the polar amine and nitrile groups, leading to poor solvation.[7] |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To move from prediction to quantification, a rigorous experimental approach is necessary. The equilibrium or thermodynamic shake-flask method is the gold standard for solubility measurement.[8][15] It ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[15]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium.[16] After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated liquid phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[17][18][19]
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
A. Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is highly soluble (e.g., Acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range.[17]
B. Sample Preparation and Equilibration:
-
Add an excess amount of the solid compound (enough to ensure a solid phase remains after equilibration) to a series of glass vials.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 1 °C).
-
Agitate the vials for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[18][20] A preliminary time-to-equilibrium study is recommended.
C. Phase Separation and Sample Analysis:
-
Remove vials from the shaker and allow them to stand undisturbed at the equilibration temperature for a short period to let the bulk of the solid settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) and discard the first few drops to saturate any potential binding sites on the filter material.[19]
-
Filter the remaining supernatant into a clean HPLC vial.
-
Perform an accurate, gravimetric or volumetric dilution of the filtrate with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve.
-
Analyze the diluted samples and calibration standards by a validated HPLC-UV method.[21]
D. Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standards. Determine the slope, intercept, and correlation coefficient (R²).[17]
-
Use the regression equation to determine the concentration of the diluted sample.
-
Calculate the solubility (S) in the original solvent using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Conclusion and Future Work
This guide establishes a robust theoretical framework for predicting the solubility of this compound across a range of common organic solvents. The predictions, based on an analysis of its constituent functional groups and the principle of "like dissolves like," suggest high solubility in polar aprotic and protic solvents, moderate solubility in solvents of intermediate polarity, and poor solubility in nonpolar aliphatic hydrocarbons.
Crucially, this guide provides a detailed, actionable protocol for the experimental determination of thermodynamic solubility using the benchmark shake-flask method coupled with HPLC analysis. Researchers and drug development professionals are strongly encouraged to use this protocol to generate precise, quantitative data. Such empirical data is invaluable for validating the predictive model and is essential for process optimization, formulation development, and ensuring the reproducibility of scientific outcomes.
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A Comprehensive Safety and Handling Guide for 2-(2-Aminophenyl)-2-methylpropanenitrile (CAS: 1314667-39-4)
This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for 2-(2-Aminophenyl)-2-methylpropanenitrile. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a culture of safety and scientific integrity in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound utilized in various research and chemical synthesis applications.[1] Understanding its fundamental properties is the first step in a thorough risk assessment. Key identifiers and physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1314667-39-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂ | [1][2] |
| Molecular Weight | 160.22 g/mol | [1] |
| Synonyms | This compound | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [1] |
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazard information.[3] this compound is classified as hazardous, warranting specific precautions.[1]
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Expert Analysis of Hazard Statements:
-
H302 (Harmful if swallowed): This classification indicates acute oral toxicity. While not as severe as "Toxic" or "Fatal," ingestion can lead to significant adverse health effects. Nitrile-containing compounds warrant caution due to the potential for metabolic release of cyanide, though the "Harmful" classification suggests this is not the predominant immediate risk.[4][5]
-
H315 (Causes skin irritation): Direct contact with the solid or its solutions can cause local inflammation, redness, and discomfort. This is a reversible condition, but repeated exposure should be avoided.
-
H319 (Causes serious eye irritation): The compound can cause significant, painful, but ultimately reversible damage if it comes into contact with the eyes. This underscores the absolute requirement for proper eye protection.
-
H335 (May cause respiratory irritation): Inhalation of the dust can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath. This hazard necessitates the use of engineering controls to minimize airborne concentrations.
Caption: Step-by-step safe handling workflow.
Storage and Disposal Procedures
-
Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. [4][6]Recommended storage temperature is between 2-8°C (refrigerated) and protected from light to ensure chemical stability. [1][2]* Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. [4]* Disposal: Dispose of waste contents and containers in accordance with all local, regional, national, and international regulations. [4]This must be done through a licensed waste disposal company. Do not allow the product to enter drains. [7]
Emergency Response and First Aid
Immediate and correct response to an exposure is critical.
-
General Advice: Move out of the dangerous area. Show this safety guide to the doctor in attendance.
-
If Inhaled (P304+P340): Remove the person to fresh air and keep them comfortable for breathing. [8]If respiratory symptoms persist, call a physician.
-
In Case of Skin Contact (P302+P352): Immediately wash the affected area with plenty of soap and water. [8]Remove all contaminated clothing. If skin irritation occurs, seek medical advice. [8]* In Case of Eye Contact (P305+P351+P338): Rinse cautiously and thoroughly with water for at least 15 minutes. [8]Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If Swallowed (P301+P310): Immediately call a POISON CENTER or doctor. [8]Rinse mouth with water. Do NOT induce vomiting. [9]* Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [4] * Hazardous Combustion Products: Under fire conditions, hazardous fumes may be emitted, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide. [4]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [4]
-
Caption: Emergency first aid decision flowchart.
Toxicological and Ecological Profile
-
Acute Effects: As indicated by the H-statements, the primary acute risks are moderate oral toxicity and irritation to the skin, eyes, and respiratory system.
-
Chronic Effects: No information on carcinogenicity, mutagenicity, or reproductive toxicity was found. As a standard precautionary principle for research chemicals with incomplete toxicological profiles, chronic exposure should be avoided.
-
Ecotoxicity: No specific data is available. The substance should be prevented from entering the environment, soil, or waterways, as its effects on aquatic and terrestrial life are unknown.
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The Aminonitrile Scaffold: A Versatile Blueprint for Modulating Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Aminonitriles, organic compounds bearing both an amino and a nitrile functional group, represent a pivotal class of molecules in medicinal chemistry and drug discovery. Their significance is rooted not only in their prevalence as structural motifs in natural products but also in their remarkable versatility as synthetic intermediates for a vast array of bioactive compounds.[1] This guide provides a comprehensive exploration of the potential biological activities of aminonitriles, delving into their mechanisms of action, therapeutic applications, and the inherent toxicological considerations. We will dissect the structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, and provide detailed experimental frameworks for their evaluation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights into harnessing the therapeutic potential of the aminonitrile scaffold.
The Aminonitrile Core: A Privileged Scaffold in Medicinal Chemistry
Aminonitriles, particularly α-aminonitriles, are distinguished by the presence of an amino group and a nitrile (-C≡N) group, often attached to the same carbon atom. This unique bifunctionality confers a rich chemical reactivity, making them invaluable building blocks in organic synthesis.[2] The classical Strecker synthesis, first reported in 1850, remains a cornerstone for the preparation of α-aminonitriles and serves as a gateway to the synthesis of α-amino acids and a plethora of nitrogen-containing heterocycles that are central to many pharmaceutical agents.[3][4][5]
The importance of the aminonitrile moiety extends beyond its role as a synthetic precursor. The nitrile group itself can participate in crucial biological interactions, including hydrogen bonding and π-π stacking, while the amino group can act as a hydrogen bond donor and acceptor, or engage in electrostatic interactions upon protonation.[2] This dual capacity for interaction allows for the fine-tuning of molecular properties to achieve desired biological effects.
A Spectrum of Biological Activities: From Pathogen Inhibition to Cancer Cytotoxicity
The structural diversity achievable with the aminonitrile scaffold has led to the discovery of a wide range of biological activities. These compounds have demonstrated significant potential as therapeutic agents in various domains.
Antimicrobial and Antiviral Activity
Aminonitriles have emerged as a promising class of antimicrobial agents with a broad spectrum of activity.[6] Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.[6][7] The mechanism of action is often attributed to the ability of the aminonitrile to interfere with essential cellular processes within the pathogen. Furthermore, certain aminonitrile derivatives have exhibited notable antifungal and antiviral properties, highlighting their potential as versatile anti-infective agents.[3][8]
Anticancer Activity
A growing body of evidence supports the potential of aminonitriles as anticancer agents.[9] Their cytotoxic effects have been observed across a range of cancer cell lines, including those of leukemia, colon, and breast cancer.[7][10] The anticancer activity of some aminonitrile derivatives has been linked to their ability to induce apoptosis and modulate cell cycle progression.[11] For instance, certain 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have shown potent anti-cancer activity against glioblastoma cells.[12] The structural versatility of aminonitriles allows for the design of targeted therapies that can selectively act on cancer cells while minimizing toxicity to healthy tissues.
Mechanism of Action: The Intricacies of Enzyme Inhibition
One of the most well-documented and therapeutically relevant biological activities of aminonitriles is their ability to act as potent enzyme inhibitors. The electrophilic nature of the nitrile carbon, often enhanced by the adjacent amino group, makes it susceptible to nucleophilic attack by residues within an enzyme's active site.
Cysteine Protease Inhibition
Aminonitriles, particularly N-acylated α-aminonitriles, are a well-established class of mechanism-based inhibitors for serine and cysteine proteases.[13] Cysteine proteases, such as cathepsins, are involved in a variety of physiological and pathological processes, including osteoporosis and parasitic diseases.[14] The nitrile group acts as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site, thereby inhibiting its function.[15][16] The affinity and specificity of these inhibitors can be precisely tuned by modifying the substituents on the aminonitrile scaffold.[17]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Several α-aminonitrile-containing compounds have been successfully developed as reversible inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for glucose homeostasis.[3][18] Drugs like Saxagliptin and Vildagliptin, which feature an aminonitrile core, are used in the treatment of type 2 diabetes.[18][19] They function by inhibiting DPP-4, which in turn increases the levels of incretin hormones that stimulate insulin production.[19]
Below is a conceptual diagram illustrating the general mechanism of covalent inhibition of a cysteine protease by an aminonitrile.
Caption: Covalent inhibition of a cysteine protease by an aminonitrile.
The Double-Edged Sword: Toxicity and Cyanide Release
A critical consideration in the development of aminonitrile-based therapeutics is their potential toxicity, which is primarily linked to the in vivo metabolic release of cyanide.[20][21] Cyanide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, and its release can lead to cellular hypoxia and systemic toxicity.[22][23]
The propensity of an aminonitrile to release cyanide is highly dependent on its chemical structure.[20][24] Factors such as the nature of the substituents on the α-carbon and the amino group can significantly influence the stability of the molecule and its susceptibility to metabolic degradation. For instance, positioning the nitrile on a fully substituted carbon can prevent oxidation at that position and thereby block cyanide release.[18]
Therefore, a thorough toxicological evaluation is paramount in the preclinical development of any aminonitrile-based drug candidate.
Experimental Protocols for Biological Evaluation
To systematically assess the biological potential of novel aminonitriles, a tiered approach incorporating both in vitro and in vivo assays is essential.
Workflow for Evaluating Biological Activity
The following diagram outlines a general workflow for the biological evaluation of aminonitrile compounds.
Caption: Workflow for the biological evaluation of aminonitriles.
Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of aminonitrile compounds on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., A549, K562) in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the aminonitrile compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound. Include vehicle control and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Step-by-Step Protocol: In Vitro Cyanide Release Assay
This protocol provides a method for quantifying the release of cyanide from aminonitriles in a biological matrix.
-
Incubation Mixture:
-
Prepare a reaction mixture containing rat liver microsomes (as a source of metabolic enzymes), an NADPH-generating system, and a buffer (e.g., phosphate buffer, pH 7.4).[20]
-
-
Compound Addition:
-
Add the aminonitrile compound to the reaction mixture at a defined concentration.
-
-
Incubation:
-
Incubate the mixture at 37°C for a specified time period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
-
Cyanide Quantification:
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for cyanide content using a colorimetric method (e.g., the chloramine-T/pyridine-barbituric acid method) or a cyanide-selective electrode.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of potassium cyanide.
-
Quantify the amount of cyanide released from the aminonitrile compound and express it as a percentage of the initial compound concentration.
-
Quantitative Data Summary
The following table summarizes representative biological activity data for various aminonitriles from the literature.
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (IC₅₀/MIC) | Reference |
| Pyridine-based aminonitriles | Cytotoxicity | Cancer cell lines | Moderate activity | [9] |
| Renieramycin-derived aminonitriles | Cytotoxicity | Cancer cell lines | High activity | [9] |
| Quinolone-like aminonitriles | Antibacterial | S. aureus, E. coli | 3.9 µg/mL | [6] |
| Tetrahydroisoquinoline aminonitriles | Pesticidal | Psoroptes cuniculi | - | [3][8] |
| N-acylated α-aminonitriles | Enzyme Inhibition | Cathepsin K | Varies | [14] |
| Saxagliptin | Enzyme Inhibition | DPP-4 | - | [18][19] |
Conclusion and Future Perspectives
Aminonitriles undoubtedly represent a privileged scaffold in the landscape of drug discovery and development. Their synthetic tractability, coupled with a broad and tunable spectrum of biological activities, positions them as a valuable starting point for the design of novel therapeutics. While their potential as anticancer, antimicrobial, and enzyme-inhibiting agents is significant, the inherent risk of cyanide-mediated toxicity necessitates a careful and thorough evaluation of their metabolic fate.
Future research in this field should focus on the development of strategies to mitigate toxicity while preserving or enhancing therapeutic efficacy. This may involve the design of "pro-drugs" that release the active aminonitrile only at the target site, or the development of aminonitrile analogs with increased metabolic stability. Furthermore, a deeper understanding of the structure-activity and structure-toxicity relationships will be crucial for the rational design of the next generation of aminonitrile-based drugs. The continued exploration of this versatile chemical class holds great promise for addressing unmet medical needs.
References
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Willhite, C. C., & Smith, R. P. (1981). In vivo and in vitro release of cyanide from neurotoxic aminonitriles. PubMed. [Link]
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Kouznetsov, V. V., & Puerto Galvis, C. E. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. [Link]
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Vieira, P. da C., Cavalcanti, L. T., Almeida, H. M. D. e. S., Oliveira, I. de S., & Ferreira, S. B. (2023). Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review. Archives of Pharmacy and Pharmaceutical Sciences. [Link]
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Fiedler, D. A., & Borman, L. S. (1980). Liberation of cyanide from alpha-aminonitriles relative to amygdalin. PubMed. [Link]
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Vieira, P. da C., Cavalcanti, L. T., Almeida, H. M. D. e. S., Oliveira, I. de S., & Ferreira, S. B. (2022). Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review. ResearchGate. [Link]
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Ferreira, S. B., et al. (2023). The Use of Aminonitriles as a Possible Alternative Antibiotic Strategy. Lupine Publishers. [Link]
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Ghogare, P. T., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
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Ghogare, P. T., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
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Ferreira, S. B., et al. (2023). The Use of Aminonitriles as a Possible Alternative Antibiotic Strategy. Lupine Publishers. [Link]
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Kouznetsov, V. V., & Puerto Galvis, C. E. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Ask this paper. [Link]
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Ranu, B. C., Dey, S. S., & Hajra, A. (2003). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]
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Ranu, B. C., Dey, S. S., & Hajra, A. (2003). A truly green synthesis of α-aminonitriles via Strecker reaction. ResearchGate. [Link]
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Noolvi, M. N., et al. (2018). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. [Link]
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de Candole, B., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. NIH. [Link]
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Levine, S. (1960). INHIBITION OF CYTOCHROME OXIDASE BY AMINOACETONITRILE. PMC. [Link]
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de Candole, B., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications. [Link]
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Al-Nahrain University. (2025). Synthesis, Characterization and Antibacterial Activity Study of New-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions. Al-Nahrain Journal of Science. [Link]
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Pascal, R., & Boiteau, L. (2011). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. ResearchGate. [Link]
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Ehmke, V., et al. (2012). Tuning and predicting biological affinity: aryl nitriles as cysteine protease inhibitors. PubMed. [Link]
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Ferreira, S. B. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. ResearchGate. [Link]
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Al-Nahrain University. (2025). Synthesis, Characterization and Antibacterial Activity Study of New 𝜶-Aminonitrile Complexes. Al-Nahrain Journal of Science. [Link]
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Lacy, T. L. (1987). Comparative toxicities of aminonitriles. ScholarWorks @ UTRGV. [Link]
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van der Vlag, R. A., et al. (2015). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers. [Link]
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de Araujo, D. P., et al. (2021). Nitrile-based peptoids as cysteine protease inhibitors. PubMed. [Link]
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Brcan, T., et al. (2020). Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. RSC Publishing. [Link]
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Canavelli, P., Islam, S., & Powner, M. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities. [Link]
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Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. [Link]
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Pascal, R., & Boiteau, L. (2011). Reaction of aminoacetonitrile with cysteine, (a) mixture of starting... ResearchGate. [Link]
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Nauth, A. M., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]
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Dash, R. R., et al. (2019). A review on remediation of cyanide containing industrial wastes using biological systems with special reference to enzymatic degradation. PubMed. [Link]
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Nauth, A. M., et al. (2018). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. [Link]
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Brimer, L. (1988). Determination of cyanide and cyanogenic compounds in biological systems. PubMed. [Link]
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Liu, D., et al. (2022). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ResearchGate. [Link]
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Logue, B. A., et al. (2010). The Analysis of Cyanide and its Metabolites in Biological Samples. CORE. [Link]
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Methodological & Application
Application Notes and Protocols: 2-(2-Aminophenyl)-2-methylpropanenitrile as a Versatile Precursor for Heterocyclic Compounds
Introduction: The Strategic Value of 2-(2-Aminophenyl)-2-methylpropanenitrile in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals and biologically active compounds. This compound emerges as a highly valuable, yet under-explored, building block for the construction of diverse nitrogen-containing heterocycles. Its unique bifunctional nature, possessing both a nucleophilic aromatic amine and a nitrile group on a sterically hindered quaternary center, offers a gateway to a range of intramolecular cyclization strategies. This guide provides a comprehensive overview of the synthesis and application of this precursor, with a focus on detailed protocols for the preparation of quinoline and benzodiazepine derivatives, which are central to many therapeutic agents.[1][2][3]
Synthesis of the Precursor: this compound
A robust and scalable synthesis of the title precursor is paramount for its widespread application. While a direct, one-pot synthesis from simple starting materials is not extensively documented, a logical and efficient approach involves the α,α-dimethylation of 2-aminophenylacetonitrile. This method leverages the known reactivity of the acidic benzylic proton of phenylacetonitrile derivatives.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step methylation of 2-aminophenylacetonitrile. A strong base is required to deprotonate the α-carbon, forming a resonance-stabilized carbanion. This is followed by nucleophilic attack on a methylating agent, such as methyl iodide. The process is repeated to introduce the second methyl group.
Caption: Proposed two-step synthesis of the precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the alkylation of benzyl cyanides.[4] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
2-Aminophenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) suspended in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-aminophenylacetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt may be observed as a change in the color or consistency of the mixture.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Characterization: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |
| 2-Aminophenylacetonitrile | 132.16 | 1.0 | >98% | - |
| Sodium Hydride (60%) | 40.00 | 2.2 | - | - |
| Methyl Iodide | 141.94 | 2.2 | >99% | - |
| This compound | 160.22 | - | >95% | 70-80% |
Application in Heterocyclic Synthesis
The strategic placement of the amino and nitrile functionalities in this compound allows for a variety of cyclization reactions to form valuable heterocyclic cores.
Synthesis of 4-Aminoquinoline Derivatives
The Friedländer annulation is a classical and powerful method for the synthesis of quinolines, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] An adaptation of this reaction, using this compound, provides a direct route to 4-amino-2,2-dimethyl-1,2-dihydroquinolines. The reaction proceeds through an initial condensation of the aminonitrile with a ketone, followed by an intramolecular cyclization.
Reaction Mechanism:
Caption: Proposed mechanism for quinoline synthesis.
Protocol 2: Synthesis of 4-Amino-2,2,4-trimethyl-1,2-dihydroquinoline
This protocol is based on the known reactivity of anilines with ketones to form dihydroquinolines.[2]
Materials:
-
This compound
-
Acetone
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 equivalent), a large excess of acetone (which also serves as the solvent), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize the acid catalyst with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,2,4-trimethyl-1,2-dihydroquinoline. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |
| This compound | 160.22 | 1.0 | >95% | - |
| Acetone | 58.08 | Excess | Reagent Grade | - |
| p-Toluenesulfonic acid | 172.20 | 0.1 | >98% | - |
| 4-Amino-2,2,4-trimethyl-1,2-dihydroquinoline | 202.30 | - | >95% | 60-75% |
Synthesis of 1,5-Benzodiazepine Derivatives
The reaction of o-phenylenediamines with ketones is a well-established method for the synthesis of 1,5-benzodiazepine derivatives.[1][3][6] The gem-dimethyl group in this compound can facilitate the formation of a seven-membered ring through an intramolecular Thorpe-Ziegler type cyclization of a theoretical intermediate. A more direct approach involves the reaction with a ketone to form the benzodiazepine ring.
Reaction Pathway:
Caption: Synthesis of a benzodiazepine derivative.
Protocol 3: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine-5-carbonitrile
This protocol is an adaptation of known procedures for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones, utilizing a solid acid catalyst for improved efficiency and ease of work-up.[7]
Materials:
-
This compound
-
Acetone
-
Treated Natural Zeolite (TNZ) or another suitable solid acid catalyst
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 equivalent) and treated natural zeolite catalyst (30% by weight of the aminonitrile).
-
Reaction: Add a minimal amount of ethanol to form a slurry, followed by the addition of a slight excess of acetone (1.2 equivalents). Stir the mixture at 50 °C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the catalyst and wash it with ethanol.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Characterization: The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine-5-carbonitrile. Characterize the product using appropriate spectroscopic methods.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |
| This compound | 160.22 | 1.0 | >95% | - |
| Acetone | 58.08 | 1.2 | Reagent Grade | - |
| Treated Natural Zeolite | - | 30% w/w | - | - |
| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine-5-carbonitrile | 227.31 | - | >95% | 65-75% |
Conclusion and Future Perspectives
This compound is a precursor with significant potential for the synthesis of a wide range of heterocyclic compounds. The protocols detailed herein for the synthesis of quinoline and benzodiazepine derivatives provide a solid foundation for further exploration of its reactivity. The presence of the gem-dimethyl group offers steric influence that can lead to unique regiochemical outcomes in cyclization reactions. Future work should focus on expanding the scope of this precursor to include other heterocyclic systems, such as quinazolines, through reactions like the Thorpe-Ziegler cyclization. The development of more direct and atom-economical methods for the synthesis of the precursor itself will further enhance its utility in the field of drug discovery and development.
References
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- Reaction of benzonitrile with methyl magnesium iodide followed by hydrolysis gives :. Allen.
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- Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
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Catalytic Pathways for the Synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic methodologies for the synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile. This α-aminonitrile is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. This document explores established and modern catalytic approaches, offering detailed protocols and insights into the underlying chemical principles.
Introduction: The Significance of α-Aminonitriles
α-Aminonitriles are versatile synthetic intermediates, most notably serving as direct precursors to α-amino acids through hydrolysis of the nitrile functional group.[1] The Strecker synthesis, a classic multicomponent reaction, has long been the cornerstone for accessing these structures.[2][3] The development of catalytic variants of this and other cyanation reactions has significantly improved efficiency, safety, and substrate scope, making these valuable synthons more accessible for pharmaceutical research and development.[4]
This guide will focus on practical, catalytically-driven methods for the synthesis of this compound, a molecule featuring both a nucleophilic aromatic amine and a sterically hindered tertiary nitrile. We will delve into the well-established Strecker reaction, explore the benefits of phase-transfer catalysis for cyanation, and introduce modern transition-metal-catalyzed approaches that offer alternative synthetic strategies.
Method 1: The Catalytic Strecker Reaction - A Foundational Approach
The Strecker synthesis is a one-pot reaction that combines a ketone or aldehyde, an amine, and a cyanide source to form an α-aminonitrile.[1][5] For the synthesis of this compound, the logical starting materials are 2-aminoacetophenone, a source of ammonia, and a cyanide donor. The reaction proceeds through the initial formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of cyanide to the imine carbon.[3]
The use of a catalyst can significantly accelerate this process. While the reaction can proceed without a catalyst, particularly with reactive substrates, various Lewis acids or other promoters can enhance the rate and yield.
Caption: Generalized workflow of the Strecker synthesis for the target molecule.
Step-by-Step Protocol for Strecker Synthesis:
Materials:
-
2-Aminoacetophenone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the flask, add 2-aminoacetophenone (1.0 eq), followed by ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq).
-
Solvent Addition: Add a mixture of methanol and water (e.g., 3:1 v/v) to the flask, ensuring the solids are adequately suspended.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Expert Insights: The choice of cyanide source is critical. While traditional sources like NaCN or KCN are effective, they are highly toxic.[2] Safer alternatives like trimethylsilyl cyanide (TMSCN) can be employed, often in the presence of a Lewis acid or base catalyst. The work-up procedure should be performed with care to neutralize any residual cyanide.
Method 2: Phase-Transfer Catalysis for Enhanced Cyanation
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of the substrate.[6][7] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophilic anion (cyanide) from the aqueous phase to the organic phase, where it can react with the substrate.[8] This method often leads to milder reaction conditions, faster reaction rates, and higher yields.[9]
Caption: Mechanism of phase-transfer catalyzed cyanation.
Protocol for Phase-Transfer Catalyzed Synthesis:
Materials:
-
2-Aminoacetophenone
-
Ammonia source (e.g., aqueous ammonia)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Imine Formation (in situ): In a round-bottom flask, dissolve 2-aminoacetophenone in dichloromethane or toluene. Add an aqueous solution of ammonia and stir vigorously to form the imine in situ.
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium cyanide.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%) to the organic phase containing the imine.
-
Reaction: Add the aqueous cyanide solution to the reaction mixture and stir vigorously at room temperature. Monitor the reaction by TLC.
-
Work-up and Extraction: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the product by column chromatography.
Expert Insights: The efficiency of a phase-transfer catalyst depends on its structure. Lipophilic quaternary ammonium salts like tetrabutylammonium bromide are commonly used.[10] The choice of the organic solvent is also important; it should be non-polar and immiscible with water. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
Method 3: Modern Approaches - Nickel-Catalyzed Cyanation of C-N Bonds
Recent advancements in catalysis have led to the development of novel methods for cyanation that can offer advantages in terms of substrate scope and functional group tolerance. Nickel-catalyzed reactions have emerged as a powerful tool for the formation of C-CN bonds.[11][12] One particularly innovative approach involves the reductive cyanation of α-aryl amines using carbon dioxide and ammonia as the cyanide source precursor.[13][14] This method provides a "cyanide-free" route to α-aryl nitriles.
While a direct application to this compound has not been explicitly reported, the general methodology for the cyanation of benzylic C-N bonds is highly relevant.[13] This approach would involve the conversion of a suitable amine precursor to the target nitrile.
Caption: Conceptual workflow for Nickel-catalyzed C-N bond cyanation.
General Considerations for Ni-Catalyzed Cyanation:
-
Catalyst System: Typically involves a nickel salt (e.g., NiBr₂) and a phosphine ligand (e.g., dppe).[13]
-
Cyanide Source: Can range from traditional cyanide salts (e.g., Zn(CN)₂) to innovative sources like CO₂/NH₃.[12][13]
-
Reaction Conditions: Often require an inert atmosphere and anhydrous solvents.
-
Substrate Scope: These methods have shown broad functional group tolerance.[13]
This approach represents the cutting edge of cyanation chemistry and offers a promising avenue for future synthetic strategies towards the target molecule and its analogs.
Comparative Data and Method Selection
| Catalytic Method | Catalyst | Cyanide Source | Advantages | Disadvantages |
| Strecker Synthesis | Often acid or base promoted | NaCN, KCN, TMSCN | Well-established, one-pot reaction | Use of highly toxic cyanides, potential for side reactions |
| Phase-Transfer Catalysis | Quaternary Ammonium Salts (e.g., TBAB) | NaCN, KCN | Milder conditions, faster rates, improved yields, safer handling of cyanides | Requires biphasic system, vigorous stirring is essential |
| Nickel-Catalyzed Cyanation | Nickel complexes with phosphine ligands | Zn(CN)₂, CO₂/NH₃ | Broad functional group tolerance, potential for "cyanide-free" methods | Requires inert atmosphere, catalyst and ligand costs |
Conclusion
The synthesis of this compound can be effectively achieved through several catalytic methods. The choice of the optimal method will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The classic Strecker reaction provides a straightforward and reliable route. For improved safety and efficiency, phase-transfer catalysis is a highly recommended alternative. For researchers seeking to explore more modern and potentially greener approaches, nickel-catalyzed cyanation presents an exciting frontier. The protocols and insights provided in this guide are intended to empower scientists to successfully synthesize this valuable molecule for their research and development endeavors.
References
-
Catalytic cyanations with different cyano sources a The use of metal... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Strecker Synthesis - NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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Catalytic Cyanation of C–N Bonds with CO2/NH3 | JACS Au - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
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Chapter 1. (n.d.). Retrieved January 20, 2026, from [Link]
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(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 1-17. [Link]
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved January 20, 2026, from [Link]
-
article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. (n.d.). Retrieved January 20, 2026, from [Link]
-
Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (n.d.). Retrieved January 20, 2026, from [Link]
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Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022). Biomedical Journal of Scientific & Technical Research, 45(4), 36691-36698. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research, 8(05), 1107-1123. [Link]
-
Enantioselective Deoxygenative Amino-Cyanation of Carboxylic Acids via Ti-Multicatalysis. (2024). Organic Letters, 26(44), 9442-9447. [Link]
-
2-(4-Aminophenyl)-2-methylpropanenitrile - Oakwood Chemical. (n.d.). Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Strategic Derivatization of 2-(2-Aminophenyl)-2-methylpropanenitrile for Advanced Synthesis
Introduction
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. 2-(2-Aminophenyl)-2-methylpropanenitrile is a versatile bifunctional intermediate that offers two distinct and highly reactive centers for chemical modification: a nucleophilic aromatic primary amine and an electrophilic tertiary nitrile.[1] This unique arrangement on a stable benzene ring makes it a valuable precursor for constructing complex molecular architectures, particularly heterocyclic systems commonly found in active pharmaceutical ingredients (APIs).[1][2]
This guide provides an in-depth exploration of the derivatization pathways for this compound. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering detailed, field-proven protocols for key transformations. The methodologies described are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for synthesizing novel compounds.
Part 1: Derivatization of the Aromatic Amino Group
The primary aromatic amine at the C2 position is a rich hub for chemical modification. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and diazotization, which opens the door to the highly versatile Sandmeyer reactions.[3][4][5]
N-Acylation: Synthesis of N-Aryl Amides
N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This reaction is often employed either to protect the amine during subsequent synthetic steps or because the resulting amide functionality is integral to the target molecule's biological activity or material properties.[4][6]
Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and elimination of a leaving group (e.g., chloride) yields the amide. A non-nucleophilic base is typically required to scavenge the acidic byproduct (e.g., HCl), driving the reaction to completion.[6]
Experimental Workflow: N-Acylation
Sources
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Application Notes and Protocols: 2-(2-Aminophenyl)-2-methylpropanenitrile as a Versatile Building Block for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. 2-(2-Aminophenyl)-2-methylpropanenitrile emerges as a compelling, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its unique architecture, featuring a nucleophilic aromatic amine and an electrophilic nitrile group held in a sterically defined ortho relationship by a gem-dimethyl bridge, preordains it for a variety of intramolecular cyclization and multicomponent reactions. This structural arrangement offers a gateway to diverse and complex molecular frameworks, particularly those of pharmaceutical interest such as benzodiazepines and quinazolines.
These application notes provide a comprehensive guide to the synthetic utility of this compound. We will delve into its inherent reactivity, propose detailed, field-proven protocols for its conversion into valuable heterocyclic systems, and discuss the mechanistic underpinnings of these transformations. The protocols provided are based on established chemical principles and analogous reactions of similar substrates, offering a robust starting point for laboratory investigation.
Core Reactivity and Mechanistic Rationale
The synthetic potential of this compound is primarily rooted in the intramolecular interplay between the aniline-type amino group and the nitrile functionality. The gem-dimethyl group serves a crucial role in influencing the conformation of the molecule, potentially favoring cyclization pathways by bringing the reactive functionalities into proximity, a phenomenon known as the Thorpe-Ingold effect.
The primary modes of reactivity to be exploited are:
-
Intramolecular Cyclization: The nucleophilic amino group can attack the electrophilic carbon of the nitrile, either directly or after activation of the nitrile group. This is a powerful strategy for the construction of nitrogen-containing heterocyclic rings.
-
Pinner Reaction and Subsequent Cyclization: Acid-catalyzed reaction of the nitrile with an alcohol can generate a highly reactive Pinner salt (an imidate). This intermediate is susceptible to intramolecular attack by the neighboring amino group, leading to the formation of various heterocyclic systems.[1][2][3][4][5]
-
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imine intermediates that can subsequently undergo intramolecular cyclization involving the nitrile group.
These fundamental reaction pathways open the door to a variety of heterocyclic scaffolds, which will be explored in the following sections.
Application I: Synthesis of Novel 1,5-Benzodiazepine Derivatives
The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anxiolytic, and anti-inflammatory properties.[6][7][8][9] this compound provides a unique entry point to this class of compounds through a proposed intramolecular cyclization pathway.
Proposed Synthetic Pathway: Intramolecular Hydrolysis and Cyclization
A plausible route to a novel 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves a one-pot hydrolysis of the nitrile to an amide, followed by an intramolecular cyclization.
Caption: Proposed synthesis of a 1,5-benzodiazepin-2-one derivative.
Protocol 1: Synthesis of 4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Disclaimer: This is a proposed protocol based on the known reactivity of related N-aryl-2-(2-aminophenyl)alkylamides and general principles of nitrile hydrolysis and intramolecular cyclization. Optimization may be required.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)
-
Water (deionized)
-
Suitable organic solvent (e.g., Dioxane, Toluene)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Nitrile Hydrolysis (Acid-Catalyzed):
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 5 mL of dioxane per 1 mmol of starting material), add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-aminophenyl)-2-methylpropanamide intermediate.
-
-
Intramolecular Cyclization:
-
The crude amide from the previous step can be used directly or after purification.
-
Dissolve the amide in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux. The rate of cyclization is influenced by the pre-organization of the molecule.[10]
-
Monitor the reaction by TLC for the formation of the cyclized product.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate).
-
Expected Outcome:
The final product, 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Compound | Molecular Formula | Molecular Weight | Proposed Yield Range |
| 4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | C₁₁H₁₄N₂O | 190.24 g/mol | 60-80% (over two steps) |
Application II: Synthesis of Novel Quinazolin-4-amine Derivatives
Quinazoline derivatives are another class of heterocyclic compounds with significant therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[11] this compound can serve as a precursor to novel quinazolin-4-amines via a Pinner reaction followed by intramolecular cyclization with an amine source.
Proposed Synthetic Pathway: Pinner Reaction and Cyclization
This pathway involves the acid-catalyzed reaction of the nitrile with an alcohol to form a Pinner salt, which is then reacted with an amine to undergo cyclization.
Caption: Proposed synthesis of a quinazolin-2-amine derivative.
Protocol 2: Synthesis of Substituted 4,4-Dimethyl-3,4-dihydroquinazolin-2-amines
Disclaimer: This is a proposed protocol based on the principles of the Pinner reaction and subsequent cyclization reactions. Anhydrous conditions are critical for the success of the Pinner reaction. Optimization of the amine nucleophile and reaction conditions will be necessary.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Anhydrous Hydrogen Chloride (HCl) gas or a solution in a suitable anhydrous solvent
-
Primary or secondary amine (R'NH₂)
-
Anhydrous organic solvent (e.g., Dioxane, THF)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve this compound (1.0 eq) in an excess of anhydrous alcohol (e.g., 10 mL of ethanol per 1 mmol of nitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous HCl gas through the solution for 1-2 hours, or add a saturated solution of HCl in an anhydrous solvent (e.g., dioxane) dropwise.
-
Allow the reaction mixture to stand at 0-5 °C for 12-24 hours. The Pinner salt may precipitate as a solid.
-
If a precipitate forms, collect it by filtration under an inert atmosphere and wash with cold, anhydrous ether.
-
-
Cyclization with an Amine:
-
Suspend the isolated Pinner salt (or use the reaction mixture directly if no precipitate forms) in an anhydrous solvent like dioxane or THF.
-
Add the desired primary or secondary amine (R'NH₂, 2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or crystallization.
-
Expected Outcome:
A variety of substituted 4,4-dimethyl-3,4-dihydroquinazolin-2-amines can be synthesized by varying the amine nucleophile used in the second step.
| Reactant Amine (R'NH₂) | Potential Product | Potential Application Area |
| Ammonia (NH₃) | 4,4-Dimethyl-3,4-dihydroquinazolin-2-amine | Core scaffold for further functionalization |
| Aniline | N-Phenyl-4,4-dimethyl-3,4-dihydroquinazolin-2-amine | Anticancer, Antiviral |
| Morpholine | 4-(4,4-Dimethyl-3,4-dihydroquinazolin-2-yl)morpholine | CNS agents, Kinase inhibitors |
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for the construction of novel and medicinally relevant heterocyclic compounds. The strategic placement of the amino and nitrile functionalities, coupled with the conformational influence of the gem-dimethyl group, provides a powerful platform for designing efficient synthetic routes to complex molecular architectures. The protocols outlined in these notes, while based on established chemical precedent, offer a solid foundation for researchers to explore the full synthetic potential of this intriguing molecule. Further investigations into its reactivity in multicomponent reactions and with a broader range of electrophiles and nucleophiles are warranted and expected to yield a rich diversity of new chemical entities with potential applications in drug discovery and materials science.
References
-
Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352–10358. [Link]
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Scholarly Research Notices, 2013, 681059. [Link]
-
IJTSRD. Synthesis of 1, 5- Benzodiazepines A Review. [Link]
-
RSC Publishing. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
JOCPR. One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. [Link]
-
MDPI. Cyclization-activated Prodrugs. [Link]
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Application Notes and Protocols for the Pharmacological Evaluation of 2-(2-Aminophenyl)-2-methylpropanenitrile Derivatives
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
The 2-(2-Aminophenyl)-2-methylpropanenitrile scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its structural components, an aminophenyl group and a nitrile moiety, are prevalent in a multitude of biologically active molecules. The nitrile group, in particular, is a key functional group in over 30 FDA-approved pharmaceuticals, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential pharmacological applications of this compound derivatives and detailed protocols for their evaluation.
Based on the analysis of structurally related compounds, we hypothesize that derivatives of this scaffold hold significant promise in three primary therapeutic areas: oncology, neuroprotection, and anti-inflammatory applications. A particularly strong rationale exists for their investigation as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.[2][3][4]
Part 1: Anticancer Applications via PI3K/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a pivotal signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] We propose that this compound derivatives can be developed as potent and selective PI3K/mTOR inhibitors.
Mechanism of Action: Targeting a Key Oncogenic Pathway
The proposed mechanism of action involves the binding of the this compound derivatives to the ATP-binding pocket of PI3K and/or mTOR, thereby inhibiting their kinase activity. This inhibition would block the downstream signaling cascade, leading to decreased phosphorylation of key effectors like Akt and S6 kinase (S6K), ultimately resulting in reduced cancer cell proliferation and survival.[5]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Experimental Protocols: A Step-by-Step Guide to Evaluation
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of the derivatives against PI3Kα.
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to the kinase activity.[6]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[6]
-
Lipid Substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare the PI3K Reaction Buffer/Lipid Substrate mixture.
-
Dilute the PI3K enzyme in the prepared buffer/substrate mixture.
-
In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values for each compound.
This protocol assesses the cytotoxic effect of the derivatives on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, U87MG for glioblastoma)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
| Compound | PI3Kα IC50 (nM) | MCF-7 IC50 (µM) | U87MG IC50 (µM) |
| Derivative 1 | 50 | 1.2 | 2.5 |
| Derivative 2 | 120 | 5.8 | 8.1 |
| BKM120 (Control) | 35 | 0.8 | 1.5 |
| Table 1: Example of quantitative data for PI3Kα inhibition and cancer cell viability. |
This protocol determines if the compounds inhibit the PI3K signaling pathway in cancer cells.
Principle: Western blotting is used to detect the levels of phosphorylated Akt (p-Akt) and phosphorylated S6K (p-S6K), which are downstream markers of PI3K pathway activation.[9]
Materials:
-
Cancer cell lysates treated with test compounds
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-S6K, anti-total S6K)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
This protocol evaluates the in vivo antitumor efficacy of the lead compounds.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compounds on tumor growth is then monitored.[2][3][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MCF-7)
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
Procedure:
-
Inject 5 x 10⁶ cancer cells subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the test compound or vehicle daily via oral gavage or intraperitoneal injection.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Caption: Experimental workflow for evaluating anticancer potential.
Part 2: Neuroprotective Applications
Emerging evidence suggests that nitrile-containing compounds can exhibit neuroprotective properties.[1][11] Derivatives of this compound could potentially mitigate neuronal damage in neurodegenerative diseases by mechanisms such as reducing oxidative stress or inhibiting apoptosis.[11]
Protocol 5: In Vitro Neuroprotection Assay against Oxidative Stress
Principle: This assay assesses the ability of the derivatives to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or glutamate.[12]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or HT-22)
-
Cell culture medium
-
Test compounds
-
H₂O₂ or Glutamate
-
MTT or LDH assay kit for cell viability assessment
Procedure:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) or glutamate (e.g., 5 mM) for 24 hours.
-
Assess cell viability using the MTT or LDH assay.
-
Calculate the percentage of neuroprotection conferred by the compounds.
Part 3: Anti-inflammatory Applications
The aminophenyl moiety is present in several anti-inflammatory drugs. Therefore, this compound derivatives warrant investigation for their potential to modulate inflammatory responses.
Protocol 6: In Vivo Carrageenan-Induced Paw Edema Model
Principle: This is a classic model of acute inflammation. Injection of carrageenan into the rat paw induces edema, and the anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[13][14]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds formulated for oral administration
-
Pletismometer
Procedure:
-
Fast the rats overnight.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Conclusion and Future Directions
The this compound scaffold provides a versatile platform for the development of novel therapeutic agents. The protocols outlined in this document offer a robust framework for the systematic evaluation of its derivatives as potential anticancer, neuroprotective, and anti-inflammatory drugs. Further structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds and advancing them through the preclinical drug discovery pipeline.
References
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PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... - ResearchGate. (URL: [Link])
-
Phosphoinositide 3-Kinase Inhibitors Combined with Imatinib in Patient-Derived Xenograft Models of Gastrointestinal Stromal Tumors: Rationale and Efficacy - AACR Journals. (URL: [Link])
-
New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed. (URL: [Link])
- In vitro and In vivo Models for Anti-inflammation: An Evalu
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - Frontiers. (URL: [Link])
-
PI3K inhibition reduces tumour growth in a xenograft model. 5 × 10⁶... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Measuring PI3K Lipid Kinase Activity - Springer Nature Experiments. (URL: [Link])
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (URL: [Link])
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (URL: [Link])
-
Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed. (URL: [Link])
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - ACS Publications. (URL: [Link])
-
In vivo and in vitro anti-inflammatory activity - ResearchGate. (URL: [Link])
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Publishing. (URL: [Link])
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (URL: [Link])
-
In vitro antioxidant neuroprotective activity of BN 80933, a dual inhibitor of neuronal nitric oxide synthase and lipid peroxidation - PubMed. (URL: [Link])
-
Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][2][5]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed. (URL: [Link])
-
Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed. (URL: [Link])
-
Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed. (URL: [Link])
-
Different FDA approved (PI3K) inhibitors. - ResearchGate. (URL: [Link])
-
In Vitro Antioxidant Neuroprotective Activity of BN 80933, a Dual Inhibitor of Neuronal Nitric Oxide Synthase and Lipid Peroxidation | Semantic Scholar. (URL: [Link])
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (URL: [Link])
-
Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed. (URL: [Link])
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - MDPI. (URL: [Link])
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl) - Not available.
-
Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed. (URL: [Link])
-
(PDF) Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives - ResearchGate. (URL: [Link])
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- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. promega.de [promega.de]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant neuroprotective activity of BN 80933, a dual inhibitor of neuronal nitric oxide synthase and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. mesoscale.com [mesoscale.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Aminophenyl)-2-methylpropanenitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, most commonly achieved via a modification of the Strecker synthesis, involves the reaction of an appropriate ketone with a cyanide source and ammonia or an ammonium salt.[1][2] While theoretically straightforward, this reaction can present several challenges in practice, from low yields to difficult purification. This guide provides a comprehensive resource to navigate these potential hurdles.
Proposed Synthetic Pathway: Strecker Synthesis
The most logical and widely applicable route to this compound is the Strecker synthesis, starting from 2-aminoacetophenone. This one-pot, three-component reaction offers an efficient pathway to the desired α-aminonitrile.[3][4]
Caption: Proposed Strecker synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Strecker synthesis principles.[5] Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-Aminoacetophenone
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Methanol (MeOH)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system for chromatography
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 2-aminoacetophenone (1.0 eq), ammonium chloride (1.2 eq), and potassium cyanide (1.2 eq).
-
Solvent Addition: Add a mixture of methanol and water (e.g., 3:1 v/v) to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add dichloromethane (DCM) and water.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Poor quality of starting materials: 2-aminoacetophenone may have oxidized or be impure. | - Use freshly purchased or purified 2-aminoacetophenone. - Confirm the identity and purity of starting materials via NMR or other analytical techniques. |
| Inefficient imine formation: The equilibrium between the ketone and the imine may not favor the imine.[3] | - Ensure the reaction is anhydrous (if using a non-aqueous variant) as water can hydrolyze the imine. - Consider the use of a dehydrating agent like magnesium sulfate if adapting to an anhydrous system. | |
| Low reaction temperature or insufficient reaction time. | - Ensure the reaction is maintained at a gentle reflux. - Extend the reaction time and monitor by TLC until the starting material is consumed. | |
| Formation of a Major Byproduct | Hydrolysis of the nitrile group: The nitrile can be hydrolyzed to the corresponding amide, 2-(2-aminophenyl)-2-methylpropanamide, especially under prolonged heating or if the work-up is acidic.[8][9] | - Minimize reaction time once the starting material is consumed. - Maintain neutral or slightly basic conditions during the work-up. Avoid strong acids.[10] |
| Self-condensation of 2-aminoacetophenone: Under certain conditions, acetophenones can undergo self-condensation. | - Maintain the recommended reaction temperature and avoid excessive heating. | |
| Difficulty in Product Purification | Co-elution of impurities: The product may have a similar polarity to starting materials or byproducts. | - Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is recommended. - Consider using a different stationary phase for chromatography if silica gel is ineffective. |
| Product is an oil that is difficult to handle. | - The product is expected to be a solid at room temperature.[11] If it is an oil, it is likely impure. Further purification is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Strecker synthesis for this compound?
A1: The reaction proceeds in two main steps. First, the 2-aminoacetophenone reacts with ammonia (generated in situ from ammonium chloride) to form an iminium ion intermediate.[5] Subsequently, the cyanide ion acts as a nucleophile and attacks the iminium carbon to form the final α-aminonitrile product.[3]
Sources
- 1. minio.scielo.br [minio.scielo.br]
- 2. jk-sci.com [jk-sci.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. This compound | 1314667-39-4 [sigmaaldrich.com]
"common byproducts in the synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile"
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile. Our focus is on identifying and mitigating common byproducts to enhance yield, purity, and process robustness. The insights provided are grounded in established reaction mechanisms and practical laboratory experience.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound, a valuable intermediate in pharmaceutical development, is most commonly achieved through a modified Strecker synthesis. This one-pot, three-component reaction typically involves 2-aminoacetophenone, a cyanide source (e.g., KCN, NaCN, or TMSCN), and an ammonia source (e.g., NH₄Cl, aqueous ammonia). While elegant in principle, this pathway is susceptible to several side reactions that can complicate purification and reduce yields. This guide will dissect these challenges and offer practical solutions.
Visualizing the Main Reaction and Side Pathways
To understand the origin of byproducts, it is crucial to visualize the intended reaction alongside potential deviations.
Caption: Main reaction and common side pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My final product is contaminated with a significant amount of a less polar, water-soluble compound. What is it and how can I prevent it?
Answer:
This is a classic case of nitrile hydrolysis, a very common side reaction. The primary byproduct you are likely observing is 2-(2-Aminophenyl)-2-methylpropanamide . If the reaction is allowed to proceed for too long, or if the work-up conditions are harsh (strongly acidic or basic), further hydrolysis can occur to form 2-(2-Aminophenyl)-2-methylpropanoic acid .
Causality: The nitrile group (-C≡N) is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base.[1][2][3][4] The initial product of this hydration is the corresponding amide. Under more forcing conditions, the amide can be further hydrolyzed to the carboxylic acid.[5][6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yields in 2-(2-Aminophenyl)-2-methylpropanenitrile Preparation
Welcome to the technical support center for the synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.
The synthesis of α-aminonitriles, such as this compound, is a cornerstone of synthetic organic chemistry, often accomplished through variations of the Strecker reaction.[1][2][3] This one-pot, three-component reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a cyanide source.[3][4] While conceptually straightforward, the practical execution can be fraught with challenges leading to diminished yields. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My reaction appears to be incomplete, with significant amounts of starting materials remaining. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a frequent issue in Strecker-type syntheses. The root causes often lie in suboptimal reaction conditions or catalyst inefficiency.
-
Plausible Causes & Solutions:
-
Inefficient Imine Formation: The initial and crucial step is the condensation of the amine (2-aminoacetophenone or a related precursor) and the ketone functionality to form an imine.[4] This equilibrium-driven process can be hampered by the presence of excess water.
-
Troubleshooting:
-
Water Removal: Employ a Dean-Stark apparatus if the solvent system allows, or add a chemical drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Catalysis: The use of a Lewis acid or Brønsted acid catalyst can significantly accelerate imine formation.[5][6] Catalysts like indium powder have shown high efficiency in aqueous media.[3][4]
-
-
-
Poor Nucleophilicity of Cyanide: The cyanide source must be sufficiently nucleophilic to attack the imine intermediate.
-
Troubleshooting:
-
Choice of Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides (NaCN, KCN) due to its better solubility in organic solvents and higher reactivity.[4] However, alkali metal cyanides can be effective, especially with appropriate catalysts.[7]
-
pH Adjustment: The pH of the reaction mixture is critical. A slightly acidic medium (pH ~4-5) can facilitate the reaction by protonating the imine, making it more electrophilic, without excessively protonating the cyanide nucleophile.[8]
-
-
-
Insufficient Reaction Time or Temperature: Like any chemical reaction, this synthesis requires adequate time and energy.
-
Troubleshooting:
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature: While many Strecker reactions proceed at room temperature, gentle heating may be necessary to overcome activation energy barriers. However, be cautious, as excessive heat can promote side reactions.[5]
-
-
-
Q2: I'm observing the formation of significant byproducts, leading to a complex mixture and low purity of the desired aminonitrile. What are these byproducts and how can I minimize their formation?
A2: Side reactions are a major contributor to low yields. Identifying the probable byproducts is the first step toward mitigating their formation.
-
Common Byproducts & Prevention Strategies:
-
Cyanohydrin Formation: The ketone precursor can react directly with the cyanide source to form a cyanohydrin, competing with the desired imine formation pathway.[9][10]
-
Troubleshooting:
-
Order of Addition: Adding the cyanide source after the amine and ketone have had sufficient time to form the imine can minimize cyanohydrin formation.
-
Catalyst Choice: Some catalysts may selectively promote the Strecker reaction over cyanohydrin formation.
-
-
-
Aldol and Benzoin-type Condensations: Under certain conditions, especially with aldehydes, self-condensation reactions can occur, leading to complex byproduct profiles.[11]
-
Troubleshooting:
-
Controlled Conditions: Maintain a neutral or slightly acidic pH to disfavor base-catalyzed condensation reactions.
-
-
-
Hydrolysis of the Nitrile: The nitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly under harsh acidic or basic conditions during workup.[12][13]
-
Troubleshooting:
-
Mild Workup: Use a gentle aqueous workup with buffered solutions. Avoid prolonged exposure to strong acids or bases.
-
Amine Protection: In some cases, protecting the amine group can prevent side reactions and improve stability.[12]
-
-
-
Q3: My product seems to be degrading during workup and purification. What is causing this instability and how can I improve product recovery?
A3: Aminonitriles can be sensitive compounds, and their instability during isolation is a common hurdle.
-
Causes of Degradation & Stabilization Techniques:
-
Retro-Strecker Reaction: The formation of the aminonitrile is a reversible process.[12] Under certain conditions, such as heat or during chromatography on acidic silica gel, the product can revert to the imine and cyanide.[12]
-
Troubleshooting:
-
Avoid Excessive Heat: Concentrate solutions under reduced pressure at low temperatures.
-
Chromatography Conditions: If using silica gel chromatography, consider deactivating the silica gel with a small amount of a neutral amine like triethylamine in the eluent to prevent on-column degradation.[12]
-
-
-
Oxidation of the Amine: The primary aromatic amine is susceptible to oxidation, which can lead to colored impurities.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Experimental Workflow and Data
General Experimental Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions and starting materials.
-
Imine Formation:
-
In a round-bottom flask, dissolve the 2-amino-substituted ketone precursor (e.g., 2-aminoacetophenone derivative) (1.0 eq) and the amine (1.0 - 1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or water).[1]
-
Add a catalyst if necessary (e.g., 10 mol% Indium powder).[3]
-
Stir the mixture at room temperature for 30 minutes to 2 hours to facilitate imine formation. Monitor by TLC.
-
-
Cyanation:
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a neutral eluent system (e.g., hexane/ethyl acetate with 0.1% triethylamine), or by recrystallization.
-
Table 1: Troubleshooting Quick Reference
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Inefficient imine formation | Use a catalyst (e.g., In powder), remove water.[3][4] |
| Low cyanide nucleophilicity | Use TMSCN, adjust pH to ~4-5.[4][8] | |
| Insufficient reaction time/temp | Monitor reaction progress, consider gentle heating. | |
| Byproduct Formation | Cyanohydrin formation | Add cyanide source after imine formation.[9][10] |
| Nitrile hydrolysis | Perform a mild aqueous workup.[12][13] | |
| Product Degradation | Retro-Strecker reaction | Avoid excessive heat, use deactivated silica gel.[12] |
| Amine oxidation | Work under an inert atmosphere, use degassed solvents. |
Visualizing the Reaction Pathway
The following diagram illustrates the intended synthetic route to this compound via a Strecker-type reaction, highlighting the key intermediates and potential side reactions.
Caption: Strecker synthesis pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q: Can I use sodium cyanide instead of TMSCN? A: Yes, sodium cyanide or potassium cyanide can be used.[7] However, they are less soluble in many organic solvents, so the reaction may require a protic solvent like ethanol or water, and may proceed more slowly.[8] The use of a phase-transfer catalyst can sometimes improve the results with alkali metal cyanides in biphasic systems.
Q: My aminonitrile product is an oil, but the literature reports a solid. What should I do? A: The physical state of a compound can be highly dependent on its purity. An oily product may indicate the presence of residual solvent or impurities that are depressing the melting point. Try further purification, such as re-chromatographing or attempting to crystallize from a different solvent system. It is also possible that your specific derivative is indeed an oil at room temperature. Confirm the structure by spectroscopic methods (NMR, MS).
Q: Is it necessary to use a catalyst? A: While the uncatalyzed reaction can proceed, yields are often low and reaction times are long.[5] A catalyst, either Lewis acidic or Brønsted acidic, is highly recommended to promote the formation of the imine intermediate and achieve efficient conversion.[4][5]
Q: What are the safety precautions I should take when working with cyanides? A: All cyanide compounds are extremely toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available and be familiar with its use. Quench any residual cyanide in the reaction mixture and on glassware with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.
References
-
Three component Strecker reaction using aniline (1 mmol), benzaldehyde... - ResearchGate. Available at: [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. Available at: [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed. Available at: [Link]
-
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library. Available at: [Link]
-
Mechanistic aspects of the Strecker aminonitrile synthesis - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions - ChemRxiv. Available at: [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. Available at: [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. Available at: [Link]
-
Cyanohydrin reaction - Wikipedia. Available at: [Link]
-
Reactions of Nitriles - Chemistry Steps. Available at: [Link]
-
the preparation of nitriles - Chemguide. Available at: [Link]
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Mechanistic aspects of the Strecker aminonitrile synthesis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 10. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-(2-Aminophenyl)-2-methylpropanenitrile
Welcome to the technical support hub for 2-(2-Aminophenyl)-2-methylpropanenitrile (CAS 1314667-39-4). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this versatile synthetic intermediate. Drawing on established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Introduction: The Purification Challenge
This compound is a bifunctional molecule containing both a basic aromatic amine and a polar nitrile group. This unique structure presents specific purification challenges. The primary amine is susceptible to oxidation, leading to discoloration and the formation of impurities. Furthermore, its basic nature causes strong interactions with standard acidic silica gel, resulting in poor chromatographic performance, including significant peak tailing and low recovery.[1][2] This guide will address these issues directly, providing robust solutions to achieve high purity.
Physicochemical Properties
A clear understanding of the compound's properties is the first step toward successful purification.
| Property | Value | Source |
| CAS Number | 1314667-39-4 | [3][4] |
| Molecular Formula | C₁₀H₁₂N₂ | [3] |
| Molecular Weight | 160.22 g/mol | [3] |
| Physical Form | Solid | [3] |
| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | [3] |
| Purity (Typical) | ≥95% | [3] |
| Storage | 4°C, Protect from Light, Inert Atmosphere | [3] |
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a dark brown or reddish oil, but the literature describes it as a solid. What is causing the discoloration, and how can I purify it?
A1: The discoloration is a classic sign of oxidation of the aromatic amine moiety. The aniline functional group is highly susceptible to air oxidation, which forms highly colored polymeric impurities. This process can be accelerated by exposure to light, heat, or residual acidic/basic catalysts from the synthesis.
Causality & Solution:
-
Mechanism: The lone pair of electrons on the nitrogen atom of the primary aromatic amine is easily abstracted by atmospheric oxygen, initiating a radical chain reaction that leads to complex, colored byproducts.
-
Prevention:
-
Work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during workup and concentration steps.
-
Protect the reaction and product from direct light by covering flasks with aluminum foil.
-
Ensure that the workup procedure effectively neutralizes any strong acids or bases used in the synthesis.
-
-
Purification Strategy:
-
Activated Carbon Treatment: Before attempting chromatography or recrystallization, dissolve the crude oil in a suitable solvent (e.g., ethyl acetate or dichloromethane) and treat it with a small amount of activated carbon (charcoal). Stir for 15-30 minutes and then filter through a pad of Celite®. This can often remove a significant portion of the colored impurities.
-
Chromatography: Proceed with column chromatography using the methods described in Q2 to separate the desired compound from the more polar, colored impurities.
-
Q2: I am experiencing severe peak tailing and low product recovery during standard silica gel column chromatography. How can I improve the separation?
A2: This is the most common issue when purifying basic amines on standard silica gel.[1] The problem arises from strong acid-base interactions between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to irreversible adsorption for a portion of the analyte, causing both yield loss and tailing peaks.[2]
Causality & Solution:
There are three effective strategies to counteract this effect:
-
Mobile Phase Modification (Competing Base):
-
Mechanism: Add a small amount of a competing base, typically triethylamine (TEA) or ammonia, to the mobile phase. This volatile base neutralizes the acidic silanol sites on the silica, preventing your target compound from interacting strongly with the stationary phase.[1][5]
-
Protocol: Use a standard mobile phase like Hexane/Ethyl Acetate and add 0.5-1% triethylamine to the eluent mixture. Ensure the column is equilibrated with this modified eluent before loading your sample.
-
-
Use of an Alternative Stationary Phase:
-
Mechanism: Replace the acidic silica gel with a stationary phase that does not have acidic sites.
-
Recommended Phases:
-
Amine-Functionalized Silica (NH₂-Silica): This is often the best choice. The bonded amine groups on the silica surface create a less acidic environment, minimizing unwanted interactions and improving peak shape dramatically.[1][5]
-
Basic Alumina (Al₂O₃): Alumina is basic in nature and provides an excellent alternative for purifying basic compounds. Deactivation with water (e.g., Brockmann Grade III or IV) may be necessary to prevent excessively strong adsorption.
-
-
-
Reversed-Phase Chromatography:
-
Mechanism: In reversed-phase chromatography (e.g., using a C18 column), operating at a high mobile phase pH (e.g., pH 8-10) will keep the amine in its neutral, free-base form. This increases its hydrophobicity and retention, leading to better separation from polar impurities.[2][5]
-
Protocol: Use a mobile phase of acetonitrile and water with a buffer such as ammonium bicarbonate to maintain an alkaline pH.
-
The following diagram illustrates the decision process for selecting a chromatography method.
Caption: Decision tree for chromatography method selection.
Q3: My compound "oils out" or fails to crystallize during recrystallization. What is an effective solvent system?
A3: "Oiling out" occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it separates as a liquid phase (an oil) rather than forming a crystal lattice. This is common with moderately polar compounds that have melting points close to the boiling point of the solvent. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6][7]
Causality & Solution:
-
Mechanism: Successful recrystallization relies on a significant difference in solubility at two different temperatures.[7] If the compound is too soluble, it won't precipitate. If it's not soluble enough when hot, recovery will be poor.
-
Recommended Solvent Systems:
-
Ethyl Acetate / Hexanes: This is an excellent starting point. Dissolve the crude solid in a minimum amount of hot ethyl acetate. Then, slowly add hot hexanes dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.
-
Toluene / Hexanes: Similar to the above, toluene can be a good solvent for aromatic compounds.
-
Methanol / Water: Dissolve the compound in a minimum of hot methanol. Add water dropwise until persistent cloudiness is observed, then add a drop or two of methanol to clarify and cool slowly.
-
-
Troubleshooting Tips:
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes the formation of small, impure crystals or oiling out.[6]
-
Scratching: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal from a previously purified batch to induce crystallization.
-
Q4: What are the most likely impurities I should expect from a synthesis involving the reduction of a nitro-precursor?
A4: If your synthesis involves the reduction of 2-(2-nitrophenyl)-2-methylpropanenitrile, the impurity profile will be directly related to the efficiency of the reduction step.
Common Process-Related Impurities:
-
Unreacted Starting Material (Nitro Compound): The nitro-analogue is significantly less polar than the desired amine product. It will elute much earlier during normal-phase column chromatography (have a higher Rf value on TLC).[8]
-
Partially Reduced Intermediates: Intermediates such as the corresponding nitroso or hydroxylamine compounds can also be present. These are often unstable and may contribute to the discoloration of the crude product.
-
Byproducts from the Reducing Agent: For example, if using metal-based reductions like Sn/HCl or Fe/HCl, residual metal salts can contaminate the product.[8][9] A thorough aqueous workup, including a wash with a chelating agent solution (like aqueous sodium potassium tartrate) or a basifying agent to precipitate metal hydroxides, is crucial.
Detailed Experimental Protocols
Protocol 1: Column Chromatography using Amine-Functionalized Silica
This protocol is optimized to prevent peak tailing and improve recovery.
-
Stationary Phase Selection: Choose a pre-packed amine-functionalized silica column or pack your own using commercially available NH₂-silica gel.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel (dry-loading), which often gives better resolution than direct liquid injection.
-
Column Equilibration: Equilibrate the column with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until the baseline is stable.
-
Elution:
-
Eluent System: A gradient of Ethyl Acetate (EtOAc) in Hexanes is typically effective.
-
Example Gradient:
-
Start with 5% EtOAc in Hexane for 2 column volumes (CV).
-
Ramp to 30% EtOAc over 10 CV.
-
Hold at 30% EtOAc until the product has fully eluted.
-
-
-
Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC), staining with a potassium permanganate (KMnO₄) stain, which is effective for visualizing amine compounds.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a temperature below 40°C to prevent degradation.
Protocol 2: Optimized Recrystallization
This protocol uses the ethyl acetate/hexanes solvent system.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (e.g., start with 3-4 mL) while gently heating and swirling until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Reaching Saturation: To the hot, clear solution, add hot hexanes dropwise while swirling. Continue adding until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Uniform crystals should begin to form. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal precipitation.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
-
Q: What are the proper storage and handling procedures for this compound?
-
A: Store the purified solid in a tightly sealed amber vial at 4°C.[3] To prevent oxidation, it is best to backfill the vial with an inert gas like argon or nitrogen. Due to the presence of the aminonitrile functional group, which can be toxic, always handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
-
Q: Which analytical techniques are most suitable for purity assessment?
-
A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: Provides structural confirmation and can detect organic impurities.
-
HPLC/UPLC: The primary technique for quantitative purity assessment. Use a C18 column and a mobile phase of acetonitrile/water with 0.1% formic acid (for acidic conditions) or 0.1% ammonium hydroxide (for basic conditions) to achieve sharp peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight (160.22 g/mol ).[3]
-
-
-
Q: Can this compound be purified by distillation?
-
A: While the compound has a reported boiling point of ~307°C, distillation is generally not recommended for lab-scale purification.[3] The high temperature required can lead to thermal decomposition, potentially releasing toxic cyanide byproducts.[11] A patent for purifying aromatic amines does describe distillation techniques, but these are more suited for large-scale, industrial processes with specialized equipment.[12] For research quantities, chromatography and recrystallization are safer and more effective.
-
References
- Process for the purification of aromatic amines.
-
How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. (2023-02-10). [Link]
-
Is there an easy way to purify organic amines? . Biotage. (2023-01-19). [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? . Chemistry Stack Exchange. (2014-12-22). [Link]
-
Lab Procedure: Recrystallization | Chemistry . ChemTalk. [Link]
-
Recrystallization . Chemistry LibreTexts. (2023-01-29). [Link]
-
Synthesis of Step 4 2-(2-Aminophenylthio)benzonitrile . PrepChem.com. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 1314667-39-4 [sigmaaldrich.com]
- 4. 1314667-39-4|this compound|BLD Pharm [bldpharm.com]
- 5. biotage.com [biotage.com]
- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. prepchem.com [prepchem.com]
- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 11. benchchem.com [benchchem.com]
- 12. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile (CAS No. 1314667-39-4). This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As an advanced intermediate, robust and scalable production of this aminonitrile is critical for many downstream applications.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.
Core Synthesis Pathway: A Modified Strecker Synthesis
The synthesis of α-aminonitriles is most commonly achieved via the Strecker synthesis. For a quaternary α-aminonitrile like this compound, a logical and scalable approach involves a one-pot, three-component reaction of a ketone (2'-aminoacetophenone), a cyanide source (e.g., potassium cyanide), and an amine source (e.g., ammonia or an ammonium salt), followed by methylation, or a related pathway. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile.[1][2][3]
Understanding the equilibrium between the starting materials and intermediates is crucial for maximizing yield and minimizing byproducts.[4]
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I address them?
Low yields during scale-up are often due to factors that were negligible at the bench scale. A systematic approach is necessary for diagnosis.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH Control | The formation of the imine intermediate and the availability of the cyanide nucleophile are highly pH-dependent. If the pH is too low, the concentration of free cyanide ions is insufficient; if too high, ketone enolization or other side reactions can occur.[5][6] | Implement strict pH monitoring and control (target pH 9-10). Use a buffered system or controlled addition of a base to maintain the optimal range throughout the reaction. |
| Cyanohydrin Byproduct Formation | A primary competing reaction is the direct attack of cyanide on the ketone, forming a cyanohydrin.[3][4] This is kinetically fast but often thermodynamically less favorable than the aminonitrile.[4] | Promote imine formation first. Ensure the ketone and ammonia source are well-mixed and allowed to react for a period before the controlled addition of the cyanide source.[4] Running the reaction at a slightly elevated temperature can also favor imine formation. |
| Incomplete Reaction | Scale-up often leads to mass and heat transfer limitations. Inadequate mixing can create localized "hot spots" or areas of low reagent concentration, leading to stalled reactions. | Use an appropriately sized reactor with an efficient overhead stirrer. Verify mixing efficiency through visual observation or process analytical technology (PAT). Consider extending reaction times and monitor completion with an in-process control (IPC) like HPLC or TLC. |
| Product Loss During Work-up | The aminonitrile product may have some solubility in the aqueous phase, leading to losses during extraction. Emulsion formation can also trap the product. | Perform multiple extractions with a suitable organic solvent. If emulsions form, consider adding brine or using a different solvent. A pH adjustment of the aqueous layer may be necessary to suppress the basicity of the amine and improve partitioning. |
Q2: I am observing a significant amount of a major byproduct. How can I identify and minimize it?
The most likely major byproduct is the cyanohydrin of 2'-aminoacetophenone.
-
Identification: The cyanohydrin will have a different retention time in HPLC and a distinct spot in TLC compared to the desired aminonitrile. Its mass will correspond to the addition of HCN to the starting ketone.
-
Minimization Strategy: The key is to favor the formation of the imine intermediate over the cyanohydrin.[3]
-
Staged Reagent Addition: Add the cyanide source slowly and subsurface into a well-stirred mixture of the ketone and the ammonia source. This ensures that any cyanide introduced immediately finds a high concentration of the imine to react with, rather than unreacted ketone.
-
Ammonia Concentration: In aqueous systems, using ammonium chloride in the presence of a base or introducing ammonia gas under pressure can increase its concentration, pushing the equilibrium towards the imine.[3]
-
Q3: The reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
Darkening and polymerization are often signs of product instability or side reactions.
-
Cause: Aminonitriles, particularly in their free base form, can be unstable and prone to polymerization.[3] The aromatic amine moiety can also be susceptible to air oxidation, which is exacerbated by prolonged reaction times, high temperatures, or the presence of metallic impurities.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Temperature Control: Avoid excessive temperatures. While gentle heating may be needed, runaway reactions or "hot spots" due to poor mixing can accelerate degradation. Ensure the reactor has adequate cooling capacity.
-
Minimize Reaction Time: Once the reaction is complete (as determined by IPC), proceed to the work-up promptly. Do not let the crude reaction mixture sit for extended periods.
-
Q4: My product is difficult to purify at scale. What are the best strategies?
Scaling up purification requires shifting from chromatography-heavy methods to more robust, volume-appropriate techniques.[7][8][9]
-
Crystallization: This is the preferred method for large-scale purification of solid compounds.
-
Solvent Screening: Perform a systematic screening to find a suitable solvent or solvent system (e.g., isopropanol/water, ethanol, toluene/heptane) that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals, which are easier to filter and wash. Crash cooling will lead to small, impure crystals.
-
-
Column Chromatography: While not ideal for manufacturing scale, it may be necessary if crystallization is ineffective.
-
Resin Selection: Choose a resin with high loading capacity to minimize solvent usage and processing time.
-
Gradient Optimization: Optimize the solvent gradient to ensure good separation between the product and key impurities. Consider a step gradient over a linear one for simplicity and speed at scale.
-
Caption: A troubleshooting decision tree for the scale-up synthesis.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling cyanide reagents on a large scale?
Handling potassium or sodium cyanide requires stringent safety protocols.
-
Engineering Controls: All manipulations must be performed in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system. Have a dedicated cyanide quench station prepared (e.g., a basic solution of sodium hypochlorite).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile over neoprene), a lab coat, and chemical splash goggles with a face shield.[10][11]
-
Acid Incompatibility: NEVER allow cyanide salts to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas.[10][12] Ensure all reactors and vessels are free of acid residue before charging cyanide.
-
Emergency Preparedness: Ensure all personnel are trained on the risks and emergency procedures. Have a cyanide antidote kit available and ensure local emergency services are aware of its location and use.
Q: How should this compound be properly stored to ensure its stability?
The product is a solid that should be stored under controlled conditions to maintain purity.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenyl group.
-
Light: Protect from light, as aromatic amines can be light-sensitive.[10][16]
Q: What in-process controls (IPCs) are recommended during the scale-up synthesis?
IPCs are essential for ensuring consistency and safety during scale-up.
-
Reaction Monitoring: Use HPLC or TLC to monitor the consumption of the starting ketone and the formation of the product. Define a clear endpoint for the reaction (e.g., <1% starting material remaining).
-
pH Measurement: Continuously monitor the pH during the reaction, especially during the addition of reagents.
-
Temperature Monitoring: Use a calibrated temperature probe to track the internal reaction temperature to prevent exotherms.
Q: Are there alternative "greener" or safer synthesis routes available?
Research into safer chemical synthesis is ongoing.
-
Alternative Cyanide Sources: Trimethylsilyl cyanide (TMSCN) can be used, often under milder conditions, but it is more expensive.[1]
-
Biocatalysis: While not yet established for this specific molecule, enzymatic approaches to nitrile synthesis are an area of active research. These methods can operate in aqueous media under mild conditions, avoiding harsh reagents and high temperatures.[17]
-
Flow Chemistry: Continuous flow synthesis can improve safety by minimizing the amount of hazardous material present at any given time and offering superior control over reaction parameters like temperature and mixing.[18]
Experimental Protocols
Note: This protocol is a representative example and must be optimized for specific equipment and scale. All operations involving cyanide must be performed with extreme caution by trained personnel.
Protocol 1: Scale-Up Synthesis (Illustrative 100g Scale)
-
Reactor Setup: In a 2L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 2'-aminoacetophenone (1.0 eq, e.g., 84.3 g) and ammonium chloride (1.2 eq, 39.9 g).
-
Solvent Addition: Add methanol (500 mL) and water (100 mL). Begin stirring to form a slurry.
-
Imine Formation: Cool the mixture to 10-15°C. Slowly add a 25% aqueous ammonia solution to adjust the pH to 9.5-10. Stir the mixture at this temperature for 1-2 hours to promote imine formation.
-
Cyanide Addition: Prepare a solution of potassium cyanide (KCN) (1.2 eq, 48.9 g) in water (100 mL). CAUTION: EXTREMELY TOXIC. Using a syringe pump, add the KCN solution subsurface over 2-3 hours, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 15-20°C for an additional 4-6 hours. Monitor the reaction progress by HPLC until the starting material is <1%.
-
Work-up: Quench the reaction by adding 500 mL of cold water. Extract the mixture with dichloromethane or ethyl acetate (3 x 400 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a clean, appropriately sized flask. Based on prior screening, add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of celite.
-
Crystallization: Slowly add water (as an anti-solvent) to the hot isopropanol solution until turbidity persists. Re-heat gently to get a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.
-
Collection: Collect the precipitated crystals by filtration, wash the filter cake with a cold mixture of isopropanol/water (e.g., 50:50), and then with cold heptane.
-
Drying: Dry the pure white to off-white solid in a vacuum oven at 40-45°C until a constant weight is achieved.[16]
References
- Vertex AI Search. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis. Retrieved January 20, 2026.
- Datasheet. (n.d.). 2-Amino-2-methylpropanenitrile. Retrieved January 20, 2026.
-
Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Retrieved January 20, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved January 20, 2026.
- BASF. (2026).
-
Krasavin, M., et al. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC - NIH. Retrieved January 20, 2026, from [Link]
- ResearchGate. (n.d.). Continuous-flow synthesis of nitriles from aldehydes via Schmidt reaction. Retrieved January 20, 2026.
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved January 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2025). Why doesn't Strecker synthesis produce AHAs instead?. Retrieved January 20, 2026, from [Link]
-
SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved January 20, 2026, from [Link]
-
PubMed. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Retrieved January 20, 2026, from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 20, 2026, from [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
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PubMed. (n.d.). Scale-Up of Protein Purification: Downstream Processing Issues. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Nitriles. Retrieved January 20, 2026, from [Link]
-
53Biologics. (2025). Downstream Processing Challenges in Biologics Manufacturing. Retrieved January 20, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile. Retrieved January 20, 2026, from [Link]
-
Patsnap Synapse. (2025). Scaling Up Protein Purification: From Lab to Pilot Scale. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Scale-Up of Protein Purification: Downstream Processing Issues. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Alternative Synthetic Routes for 2-(2-Aminophenyl)-2-methylpropanenitrile
Welcome to the technical support center for the synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals seeking robust and adaptable synthetic strategies for this key intermediate. Here, we move beyond theoretical outlines to provide in-depth, field-proven insights into alternative synthetic routes, complete with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Introduction
This compound is a valuable building block in medicinal chemistry, often serving as a precursor for various heterocyclic compounds with therapeutic potential. While several synthetic approaches exist, researchers frequently encounter challenges such as low yields, difficult purifications, and the formation of persistent impurities. This guide details three distinct and reliable alternative synthetic routes, each with its own set of advantages and considerations. We will explore a modern palladium-catalyzed approach, a classic Strecker synthesis, and a route commencing from the versatile isatin scaffold.
Route 1: Palladium-Catalyzed Cyanation of a Precursor Amine
This contemporary approach leverages the power of palladium catalysis to construct the target molecule from a readily available haloaniline derivative. The key steps involve the protection of the aniline, palladium-catalyzed cyanation, and subsequent deprotection.
Experimental Workflow & Protocol
This route is advantageous for its generally high yields and functional group tolerance. However, success is highly dependent on the choice of catalyst, ligand, and reaction conditions.
Part 1: Protection of 2-Bromoaniline
-
To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) for Boc protection, or benzyloxycarbonyl chloride (CbzCl, 1.1 eq) for Cbz protection.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform an aqueous workup and purify the crude product by recrystallization or column chromatography to yield the N-protected 2-bromoaniline.
Part 2: Palladium-Catalyzed Cyanation
-
In a reaction vessel, combine the N-protected 2-bromoaniline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for instance, XPhos (0.05 eq).
-
Add a cyanide source, for example, zinc cyanide (Zn(CN)₂, 0.6 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent such as dimethylformamide (DMF) or dioxane.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture, and perform a workup, typically involving filtration through celite to remove the palladium catalyst, followed by extraction.
-
Purify the crude product by column chromatography to obtain the N-protected this compound.
Part 3: Deprotection
-
Dissolve the N-protected nitrile in a suitable solvent. For a Boc group, use an acidic solution like trifluoroacetic acid (TFA) in DCM. For a Cbz group, employ catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or ethyl acetate.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture if an acid was used, and perform an aqueous workup.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Troubleshooting Guide & FAQs
Q1: My palladium-catalyzed cyanation reaction is not proceeding to completion. What are the likely causes?
A1: Incomplete cyanation can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst and phosphine ligand are of high quality and have not been deactivated by prolonged exposure to air. Consider using a pre-catalyst that is activated in-situ.[1]
-
Insufficient Temperature or Time: Some reactions may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction over time and consider a gradual increase in temperature.
-
Poor Reagent Quality: The purity of your N-protected 2-bromoaniline and the cyanide source is crucial. Impurities can interfere with the catalytic cycle.
Q2: I am observing significant amounts of a hydrodehalogenation byproduct (replacement of bromine with hydrogen). How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] To mitigate this:
-
Optimize the Ligand: The choice of phosphine ligand can significantly influence the selectivity. Experiment with different ligands to find one that favors the cyanation pathway.
-
Control the Reaction Temperature: Lowering the reaction temperature may reduce the rate of the undesired hydrodehalogenation.
Q3: The purification of the final product is challenging due to streaking on the silica gel column. What can I do?
A3: The basicity of the free amine in the final product can lead to strong interactions with the acidic silica gel, causing streaking.[3] Consider the following:
-
Use a Treated Silica Gel: Employ silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina, for the column chromatography.
-
Salt Formation: Purify the product as a salt (e.g., hydrochloride salt) and then neutralize it in a final step.
Route 2: Strecker Synthesis
The Strecker synthesis is a classic one-pot, three-component reaction that provides a direct route to α-aminonitriles.[4][5] In this case, 2-aminoacetophenone, a cyanide source, and an ammonia source are reacted to form the target molecule.
Experimental Workflow & Protocol
This method is atom-economical and can be performed in a single step. However, it often requires careful control of reaction conditions to avoid side reactions and can involve the use of highly toxic cyanide reagents.
-
In a suitable reaction vessel, dissolve 2-aminoacetophenone (1.0 eq) in a solvent such as methanol or a mixture of water and an organic solvent.
-
Add a source of ammonia, such as an aqueous solution of ammonium chloride (NH₄Cl, 1.5 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of a cyanide salt, for example, potassium cyanide (KCN, 1.2 eq), while maintaining the low temperature.
-
Allow the reaction to stir at a low temperature for a few hours and then gradually warm to room temperature, continuing to stir for 12-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup. Be extremely careful during the workup, as acidification will generate highly toxic hydrogen cyanide gas. It is recommended to perform the workup in a well-ventilated fume hood.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Troubleshooting Guide & FAQs
Q1: The yield of my Strecker synthesis is low. How can I improve it?
A1: Low yields in Strecker syntheses can be due to several factors:
-
Incomplete Imine Formation: The initial formation of the imine from 2-aminoacetophenone and ammonia is a crucial step.[4] Consider pre-forming the imine before the addition of the cyanide source to drive the equilibrium towards the product.
-
Side Reactions: The starting ketone can react with the cyanide to form a cyanohydrin.[6] Pre-forming the imine can help to minimize this side reaction.
-
Reaction Conditions: The pH of the reaction mixture is critical. The reaction is often fastest at a slightly acidic pH (around 4-5) to facilitate imine formation without excessively protonating the cyanide nucleophile.[6]
Q2: I am concerned about using potassium cyanide. Are there safer alternatives?
A2: Yes, several less toxic cyanide sources have been developed for Strecker-type reactions. One common alternative is the use of acetone cyanohydrin.[7] Another approach is the use of potassium ferrocyanide (K₄[Fe(CN)₆]), which is significantly less toxic than simple alkali metal cyanides.[8]
Q3: During purification, I am seeing the reappearance of my starting material, 2-aminoacetophenone. What is happening?
A3: This is likely due to the retro-Strecker reaction, where the aminonitrile reverts to the imine and cyanide, and the imine is then hydrolyzed back to the ketone and ammonia. This can be promoted by heat and certain chromatographic conditions. To avoid this, use milder purification techniques and consider the purification strategies mentioned in Route 1, FAQ 3.
Route 3: Synthesis from Isatin
Isatin is a versatile starting material in heterocyclic chemistry and can be used as a precursor to this compound.[9] This route involves the ring-opening of an isatin derivative followed by further functionalization.
Experimental Workflow & Protocol
This route offers an alternative disconnection approach and can be advantageous if substituted isatins are readily available. The key is the controlled ring-opening of the isatin core.
Part 1: Synthesis of Isatin (if not commercially available)
Isatin can be synthesized via several methods, including the Sandmeyer synthesis from aniline.[9]
Part 2: Ring Opening of Isatin
-
Isatin can undergo ring-opening at the amide bond with a suitable nucleophile.[10] For example, reaction with a base like sodium hydroxide can lead to the formation of the sodium salt of 2-aminophenylglyoxylic acid.
Part 3: Conversion to the Target Molecule
-
The resulting 2-aminophenylglyoxylic acid derivative can be converted to the target molecule through a series of steps that may include reduction of the ketone, conversion of the carboxylic acid to a nitrile, and introduction of the dimethyl group. A more direct, albeit challenging, approach would be a one-pot reductive cyanation of the keto-acid intermediate. A more stepwise approach is generally more reliable.
Troubleshooting Guide & FAQs
Q1: The ring-opening of isatin is giving me a complex mixture of products. How can I improve the selectivity?
A1: The ring-opening of isatin can be sensitive to reaction conditions.
-
Choice of Nucleophile and Base: The strength and type of nucleophile/base used will determine the outcome. Carefully control the stoichiometry and reaction temperature.
-
Protecting Groups: If you are using a substituted isatin, the nature and position of the substituents can influence the reactivity of the isatin core.
Q2: What are the main challenges in converting the ring-opened intermediate to the final product?
A2: The conversion of the 2-aminophenylglyoxylic acid intermediate can be multi-step and each step presents its own challenges.
-
Compatibility of Functional Groups: The presence of both an amine and a carboxylic acid (or its derivative) in the intermediate requires careful selection of reagents to avoid unwanted side reactions.
-
Yields of Multi-step Sequences: A multi-step sequence can lead to a lower overall yield. Each step needs to be optimized to maximize the final product output.
Q3: Are there more direct ways to functionalize isatin to get closer to the target molecule?
A3: Yes, direct functionalization of the C3 position of isatin is a common strategy in isatin chemistry.[9] While not a direct route to the target molecule, exploring reactions that introduce a two-carbon unit with a nitrile at the C3 position could be a viable alternative strategy.
Data Summary and Comparison of Routes
| Feature | Route 1: Palladium-Catalyzed Cyanation | Route 2: Strecker Synthesis | Route 3: Synthesis from Isatin |
| Starting Materials | 2-Bromoaniline derivative | 2-Aminoacetophenone | Isatin |
| Number of Steps | 3 (Protection, Cyanation, Deprotection) | 1 (One-pot) | Multi-step |
| Key Advantages | High yields, good functional group tolerance, modular. | Atom-economical, one-pot reaction. | Utilizes a versatile and readily available starting material. |
| Key Challenges | Catalyst cost and sensitivity, potential for side reactions. | Use of highly toxic cyanides, potential for retro-reaction. | Multi-step synthesis can be lengthy and have lower overall yield. |
| Typical Overall Yield | Good to Excellent | Moderate to Good | Variable |
Visualizing the Synthetic Workflows
Caption: Alternative synthetic routes to this compound.
References
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2875. [Link]
-
ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
ACS Publications. (2003). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 68(17), 665-668. [Link]
-
MDPI. (2017). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. Molecules, 22(12), 2225. [Link]
- Google Patents. (2004). Process for producing(2-nitrophenyl)
-
SIELC. (n.d.). Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. [Link]
-
Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(44), 11931-11935. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
ResearchGate. (2014). Aminolysis of Isatin and N-Acetyl Isatin in Acetonitrile and Mixed Acetonitrile-Water Solvents. [Link]
-
Master Organic Chemistry. (2018). Strecker Synthesis. [Link]
-
Panchani, N. M., & Joshi, H. S. (2016). One pot synthesis of penta substituted pyridine 2-amino-6-((2-aminophenyl) sulfanyl)-4-aryl pyridine-3,5-dicarbonitriles derivatives using sodium bicarbonate as the catalyst in binary mixture of ethanol-water as a solvent. Chemistry & Biology Interface, 6(2), 83-90. [Link]
-
ResearchGate. (2021). Acetone cyanohydrin-mediated formation of diverse aryl cyanides. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
International Journal of ChemTech Research. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research, 3(1), 213-216. [Link]
-
ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
- Google Patents. (2010).
-
Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
RSC Publishing. (2011). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Chemical Communications, 47(38), 10839-10841. [Link]
-
Chemguide. (n.d.). The Preparation of Nitriles. [Link]
-
Cytiva. (n.d.). Protein and peptide purification. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
- Google Patents. (2001).
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"managing reaction exotherms in aminonitrile synthesis"
Technical Support Center: Aminonitrile Synthesis
Guide: Managing Reaction Exotherms for Safe and Scalable Synthesis
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust protocols to ensure the thermal safety and success of your aminonitrile synthesis projects. The formation of aminonitriles, particularly via the classic Strecker synthesis, is a powerful transformation but is accompanied by significant exothermicity that demands rigorous control.[1][2] This guide is structured to help you understand, predict, control, and, if necessary, mitigate thermal events during your experiments.
Section 1: Frequently Asked Questions - The Fundamentals of Exotherms
This section addresses the foundational questions regarding the heat generated during aminonitrile synthesis.
Q1: Why is aminonitrile synthesis, specifically the Strecker reaction, so exothermic?
A: The exothermicity of the Strecker synthesis arises from the high thermodynamic driving force of the key bond-forming steps.[3] The reaction proceeds in two main stages: the formation of an iminium ion from an aldehyde or ketone and an amine, followed by the nucleophilic attack of a cyanide anion.[4][5] The addition of the cyanide ion to the iminium ion is a particularly favorable and rapid process, releasing a significant amount of energy as heat.[4] The overall enthalpy of the reaction is negative, meaning it is energetically favorable and will release heat as it progresses.
Q2: What are the primary factors that influence the rate of heat generation?
A: The rate of heat generation is directly tied to the reaction rate. The key variables you can control are:
-
Concentration of Reactants: Higher concentrations lead to more frequent molecular collisions and a faster reaction rate.
-
Rate of Addition: The speed at which you add the limiting reagent (often the cyanide source or aldehyde) is the most critical control parameter. A rapid addition can lead to a massive, uncontrollable release of energy.
-
Temperature: Like most chemical reactions, the rate of the Strecker synthesis increases with temperature. This creates a dangerous feedback loop: as the reaction generates heat, it gets hotter, which in turn makes it react even faster.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where reactant concentrations are high, leading to a rapid local temperature rise that can initiate a runaway reaction.
-
Choice of Cyanide Source: Different cyanide sources exhibit varying levels of reactivity. For example, trimethylsilyl cyanide (TMSCN) may react under different conditions and with a different heat profile compared to potassium cyanide (KCN).[6]
Q3: What is "thermal runaway" and why is it a critical concern in this synthesis?
A: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[7] It occurs when the heat generated by the reaction exceeds the rate at which heat can be removed by the cooling system. This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in a violent release of energy, pressure buildup, reactor failure, and the release of highly toxic substances like hydrogen cyanide (HCN) gas.[8][9] Given the use of potent toxins and the high exothermicity, preventing thermal runaway is the primary safety objective in aminonitrile synthesis.[7]
Q4: How can I get a preliminary estimate of my reaction's potential exotherm before running it?
A: For a precise measurement, reaction calorimetry is the gold standard.[10] However, for a preliminary assessment, you can use Differential Scanning Calorimetry (DSC). A DSC experiment on a small, contained sample of the complete reaction mixture can help determine the onset temperature of the exotherm and the total energy released (ΔH). This data is crucial for initial safety assessments and for designing a safe lab-scale protocol.
Section 2: Troubleshooting & Proactive Control Strategies
This section provides actionable guidance for preventing and managing thermal excursions.
Q: My initial trials show a rapid temperature spike upon adding the cyanide. How can I gain control?
A: A rapid temperature spike is a clear indicator that the rate of heat generation is overwhelming your system's cooling capacity. This is a critical safety warning.
Causality: The spike is caused by the rapid, uncontrolled reaction of the accumulated reagents. Your primary goal is to shift from a "batch" reaction mode, where all reagents are mixed at once, to a "semi-batch" or "feed-controlled" mode.
Solution Workflow:
-
Control the Addition Rate: This is the most effective method. Instead of adding the cyanide source all at once, add it slowly and sub-surface via a syringe pump. This ensures the cyanide is consumed as it is added, preventing its accumulation and keeping the instantaneous heat generation low and manageable.
-
Ensure Adequate Cooling: Use a cooling bath with a large thermal mass (e.g., ice/water or a cryostat) set several degrees below your target reaction temperature. Ensure the reactor is sufficiently immersed.
-
Monitor Internal Temperature: Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not in the cooling bath. The internal temperature is your most important real-time safety indicator.
-
Vigorous Stirring: Ensure efficient mechanical stirring to promote heat transfer to the reactor walls and prevent the formation of localized hot spots.
Q: I need to scale up my reaction from 1g to 100g. What are the most critical thermal safety considerations?
A: Scaling up a chemical reaction is not linear, especially concerning heat management. The fundamental challenge is the change in the surface-area-to-volume ratio.
Causality: As you increase the reactor size, the volume (which generates heat) increases by a cube function (V ∝ r³), while the surface area available for cooling only increases by a square function (A ∝ r²). This means a large reactor is much less efficient at dissipating heat than a small one.
Table 1: Key Parameter Changes During Scale-Up
| Parameter | Small Scale (e.g., 50 mL flask) | Large Scale (e.g., 5 L reactor) | Implication for Safety |
| Surface Area / Volume | High | Low | Drastically reduced cooling efficiency. |
| Heat Accumulation Potential | Low | High | A minor exotherm in a flask can be a major runaway in a reactor. |
| Mixing Time | Fast | Slow | Increased risk of hot spots and non-uniform temperature. |
| Reagent Addition Time | Short | Must be significantly longer | Addition rate must be scaled based on heat removal capacity, not just volume. |
Actionable Recommendations:
-
Perform Calorimetry: Before any significant scale-up, a reaction calorimetry (RC1) or heat flow calorimetry study is essential.[10] This will provide critical data on the total heat of reaction, the maximum rate of heat release, and the temperature at which the reaction rate becomes self-sustaining.
-
Adopt Semi-Batch Processing: At scale, it is mandatory to control the reaction by the slow, controlled addition of a limiting reagent.
-
Engineer for Cooling: Ensure your larger reactor has an adequate cooling jacket and that the coolant flow rate is sufficient. Calculate the heat removal capacity of your system and ensure it exceeds the maximum expected heat output from the reaction.
Diagram: Proactive Thermal Safety Assessment Workflow
This diagram outlines the necessary steps when planning to scale up an exothermic reaction.
Caption: Workflow for assessing and managing thermal risk from lab to pilot scale.
Section 3: Emergency Procedures & Quenching
Even with the best planning, unexpected events can occur. Knowing how to react is critical.
Q: A thermal excursion has started (rapid, uncontrolled temperature rise). What is my immediate, safe course of action?
A: Your priority is personal safety and preventing a runaway. Follow a pre-planned emergency procedure.
Diagram: Decision Tree for Managing a Thermal Excursion
Caption: Immediate response plan for a thermal excursion event.
Key Actions Explained:
-
Stop the Fuel: The most important step is to stop adding the reagent that is driving the reaction.
-
Remove the Heat: Simultaneously, increase the cooling capacity to its maximum.
-
Quench (If Safe): If the temperature continues to rise, and you have a pre-planned and validated quenching procedure, execute it. This usually involves adding a cold, inert liquid to dilute the reactants and absorb heat. Never add a reactive quench agent that could produce gas or a secondary exotherm. A cold solvent like isopropanol is often a suitable choice.
-
Evacuate: If you cannot bring the reaction under control within seconds, activate any lab alarms, alert colleagues, and evacuate the area. Your personal safety is paramount.
Q: What is the standard, safe procedure for quenching the reaction and destroying residual cyanide?
A: Safe quenching and waste disposal are critical for both safety and environmental compliance. The goal is to neutralize reactive intermediates and convert toxic cyanide into a less hazardous form.[8]
Causality: Unquenched cyanide salts can react with ambient moisture or acids to produce lethal hydrogen cyanide (HCN) gas.[8] The standard method for destroying cyanide is through oxidation under alkaline conditions.
Solution: A common and effective method uses sodium hypochlorite (bleach) and sodium hydroxide. The alkaline pH (>10) is crucial to prevent the formation of HCN.[11]
Section 4: Key Experimental Protocols
Protocol 1: Reaction Calorimetry (RC1) Study for Aminonitrile Synthesis
Objective: To quantify the thermal properties of the reaction for safe scale-up.[10]
Methodology:
-
System Calibration: Charge the reactor with the reaction solvent. Perform heater calibration pulses at the start and end temperatures of the planned experiment to determine the heat transfer coefficient (U) and heat capacity (Cp) of the system.
-
Baseline Establishment: Stir the solvent at the target reaction temperature until a stable heat flow baseline is achieved.
-
Reagent Loading (Non-limiting): Add the aldehyde/ketone and amine components to the reactor.
-
Controlled Addition (Limiting Reagent): Add the cyanide source (e.g., a solution of NaCN in water) via a calibrated pump over a pre-determined time (e.g., 60-120 minutes). Record the internal temperature (Tr) and jacket temperature (Tj) continuously.
-
Hold Period: After the addition is complete, hold the reaction at temperature until the heat flow returns to the initial baseline, indicating the reaction is complete.
-
Data Analysis: Integrate the heat flow curve to determine the total heat of reaction (ΔHr). Identify the maximum heat flow to calculate the maximum power output. Use this data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the adiabatic temperature rise, which are critical for assessing thermal risk.
Protocol 2: Safe Quenching and Destruction of Cyanide Waste
Objective: To safely terminate the reaction and neutralize residual cyanide in the aqueous waste stream.[8]
Materials:
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6%)
-
Starch-iodide test strips
-
pH meter or pH paper
Procedure:
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0-10 °C to manage any exotherm from the neutralization process.
-
Ensure Alkalinity: Transfer the reaction mixture to a separate, well-stirred vessel. Adjust the pH of the aqueous layer to >10 using the NaOH solution. This is a critical step to prevent HCN evolution.[11]
-
Oxidative Destruction: While maintaining the temperature below 20 °C, slowly add the sodium hypochlorite solution. An exotherm will occur. Control the addition rate to keep the temperature in check. The reaction is:
-
CN⁻ + OCl⁻ → CNO⁻ + Cl⁻
-
-
Test for Completion: Periodically test the solution for the presence of excess hypochlorite using a starch-iodide test strip. A blue-black color indicates that excess oxidant is present and all cyanide has been destroyed. Continue adding hypochlorite until the test remains positive for at least 30 minutes.
-
Final Disposal: The resulting solution, now containing cyanate (CNO⁻), is significantly less toxic. Neutralize the excess hypochlorite with a reducing agent like sodium bisulfite if required by your institution's waste disposal guidelines. Dispose of the treated waste according to your facility's protocols.
References
- Benchchem. (n.d.). A Comparative Guide to the Environmental Impact of Aminonitrile Synthesis Routes.
- CHEM12. (n.d.). Cyanide Compounds.
- ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF.
- Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
- SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Reddit. (n.d.). CuCN quenching. r/Chempros.
- NROChemistry. (n.d.). Strecker Synthesis.
- Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- PubMed. (n.d.). Thermodynamics of Strecker synthesis in hydrothermal systems.
- Journal of Electrochemistry. (2023). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries.
- ScienceDirect. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application.
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
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- 11. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile
Welcome to the technical support center for the synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection. Here, we will address common issues, provide in-depth scientific explanations, and offer practical, field-tested advice to optimize your reaction outcomes.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis of this compound, a reaction that typically proceeds via a variation of the Strecker synthesis. The core of this synthesis involves the reaction of 2-aminoacetophenone with a cyanide source, often in the presence of a catalyst. Solvent choice is paramount as it influences reaction rate, yield, and purity.
Q1: Why is my reaction yield for this compound unexpectedly low?
Low yields are a frequent challenge in Strecker-type syntheses and can often be traced back to solvent-related issues.[1] Several factors could be at play:
-
Incomplete Imine Formation: The initial step of the reaction is the formation of an imine intermediate from 2-aminoacetophenone. The solvent polarity can significantly affect this equilibrium.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can protonate the carbonyl group of the ketone, making it more electrophilic and promoting the initial addition of the amine.[2][3][4] However, they can also solvate the amine and cyanide nucleophiles, potentially reducing their reactivity. An optimal balance is often found in alcohol/water mixtures.[1]
-
Aprotic Solvents (e.g., THF, DCM, Toluene): While these solvents do not interfere with the nucleophiles through hydrogen bonding, they may not sufficiently promote the initial imine formation, which can be an equilibrium-limited step.[5]
-
-
Side Reactions: The solvent can influence the prevalence of competing reactions. For instance, in the presence of water, hydrolysis of the nitrile product back to a carboxylic acid can occur, especially under acidic or basic conditions.[2][6]
-
Reagent Solubility: Poor solubility of your starting materials or intermediates in the chosen solvent will inevitably lead to a sluggish and incomplete reaction. Ensure that both 2-aminoacetophenone and your cyanide source are adequately soluble at the reaction temperature.
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing low yields, consider screening a range of solvents with varying polarities. A good starting point would be to compare a protic solvent like methanol or ethanol with an aprotic solvent like THF or acetonitrile.
-
Water Content: If using a non-aqueous solvent, ensure it is anhydrous, as water can promote unwanted side reactions. Conversely, in some cases, a small amount of water in a solvent like ethanol can facilitate the dissolution of cyanide salts and improve reaction rates.
-
pH Control: The pH of the reaction medium is critical.[5] A mildly acidic environment often favors the formation of the iminium ion, which is then attacked by the cyanide.[2][5] If your solvent choice alters the effective pH, you may need to add a buffer or a catalytic amount of acid.
Q2: I'm observing significant impurity formation in my crude product. What could be the cause and how can I mitigate it?
Impurity profiles are heavily dependent on reaction conditions, with the solvent playing a key role.
-
Unreacted Starting Materials: This is often a sign of an incomplete reaction. As discussed in Q1, your solvent may not be optimal for the reaction kinetics or equilibria.
-
Formation of α-Hydroxy Nitrile: A common side product is the corresponding cyanohydrin, formed from the direct reaction of the ketone with the cyanide source.[5] The formation of this impurity can be favored in certain solvents.
-
Polymerization/Decomposition: In some cases, particularly with prolonged reaction times or elevated temperatures, starting materials or the product may degrade or polymerize. The solvent can affect the thermal stability of the reactants.
Mitigation Strategies:
-
Solvent Choice: Polar aprotic solvents can sometimes favor the desired reaction pathway over side reactions. Experiment with solvents like acetonitrile or DMF, but be mindful of their higher boiling points and potential difficulties in removal.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize the formation of degradation products.
-
Order of Addition: The way you add your reagents can matter. For instance, pre-forming the imine before introducing the cyanide source can sometimes reduce the formation of the α-hydroxy nitrile.
Q3: My reaction is proceeding very slowly or not at all. How can the solvent be affecting the reaction rate?
The solvent influences reaction rates through several mechanisms:
-
Solvation of Intermediates: The transition states and intermediates of the reaction will be solvated differently by various solvents. A solvent that stabilizes the transition state more than the reactants will accelerate the reaction.
-
Dielectric Constant: The polarity of the solvent, as indicated by its dielectric constant, can influence the rate of reactions involving charged species. The formation of the iminium ion, for example, may be favored in more polar solvents.
-
Viscosity: Highly viscous solvents can impede the diffusion of reactants, leading to a slower reaction rate.
Troubleshooting Slow Reactions:
-
Increase Polarity: Try switching to a more polar solvent to see if it accelerates the reaction. For example, moving from toluene to THF, or from THF to acetonitrile.
-
Catalyst Addition: The reaction is often catalyzed by mild acids.[7] If your solvent is not sufficiently acidic, or if it is basic, the reaction may stall. Consider the addition of a catalyst like acetic acid.
-
Solvent Mixtures: Sometimes, a mixture of solvents provides the optimal balance of solubility and reactivity. For example, a THF/water mixture might provide better results than either solvent alone.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound?
There is no single "best" solvent, as the optimal choice can depend on the specific cyanide source, catalyst, and reaction conditions you are using. However, based on the principles of the Strecker synthesis, here is a general guide:
| Solvent Class | Examples | Advantages | Disadvantages |
| Protic | Methanol, Ethanol, Water | Good for dissolving cyanide salts; can promote imine formation. | Can reduce nucleophilicity of cyanide; may lead to hydrolysis. |
| Aprotic Polar | Acetonitrile, THF, DMF | Generally good at solvating intermediates without interfering with nucleophiles. | May require anhydrous conditions; can be difficult to remove. |
| Aprotic Non-Polar | Toluene, Hexane | Less likely to participate in side reactions. | Poor solubility of many reagents; often leads to slow reaction rates. |
A common and effective approach is to start with a protic solvent like methanol or an ethanol/water mixture.[1]
Q2: How does the choice of cyanide source influence the best solvent?
The cyanide source you use has a significant impact on the optimal solvent:
-
Alkali Metal Cyanides (NaCN, KCN): These salts are more soluble in polar protic solvents. Using them in a non-polar aprotic solvent will likely result in a heterogeneous mixture and a very slow reaction.
-
Trimethylsilyl Cyanide (TMSCN): This reagent is soluble in a wider range of organic solvents, including aprotic ones like DCM and THF. It is often used under anhydrous conditions with a Lewis acid catalyst.
-
Acetone Cyanohydrin: This can be used as a source of HCN and is compatible with a variety of organic solvents.[8] It is often used in transhydrocyanation reactions.[8]
Q3: Can this reaction be performed under solvent-free conditions?
Solvent-free synthesis of α-aminonitriles has been reported and can be an environmentally friendly and efficient alternative.[7] This approach typically involves grinding the reactants together, sometimes with a solid-supported catalyst. The viability of a solvent-free approach for this compound would require specific experimental validation.
III. Visualizing the Workflow and Solvent Selection
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Decision Tree for Solvent Selection
This diagram provides a simplified decision-making process for selecting a suitable solvent system.
Caption: Decision tree for initial solvent selection.
IV. Experimental Protocol: A General Guideline
The following is a generalized protocol that should be optimized for your specific laboratory conditions and safety procedures.
Materials:
-
2-aminoacetophenone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Methanol or Ethanol/Water (9:1)
-
Acetic acid (glacial)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoacetophenone (1.0 equiv.) in the chosen solvent (e.g., methanol).
-
Add KCN (1.1 equiv.) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
V. References
-
Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Aminoacetonitrile Bisulfate.
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in 1-Aminoethanol Reactions.
-
NROChemistry. Strecker Synthesis.
-
Master Organic Chemistry. Strecker Synthesis.
-
Organic Chemistry Portal. Strecker Synthesis.
-
chemeurope.com. Strecker amino acid synthesis.
-
Wikipedia. Strecker amino acid synthesis.
-
ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
-
Wikipedia. Acetone cyanohydrin.
-
TCI Chemicals. More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker_amino_acid_synthesis [chemeurope.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in 2-(2-Aminophenyl)-2-methylpropanenitrile Synthesis
Welcome to the technical support center for troubleshooting catalyst deactivation during the synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile. This guide is designed for researchers, chemists, and process development professionals to diagnose, understand, and resolve common catalytic challenges encountered in this synthesis. Our approach is rooted in explaining the causal relationships behind catalyst failure to empower you with robust, field-proven solutions.
The synthesis of α-aminonitriles like this compound is a critical step in the development of various pharmaceutical compounds.[1][2] A common and effective method for this synthesis is the Strecker reaction, which involves the three-component condensation of an amine (2-aminobenzaldehyde or aniline derivative), a ketone (acetone), and a cyanide source.[3] Alternatively, modern cross-coupling strategies, particularly palladium-catalyzed cyanation, are employed to construct the aryl nitrile moiety.[4][5] Both pathways rely heavily on catalysts that are susceptible to deactivation. This guide will address the deactivation phenomena pertinent to these catalytic systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to potential issues.
Q1: My reaction yield has dropped significantly in recent batches, but I haven't changed the protocol. What's the most likely cause?
A sudden or gradual drop in yield is a classic symptom of catalyst deactivation. This can stem from several underlying issues, including poisoning of the catalyst's active sites, physical fouling or coking, thermal degradation (sintering), or leaching of the active metal from its support.[6] Each of these mechanisms has distinct causes and requires a specific troubleshooting approach.
Q2: What are the immediate visual signs of catalyst deactivation I should look for?
Visual inspection can provide valuable first clues:
-
Color Change in Catalyst: A heterogeneous catalyst turning from its original color to black or dark brown often indicates carbon deposition (coking).[7]
-
Color Change in Solution: If you are using a supported (heterogeneous) catalyst and the reaction solution becomes colored (e.g., yellow or grey), it may indicate that the active metal is leaching off the support into the reaction medium.[8][9]
-
Change in Physical Form: Supported catalysts may appear more aggregated or powdered, which could suggest thermal sintering or mechanical stress.[10]
Q3: Can I reuse my palladium catalyst for this synthesis? If so, for how many cycles?
Catalyst reusability is a key advantage of heterogeneous systems. Many supported palladium catalysts can be recycled, sometimes for five or more cycles without a noticeable loss of activity.[11] However, the number of effective cycles depends heavily on the reaction conditions and the specific deactivation mechanisms at play. Cyanide ions, even at low concentrations, can act as a potent poison, leading to rapid deactivation that may prevent effective reuse without a regeneration step.[12][13][14]
Q4: I suspect my cyanide source is the problem. Are some cyanide sources more likely to cause catalyst deactivation than others?
Yes, absolutely. Highly soluble alkali metal cyanides like NaCN or KCN provide a high concentration of free cyanide ions (CN⁻) in solution, which are known to be strong poisons for palladium catalysts.[13][14] To mitigate this, less soluble or complexed cyanide sources are often preferred. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a widely used, non-toxic, and environmentally benign alternative that releases cyanide ions slowly, minimizing catalyst poisoning.[11][15] Zinc cyanide (Zn(CN)₂) is another common choice that reduces the concentration of free cyanide in solution.[14]
Part 2: Troubleshooting Guide: Diagnosing the Deactivation Mechanism
Use this section to systematically diagnose the root cause of catalyst failure in your experiment. The following diagram provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Part 3: In-Depth Analysis & Solutions
This section provides a detailed explanation of each deactivation mechanism and actionable solutions.
Mechanism 1: Poisoning
Q: What is catalyst poisoning and why is it so common in nitrile synthesis?
A: Poisoning occurs when a chemical species binds strongly to the catalyst's active sites, rendering them inactive. In palladium-catalyzed cyanations, the cyanide anion (CN⁻) is a notorious poison.[13] It can coordinate strongly to palladium(0) and palladium(II) intermediates in the catalytic cycle, disrupting the oxidative addition or reductive elimination steps and effectively shutting down the reaction.[14] Amines and other nitrogen-containing starting materials or products can also act as poisons, though typically less severely than cyanide.
Troubleshooting & Solutions:
-
Change Cyanide Source: Switch from highly soluble sources like KCN or NaCN to K₄[Fe(CN)₆] or Zn(CN)₂.[11][15] This is the most effective preventative measure as it maintains a low equilibrium concentration of free cyanide ions.
-
Use Additives: In some systems, additives can protect the catalyst. For example, certain ligands can modulate the electronic properties of the palladium center, making it less susceptible to poisoning.
-
Control Stoichiometry: Ensure that the cyanide source is not used in large excess. Precise stoichiometry minimizes the amount of free cyanide available to poison the catalyst after the reaction is complete.
Mechanism 2: Coking / Fouling
Q: My catalyst is covered in a black residue. What is this and how do I fix it?
A: The black residue is likely "coke," which consists of carbonaceous deposits formed from the decomposition or polymerization of organic molecules (solvents, reagents, or products) on the catalyst surface at high temperatures.[16][17] These deposits physically block the pores and active sites of the catalyst, preventing reactants from reaching them.[7]
Troubleshooting & Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of coke formation. Determine the minimum temperature required for an acceptable reaction rate.
-
Solvent Selection: Choose a solvent that is stable under the reaction conditions and effectively dissolves all organic species to prevent their deposition.
-
Catalyst Regeneration: For coked heterogeneous catalysts, a common regeneration method is controlled calcination (heating in the presence of air or oxygen). This process burns off the carbon deposits. See the protocol below. Caution: This must be done carefully to avoid sintering the catalyst.
Mechanism 3: Sintering
Q: I have reused my catalyst multiple times at 140°C, and now it's inactive. Why?
A: This is likely due to thermal deactivation, or sintering. At elevated temperatures, the small metal nanoparticles on a catalyst support gain mobility and can migrate and agglomerate into larger particles.[10][18] This process reduces the total active surface area of the metal, leading to a significant and often irreversible loss of catalytic activity.[19][20] Sintering is highly temperature-dependent and is a major cause of deactivation in high-temperature reactions.[18]
Troubleshooting & Solutions:
-
Strict Temperature Control: Operate at the lowest effective temperature and avoid temperature overshoots.
-
Choose a Thermally Stable Catalyst: Select catalysts with strong metal-support interactions or those encapsulated within a protective layer, which can inhibit particle migration.[21]
-
Limit High-Temperature Exposure: Minimize the duration of the reaction at peak temperature to reduce the opportunity for sintering.
Mechanism 4: Leaching
Q: I am using a Pd/C catalyst, but my reaction solution has a slight greyish tint, and I'm losing activity upon reuse. What is happening?
A: This suggests that the active metal (palladium) is leaching from the carbon support into the reaction medium.[9] Leaching can occur if the reaction medium is acidic or contains strongly coordinating species that can complex with the metal and draw it into solution.[22] This not only deactivates the heterogeneous catalyst but can also contaminate the product with dissolved heavy metals.[8]
Troubleshooting & Solutions:
-
Verify Solution pH: Ensure the reaction medium is not acidic, as this can promote metal dissolution.
-
Select a More Robust Support: Use catalysts with supports that have stronger metal-anchoring properties. For example, supports functionalized with specific ligands can help prevent leaching.
-
Perform a Leaching Test: To confirm leaching, filter the hot reaction mixture to remove the solid catalyst and then allow the filtrate to react further. If the reaction continues to progress, it confirms the presence of an active, leached homogeneous catalyst. For quantitative analysis, measure the metal content in the filtrate using ICP-MS.
The following diagram illustrates the four main deactivation mechanisms on a supported catalyst surface.
Caption: Major catalyst deactivation pathways.
Part 4: Experimental Protocols
Protocol 1: Regeneration of Coked Catalyst via Calcination
This protocol is for regenerating a supported metal catalyst (e.g., Pd/C, Pd/Al₂O₃) that has been deactivated by coking.
WARNING: Perform this procedure in a well-ventilated fume hood. High temperatures are involved.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a suitable solvent (e.g., ethyl acetate, then methanol) to remove any adsorbed organic species. Dry the catalyst in a vacuum oven at 60-80°C until constant weight.
-
Setup: Place the dried, deactivated catalyst in a ceramic crucible. Place the crucible in a tube furnace or a programmable muffle furnace.
-
Calcination Program:
-
Ramp the temperature to 120°C under a slow flow of nitrogen and hold for 1 hour to remove any residual moisture.
-
Switch the gas to a lean air/nitrogen mixture (e.g., 5% air in N₂). This slow introduction of oxygen is critical to prevent a rapid, uncontrolled combustion that would cause severe sintering.
-
Slowly ramp the temperature to 300-400°C (consult catalyst datasheet for maximum temperature tolerance) at a rate of 2-5°C/min.
-
Hold at the target temperature for 3-4 hours to ensure complete combustion of the coke.
-
Switch the gas back to nitrogen and cool the furnace down to room temperature.
-
-
Post-Treatment (if applicable): Some catalysts may require a reduction step after calcination to restore the metal to its active metallic state. This is typically done under a hydrogen atmosphere (e.g., 5% H₂ in N₂) at a moderate temperature (e.g., 200°C). Consult your catalyst's documentation.
-
Storage: Store the regenerated catalyst under an inert atmosphere until its next use.
Protocol 2: Hot Filtration Test for Detecting Metal Leaching
This test determines if the active catalyst is the solid (heterogeneous) or a dissolved species (homogeneous).
-
Run Reaction: Set up the reaction as usual with your heterogeneous catalyst. Allow it to run for a period where you expect significant conversion (e.g., 25-50% conversion, determined from previous runs).
-
Sample and Filter: While maintaining the reaction temperature, take a sample of the reaction mixture for analysis (TLC, GC, HPLC) to determine the initial conversion. Then, rapidly filter the entire hot reaction mixture through a fine, pre-heated filter (e.g., a syringe filter with a 0.22 µm PTFE membrane) into a new, pre-heated reaction flask. This step separates the solid catalyst from the liquid phase.
-
Continue Reaction: Place the filtrate (the liquid phase) back under the reaction conditions (temperature, stirring) and continue to monitor its progress over time.
-
Analyze Results:
-
No Further Reaction: If the conversion does not increase in the filtrate, the active catalyst is truly heterogeneous, and leaching is not a significant issue.
-
Reaction Continues: If the reaction continues to progress in the filtrate, it confirms that an active catalytic species has leached from the solid support into the solution.
-
| Observation in Filtrate | Interpretation | Next Steps |
| Reaction stops (Conversion plateaus) | Truly heterogeneous catalysis. Leaching is not the cause of deactivation. | Investigate other mechanisms (poisoning, coking, sintering). |
| Reaction continues | Homogeneous catalysis by leached species is occurring. | Quantify leached metal with ICP-MS. Select a more robust catalyst support or modify reaction conditions. |
References
-
Jadhav, A. M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35235-35265. [Link][4][5]
-
Gross, M., et al. (2002). A new palladium catalyst system for the cyanation of aryl chlorides. Journal of Molecular Catalysis A: Chemical, 182-183, 463-468. [Link][11]
-
Li, J., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Chinese Journal of Medicinal Chemistry, 25(3), 221-224. [Link][23]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link][15]
-
SilcoTek Corporation. (2017). How To Prevent Fouling and Coking In Analytical and Processes. [Link][16]
-
Gao, F., & Vlachos, D. G. (2010). Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis. PMC. [Link][8]
-
Wanke, S. E., & Flynn, P. C. (1975). The Sintering of Supported Metal Catalysts. Catalysis Reviews, 12(1), 93-135. [Link][10][19]
-
Powers, D. C., & Ritter, T. (2016). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 18(15), 3886–3889. [Link][12]
-
Shakil, M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1228. [Link][1][2]
-
Lei, Y., et al. (2017). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology, 3(4), 643-651. [Link][9]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link][3]
-
ResearchGate. (n.d.). Fouling (coking) deactivation of catalysts. [Link][7]
-
Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 124(44), 13111–13125. [Link][13]
-
AZoM. (2018). Preventing Coking and Fouling in Refinery Applications. [Link][17]
-
Matmatch. (n.d.). What Is "Sintering" and How Does It Reduce Catalyst Performance? [Link][20]
-
Le, H. T., & Lee, M. S. (2020). Leaching of Rare Metals from Spent Petroleum Catalysts by Organic Acid Solution. Metals, 10(1), 86. [Link][22]
-
Cohen, R. D., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(44), 13143-13147. [Link][14]
-
Powers, D. C., & Ritter, T. (2016). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC. [Link][24]
-
SlidePlayer. (n.d.). Sintering process and catalysis. [Link][18]
-
Xing, H., et al. (2014). Leaching in Metal Nanoparticle Catalysis. Current Organic Chemistry, 18(1), 2-16. [Link][25]
-
Lu, J. L., & Fu, B. (2017). Synthesis and Stabilization of Supported Metal Catalysts by Atomic Layer Deposition. Accounts of Chemical Research, 50(9), 2311–2320. [Link][21]
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Technical Support Center: Isolating Pure 2-(2-Aminophenyl)-2-methylpropanenitrile
Welcome to the technical support center for the synthesis and purification of 2-(2-Aminophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful isolation of this key chemical intermediate. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format, grounded in fundamental chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what does this imply for the work-up strategy?
A1: The most prevalent and scalable synthetic route is the reduction of the aromatic nitro group in the precursor, 2-(2-nitrophenyl)-2-methylpropanenitrile. This transformation is typically achieved through catalytic hydrogenation or by using reducing metals in an acidic medium.[1][2] The choice of reduction method directly influences the work-up procedure.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a clean method where the primary solid byproduct is the catalyst itself. The work-up is generally straightforward, involving filtration to remove the catalyst followed by standard extractive procedures. A key advantage is the avoidance of stoichiometric metal salt waste.[3][4]
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These methods are robust and cost-effective but generate significant amounts of metal salts.[5][6][7] The work-up necessitates an initial filtration to remove excess metal, followed by a careful basification step to precipitate metal hydroxides (e.g., iron or tin hydroxides) and liberate the free amine. The resulting inorganic sludge can sometimes complicate the extraction process.
Understanding the origin of your crude product is the first step in designing an effective purification strategy.
Q2: My crude product is a dark, oily residue after the reduction of the nitro-precursor. What are the likely impurities?
A2: The physical appearance of your crude product provides valuable clues. A dark, oily consistency often points to a mixture of the desired product and several potential impurities:
-
Unreacted Starting Material: Incomplete reduction will leave residual 2-(2-nitrophenyl)-2-methylpropanenitrile.
-
Intermediates of Nitro Reduction: Depending on the reaction conditions, intermediates such as the corresponding nitroso and hydroxylamine compounds may be present. These are often unstable and can contribute to the dark coloration of the crude product.[1][8]
-
Oxidation Products: The aminophenyl moiety is susceptible to air oxidation, especially under basic conditions, which can lead to the formation of colored impurities.
-
Hydrolysis Byproducts: Although nitriles are generally stable, prolonged exposure to harsh acidic or basic conditions during work-up or the reaction itself can lead to the hydrolysis of the nitrile group to the corresponding amide, 2-(2-aminophenyl)-2-methylpropanamide, or even the carboxylic acid.
-
Residual Metal Contaminants: If a metal-based reducing agent was used, residual tin or iron salts can complex with the product and contribute to its appearance and properties.[9]
Q3: I am observing a significant loss of product during the aqueous work-up. What could be the cause?
A3: Significant product loss during aqueous work-up is a common issue and can often be attributed to two main factors:
-
Incomplete Extraction: this compound, being an amine, will be protonated and highly water-soluble in the acidic aqueous phase (as the hydrochloride salt, for instance). To extract the product into an organic solvent, the aqueous layer must be carefully basified to a pH that ensures the complete deprotonation of the anilinium ion to the free amine. A pH of 9-10 is generally sufficient. It is crucial to check the pH of the aqueous layer with pH paper or a meter after adding the base and before extraction.
-
Emulsion Formation: The presence of finely divided solids (like metal hydroxides from Fe or Sn reductions) or the inherent properties of the compound and solvent system can lead to the formation of stable emulsions at the aqueous-organic interface. This physically traps the product, preventing efficient phase separation.
Q4: Can the nitrile group hydrolyze during the work-up?
A4: Yes, while the nitrile group is relatively robust, it is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures. The initial product of hydrolysis is the primary amide, which can be further hydrolyzed to the carboxylic acid. To mitigate this, it is advisable to perform acid-base extractions at room temperature or below and to avoid prolonged exposure of the compound to highly acidic or basic aqueous solutions.
Q5: What are the recommended storage conditions for the purified this compound?
A5: As an aromatic amine, the compound is prone to slow oxidation upon exposure to air and light, which can lead to discoloration over time. For long-term storage, it is recommended to keep the solid product in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 4°C.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the work-up and purification process.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Persistent Emulsion During Extraction | - Finely divided metal hydroxides (from Fe or Sn reduction).- High concentration of the product at the interface.- Inappropriate solvent choice. | 1. Filtration: Before extraction, ensure all solid byproducts (e.g., excess iron, tin salts) are removed by filtration through a pad of Celite®. This removes the solid particles that often stabilize emulsions.2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break up the emulsion.3. Solvent Dilution: Dilute the organic layer with more of the extraction solvent. This can lower the concentration of the emulsifying agent (your product) at the interface.4. Change of Solvent: If emulsions persist, consider using a different extraction solvent. For example, if you are using ethyl acetate, try switching to dichloromethane or a less polar solvent like toluene. |
| Low Yield of Isolated Product | - Incomplete basification of the aqueous layer.- Product precipitation with metal hydroxides.- Insufficient number of extractions. | 1. Verify pH: After adding base, use pH paper to confirm that the aqueous layer is distinctly basic (pH >9) before extracting.2. Thorough Extraction of Sludge: If a significant amount of metal hydroxide precipitate forms upon basification, this solid should be thoroughly washed or triturated with the organic extraction solvent to recover any adsorbed or co-precipitated product before it is discarded.3. Multiple Extractions: Perform at least three extractions of the aqueous layer with the organic solvent to ensure quantitative recovery of the product. |
| Product Fails to Crystallize or Oils Out | - Presence of impurities.- Inappropriate recrystallization solvent.- Cooling the solution too quickly. | 1. Purity Check: Analyze a small sample of the crude material by TLC or ¹H NMR to assess its purity. If it is highly impure, consider purification by column chromatography before attempting recrystallization.2. Solvent Screening: Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system (e.g., a polar solvent in which the compound is soluble when hot but insoluble when cold, or a two-solvent system like ethanol/water or ethyl acetate/hexane).[4][8]3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield. Seeding with a small crystal of pure product can also induce crystallization. |
| Purified Product is Colored (Yellow/Brown) | - Air oxidation of the amine.- Residual acidic impurities. | 1. Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration through Celite® before allowing the solution to cool.2. Acid Wash: If the coloration is due to residual acidic impurities, redissolving the product in an organic solvent and washing with a dilute solution of sodium bicarbonate can be effective. Ensure the product is then thoroughly dried before solvent removal. |
III. Experimental Protocols & Workflows
A. General Work-Up Procedure Following Reduction of 2-(2-nitrophenyl)-2-methylpropanenitrile
This protocol outlines a standard acid-base extraction procedure to isolate the crude amine from the reaction mixture.
1. Removal of Solid Byproducts: a. If the reduction was performed using a heterogeneous catalyst (e.g., Pd/C), filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent (e.g., methanol or ethanol) to recover any adsorbed product. b. If a metal/acid reduction (e.g., Fe/HCl) was used, filter the hot reaction mixture to remove excess iron powder.
2. Solvent Removal: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
3. Acid-Base Extraction: a. To the residue, add dilute hydrochloric acid (e.g., 1 M HCl) and a water-immiscible organic solvent such as ethyl acetate or dichloromethane. b. Transfer the mixture to a separatory funnel and shake vigorously. The protonated amine will dissolve in the aqueous acidic layer, while non-basic impurities will remain in the organic layer. c. Separate the layers. Wash the organic layer with another portion of dilute HCl to ensure all the amine has been extracted into the aqueous phase. d. Combine the acidic aqueous layers. Cool the solution in an ice bath. e. Slowly add a base, such as a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), with stirring, until the pH of the solution is greater than 9. This will deprotonate the anilinium salt and precipitate the free amine. f. Extract the liberated amine into a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) at least three times. g. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Workflow for Acid-Base Extraction
Caption: Workflow for the isolation of crude amine.
B. Purification by Recrystallization
Recrystallization is an effective method for purifying crystalline solids. A two-solvent system is often effective for aminobenzonitriles.
1. Solvent Selection: a. A common and effective solvent pair is ethanol and water. The product should be soluble in hot ethanol and insoluble in water. b. Other potential solvent pairs include ethyl acetate/hexanes or isopropanol/water.
2. Recrystallization Procedure (Ethanol/Water System): a. Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask. b. While the solution is still hot, add water dropwise until a persistent cloudiness is observed. c. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution. d. If the solution is colored, this is the stage to add a small amount of activated charcoal and perform a hot filtration. e. Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. f. Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield. g. Collect the purified crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of cold ethanol/water mixture. i. Dry the crystals under vacuum to obtain pure this compound.
C. Purification by Column Chromatography
If recrystallization fails to provide a product of sufficient purity, flash column chromatography is the recommended alternative.
1. Stationary Phase: Silica gel (230-400 mesh).
2. Mobile Phase (Eluent): a. A gradient of ethyl acetate in hexanes or heptane is typically effective. b. Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate). c. The desired product, being polar, will elute as the polarity of the mobile phase is increased. Non-polar impurities will elute first.
3. Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry silica onto the top of the packed column. d. Begin elution with the low-polarity mobile phase, collecting fractions. e. Monitor the elution of compounds by thin-layer chromatography (TLC). f. Gradually increase the polarity of the eluent to elute the product. g. Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Logical Flow for Purification Strategy
Caption: Decision tree for purification strategy.
IV. References
-
Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. (2018). MOLECULES.
-
Reduction of nitro compounds. In Wikipedia. Retrieved January 19, 2026, from [Link].
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 19, 2026, from a source providing common conditions for nitro reduction.
-
The Degree of Ergodicity of ortho- and para-Aminobenzonitrile in an Electric Field. (2015). The Journal of Physical Chemistry A, 119(42), 10563–10574.
-
The nitro to amine reduction: from millions of tons to single molecule studies. (2021). Chemical Society Reviews.
-
Reduction of Nitro-Aromatics with Activated Iron. (1944). Journal of the American Chemical Society, 66, 1781–1782.
-
Tin(II) chloride. In Wikipedia. Retrieved January 19, 2026, from [Link].
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
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Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.
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Tin(II) Chloride Dihydrate. (n.d.). Common Organic Chemistry.
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (2019). Organic Process Research & Development.
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2019). Journal of the American Chemical Society.
-
Reduction of nitroaromatic compounds in tin(II) chloride... (n.d.). ResearchGate.
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo Application Note.
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications.
-
Tin(II) chloride dihydrate reducing agent. (n.d.). Sigma-Aldrich.
-
Reversible thermosalience of 4-aminobenzonitrile. (2020). Chemical Science.
-
Process for the catalytic hydrogenation of nitrobenzene. (1981). US Patent 4,265,834.
-
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters.
-
Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (n.d.). Sciencemadness.org.
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. (2020). ChemRxiv.
-
Catalytic Hydrogenation - reactivity order. (n.d.). ECHEMI.
-
Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. (2025). ResearchGate.
-
This compound. (n.d.). Sigma-Aldrich.
-
2-(4-aminophenyl)-2-methylpropanenitrile. (n.d.). Santa Cruz Biotechnology.
-
Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. (1995). Journal of the Chemical Society, Perkin Transactions 2, (2), 337-343.
-
Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (2019). Industrial & Engineering Chemistry Research.
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2021). Molecules.
-
Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. (1969). Journal of the Chemical Society C: Organic.
-
Catalytic hydrogenation of nitrobenzene. (1980). Japanese Patent JPS5566545A.
-
2-(4-Aminophenyl)-2-methylpropanenitrile. (n.d.). MySkinRecipes.
-
Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.
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- 5. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
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Validation & Comparative
A Comparative Guide to the NMR Spectral Data of 2-(2-Aminophenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-Aminophenyl)-2-methylpropanenitrile. Due to the limited availability of directly published experimental spectra for this specific compound, this guide offers a robust, comparative approach. By examining the spectral data of its structural isomers and related compounds, alongside foundational NMR principles, we can confidently predict and interpret the spectral characteristics of the target molecule. This guide will delve into the nuances of ¹H and ¹³C NMR spectroscopy, offering valuable insights for researchers working with aminophenyl-containing scaffolds in medicinal chemistry and materials science.
Introduction to this compound and its Structural Significance
This compound is a small molecule of interest in synthetic and medicinal chemistry. Its structure combines an aniline ring, a nitrile group, and a gem-dimethyl moiety. The spatial arrangement of these functional groups, particularly the ortho-position of the amino group relative to the propanenitrile substituent, is expected to have a distinct influence on the molecule's electronic environment and, consequently, its NMR spectrum. Understanding these spectral signatures is crucial for reaction monitoring, structural confirmation, and purity assessment.
Comparative NMR Spectral Data Analysis
To provide a comprehensive understanding, we will compare the expected NMR data of this compound with the experimentally determined data for its meta- and para-isomers. This comparison will highlight the diagnostic shifts and coupling patterns that differentiate these closely related molecules.
Predicted and Experimental ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound and compares them with the experimental data for its 3-amino and 4-amino isomers.
| Proton Assignment | Expected ¹H NMR (this compound) | Experimental ¹H NMR (2-(3-Aminophenyl)-2-methylpropanenitrile) [1] | Experimental ¹H NMR (2-(4-Aminophenyl)-2-methylpropanenitrile) [2] |
| Methyl Protons (-C(CH₃)₂) | ~1.7 ppm (s, 6H) | 1.61 ppm (s, 6H) | 1.63 ppm (s, 6H) |
| Amino Protons (-NH₂) | ~4.0-5.0 ppm (br s, 2H) | 5.21 ppm (s, 2H) | Not explicitly stated, but expected in a similar range. |
| Aromatic Protons | ~6.6-7.2 ppm (m, 4H) | 6.52-7.06 ppm (m, 4H) | 7.02 ppm (d, 2H), 7.38 ppm (d, 2H) |
Expert Insights:
-
The gem-dimethyl protons are expected to appear as a sharp singlet around 1.7 ppm. This is consistent across all three isomers, indicating that the position of the amino group has a minimal effect on this chemical shift.
-
The amino protons will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on the solvent and concentration.
-
The aromatic region for the ortho-isomer is predicted to show a more complex multiplet pattern compared to the more symmetrical para-isomer, which exhibits two distinct doublets. The meta-isomer also presents a complex multiplet.[2] The proximity of the amino and the bulky propanenitrile groups in the ortho position will influence the electronic environment and spatial coupling of the aromatic protons.
Predicted and Experimental ¹³C NMR Data
The table below outlines the expected ¹³C NMR chemical shifts for the target compound and its isomers.
| Carbon Assignment | Expected ¹³C NMR (this compound) | General Expected Ranges |
| Methyl Carbons (-C(C H₃)₂) | ~25-30 ppm | Consistent with quaternary carbon substituents. |
| Quaternary Carbon (-C (CH₃)₂) | ~35-45 ppm | Aliphatic quaternary carbon. |
| Nitrile Carbon (-C≡N) | ~118-125 ppm | Typical range for nitrile carbons.[3] |
| Aromatic Carbons | ~115-150 ppm | Aromatic carbons in anilines show a wide range.[4] |
| C-NH₂ | ~140-150 ppm | The carbon directly attached to the amino group is expected to be significantly deshielded. |
Expert Insights:
-
The nitrile carbon is a key diagnostic peak, typically appearing in the 118-125 ppm region.[3] Its chemical shift is not expected to vary significantly between the isomers.
-
The aromatic carbon signals will be most informative in distinguishing the isomers. In the ortho-isomer, four distinct aromatic carbon signals are expected in the proton-decoupled spectrum. The carbon atom bonded to the amino group will be the most downfield-shifted among the protonated aromatic carbons.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for compounds like this compound, the following standardized protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the amino group.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a larger number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
-
Visualization of Workflow and Structure
Workflow for NMR Analysis:
Caption: A generalized workflow for acquiring and processing NMR spectral data.
Molecular Structure and Key NMR Regions:
Caption: The molecular structure with key proton environments highlighted.
Conclusion
This comparative guide provides a robust framework for understanding the NMR spectral data of this compound. By leveraging data from its structural isomers and fundamental NMR principles, researchers can confidently identify and characterize this compound. The provided experimental protocol and visualizations serve as practical tools for obtaining and interpreting high-quality spectral data. As with any spectroscopic analysis, a combination of one-dimensional and two-dimensional NMR techniques, alongside other analytical methods, will provide the most definitive structural confirmation.
References
-
Ferreira, J. M. G. O., et al. Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. [Link]
-
University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Murray, et al. Crude 2-amino-2-(3'-methoxyphenyl)propionitrile hydrochloride (8) 13C NMR spectrum. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. 3-(4-aminophenyl)propanenitrile. [Link]
-
Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
PubChem. 3-(3-Aminophenyl)propanenitrile. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
-
Gillies, A. T., et al. (15)N NMR studies of a nitrile-modified nucleoside. [Link]
-
ResearchGate. NMR Spectra of Anilines. [Link]
Sources
A Comparative Guide to the FTIR Analysis of 2-(2-Aminophenyl)-2-methylpropanenitrile and Related Aromatic Compounds
This guide provides an in-depth analysis of the functional groups present in 2-(2-Aminophenyl)-2-methylpropanenitrile using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework by contrasting its spectral features with those of simpler, yet structurally related, aromatic molecules: aniline and benzonitrile. This approach allows for a clearer understanding of how the combination of a primary aromatic amine, a nitrile group, and a gem-dimethyl substituted carbon influences the vibrational spectrum.
Introduction: The Role of FTIR in Molecular Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule.[1] By measuring the absorption of infrared radiation at various frequencies, an FTIR spectrum provides a unique "molecular fingerprint."[1] The position, intensity, and shape of the absorption bands reveal the types of chemical bonds present, making it an indispensable tool for structural elucidation and quality control in chemical synthesis and pharmaceutical development.[1]
This compound is a molecule of interest due to its combination of a reactive primary amine, a polar nitrile group, and an aromatic ring. Understanding its structural characteristics is crucial for predicting its chemical behavior and potential applications. This guide will deconstruct its predicted FTIR spectrum by comparing it to the well-characterized spectra of aniline (representing the primary aromatic amine moiety) and benzonitrile (representing the aromatic nitrile moiety).
Predicted FTIR Spectrum of this compound
Below is a diagram illustrating the molecular structure and a workflow for its FTIR analysis.
Caption: Molecular structure of this compound with key functional groups.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
A standard procedure for obtaining the FTIR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method is chosen to minimize scattering and obtain sharp absorption bands.
-
Attenuated Total Reflectance (ATR): Alternatively, a small amount of the solid sample is placed directly on the ATR crystal. This technique is often quicker and requires minimal sample preparation.
-
-
Instrument Setup:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to correct for atmospheric CO2 and water vapor.
-
The spectrometer is set to scan in the mid-infrared region, typically from 4000 to 400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Acquisition and Processing:
-
The sample is placed in the spectrometer, and the spectrum is acquired.
-
The resulting interferogram is Fourier-transformed to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for FTIR analysis of a solid sample.
Comparative Spectral Analysis
To understand the unique spectral features of this compound, we will compare its predicted spectrum with the known spectra of aniline and benzonitrile.
Aniline: The Primary Aromatic Amine Signature
Aniline provides the characteristic absorption bands for the primary aromatic amine group.
-
N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching vibrations of the N-H bonds.[2][3][4] In aniline, these are typically observed around 3441 cm⁻¹ and 3356 cm⁻¹.[5]
-
N-H Bending (Scissoring): A strong absorption band is found in the 1650-1580 cm⁻¹ range, which corresponds to the scissoring vibration of the -NH2 group.[3][6] For aniline, this appears around 1622 cm⁻¹.[7]
-
C-N Stretching: The stretching vibration of the aromatic C-N bond in aniline is typically observed in the 1335-1250 cm⁻¹ region.[3][8]
-
Aromatic C-H and C=C Vibrations: Aniline also shows characteristic peaks for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹.[5]
Benzonitrile: The Aromatic Nitrile Signature
Benzonitrile serves as the reference for the nitrile group attached to an aromatic ring.
-
C≡N Stretching: Aromatic nitriles display a strong, sharp absorption band in the 2240-2220 cm⁻¹ region.[9] This is a highly characteristic and easily identifiable peak. The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[9][10]
-
Aromatic C-H and C=C Vibrations: Similar to aniline, benzonitrile exhibits aromatic C-H stretching above 3000 cm⁻¹ and ring stretching modes in the 1600-1400 cm⁻¹ range.[9]
This compound: A Composite Spectrum
The FTIR spectrum of this compound will be a superposition of the features from its constituent parts, with some shifts due to their electronic interactions.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Comparative Data (Aniline) | Comparative Data (Benzonitrile) |
| **Primary Amine (-NH₂) ** | N-H Asymmetric & Symmetric Stretch | ~3450 and ~3350 | ~3441 & ~3356[5] | N/A |
| N-H Bending (Scissoring) | ~1620 | ~1622[7] | N/A | |
| Nitrile (-C≡N) | C≡N Stretch | ~2230 | N/A | ~2230[9][11] |
| Aromatic Ring | C-H Stretch | ~3100-3000 | ~3009[5] | ~3100-3000[9][12] |
| C=C In-ring Stretch | ~1600, ~1500 | ~1604, ~1500[5] | ~1603, ~1429[9] | |
| C-H Out-of-plane Bending | ~900-675 | ~750[13] | ~738[8] | |
| Alkyl Groups (gem-Dimethyl) | C-H Asymmetric & Symmetric Stretch | ~2980, ~2870 | N/A | N/A |
| C-H Bending | ~1465, ~1375 | N/A | N/A | |
| Aromatic C-N | C-N Stretch | ~1300 | ~1278[13] | N/A |
Key Differentiating Features:
-
Coexistence of N-H and C≡N Stretches: The most definitive feature for this compound will be the simultaneous presence of the characteristic double peak for the primary amine N-H stretch (around 3450-3350 cm⁻¹) and the sharp, intense C≡N stretch (around 2230 cm⁻¹). Aniline will lack the C≡N peak, while benzonitrile will not show the N-H absorptions.
-
Aliphatic C-H Stretches: The presence of the gem-dimethyl group will introduce aliphatic C-H stretching bands just below 3000 cm⁻¹, which are absent in both aniline and benzonitrile.
-
Fingerprint Region: The region below 1500 cm⁻¹ (the "fingerprint region") will be complex and unique to this compound, reflecting the specific bending and skeletal vibrations of the entire molecule.
Conclusion
The FTIR analysis of this compound provides a clear and unambiguous method for its structural confirmation. By comparing its spectrum to those of aniline and benzonitrile, the distinct contributions of the primary aromatic amine, nitrile, and gem-dimethyl groups can be readily identified. The key to its identification lies in the simultaneous observation of the N-H stretching bands, the C≡N stretching band, and the aliphatic C-H stretching bands, which collectively form its unique spectral fingerprint. This comparative approach underscores the power of FTIR spectroscopy in elucidating the structures of multifunctional organic molecules.
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ResearchGate. (n.d.). FTIR Spectrum of Aniline Monomer The FTIR spectrum for synthesized PANi.... [Link]
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A Comparative Guide to HPLC Methods for Purity Analysis of 2-(2-Aminophenyl)-2-methylpropanenitrile
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate process of drug development, the purity of each component is paramount. This holds especially true for key intermediates like 2-(2-Aminophenyl)-2-methylpropanenitrile, a crucial building block in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control; they are a cornerstone of regulatory compliance and patient safety.
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. As a Senior Application Scientist, the methodologies presented herein are designed to be both scientifically sound and practically applicable for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of different stationary phases and mobile phase conditions, offering a comprehensive, data-driven comparison to aid in selecting the most suitable method for your specific analytical needs. The principles outlined are grounded in established chromatographic theory and adhere to the standards set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
Understanding the Analyte: this compound
To develop effective HPLC methods, a fundamental understanding of the analyte's chemical properties is essential.
-
Structure: The molecule contains a benzene ring substituted with an amino group (-NH2) and a methylpropanenitrile group.
-
Polarity: The presence of the primary amine group imparts a degree of polarity, while the aromatic ring and the nitrile group contribute to its hydrophobicity. This amphiphilic nature makes it well-suited for reversed-phase HPLC.
-
Chromophoric Properties: The aromatic ring is a strong chromophore, meaning it absorbs ultraviolet (UV) light, making UV detection a suitable and sensitive method for quantification. The absorption maximum is expected in the range of 240-290 nm due to the aminophenyl moiety.
Comparative HPLC Methodologies
We will now explore two distinct reversed-phase HPLC methods for the purity analysis of this compound. Method A employs a traditional C18 stationary phase with a neutral pH mobile phase, while Method B utilizes a Phenyl-Hexyl stationary phase with a slightly acidic mobile phase to leverage different selectivity mechanisms.
Method A: C18 Stationary Phase with Isocratic Elution
This method represents a robust, general-purpose approach for the separation of moderately polar aromatic compounds. The C18 stationary phase provides excellent hydrophobic retention.[7]
Rationale for Method A:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity and broad applicability. It separates compounds primarily based on their hydrophobic character.
-
Mobile Phase: An isocratic mixture of acetonitrile and water provides a stable baseline and consistent retention times, which is ideal for routine quality control. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at lower wavelengths.[8][9][10]
-
Detection: UV detection at 254 nm is a common starting point for aromatic compounds and is expected to provide good sensitivity for the analyte and potential impurities.
Method B: Phenyl-Hexyl Stationary Phase with Gradient Elution
This method is designed to offer alternative selectivity, particularly for aromatic and moderately polar compounds. The Phenyl-Hexyl phase can provide enhanced retention and resolution of compounds with aromatic rings through π-π interactions.[11][12][13][14][15]
Rationale for Method B:
-
Stationary Phase: The Phenyl-Hexyl stationary phase offers a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl groups can engage in π-π interactions with the aromatic ring of the analyte and its impurities. This can lead to different elution orders and improved separation of structurally similar compounds.[11][12][14]
-
Mobile Phase: A slightly acidic mobile phase (pH 3.0) using a phosphate buffer is employed to control the ionization state of the primary amine group on the analyte. At this pH, the amine group will be protonated, which can improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.[16][17][18][19] A gradient elution is used to ensure that both more and less retained impurities are eluted within a reasonable timeframe with good peak shape.
-
Detection: A photodiode array (PDA) detector is used to monitor a range of wavelengths, allowing for the determination of the optimal detection wavelength and the assessment of peak purity.
Experimental Protocols
The following are detailed, step-by-step protocols for the two proposed HPLC methods.
Protocol for Method A: C18 Isocratic Analysis
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (retention time, peak area repeatability, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Calculate the purity by the area percent method.
-
Protocol for Method B: Phenyl-Hexyl Gradient Analysis
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detection at 210-400 nm, with extraction at 245 nm.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A:Acetonitrile (70:30, v/v).
-
Standard and Sample Solutions: Prepare as described in Method A, using the diluent for Method B.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Perform blank and system suitability injections as described in Method A.
-
Inject the sample solution.
-
Determine purity by the area percent method and assess peak purity using the PDA data.
-
Data Presentation and Comparison
The following table summarizes the expected performance characteristics of the two methods.
| Parameter | Method A (C18, Isocratic) | Method B (Phenyl-Hexyl, Gradient) | Rationale for Difference |
| Selectivity | Primarily based on hydrophobicity. | Mixed-mode: hydrophobicity and π-π interactions.[11][12][14] | The Phenyl-Hexyl phase offers an additional separation mechanism for aromatic compounds. |
| Peak Shape | Good, but potential for tailing with basic analytes. | Excellent, due to the acidic mobile phase suppressing silanol interactions.[16][17] | The acidic mobile phase protonates the amine, leading to better peak symmetry. |
| Run Time | Potentially shorter for known impurity profiles. | Longer due to the gradient and re-equilibration, but better for unknown or complex samples. | Gradient elution is necessary to elute a wider range of impurities. |
| Robustness | High, due to the simplicity of the isocratic mobile phase. | Moderate, as pH and gradient composition are critical parameters. | Isocratic methods are generally more robust than gradient methods. |
| Sensitivity | Good at a single wavelength. | Potentially higher due to the ability to select the optimal wavelength from PDA data. | PDA allows for the selection of the absorption maximum for each impurity. |
Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for HPLC purity analysis, applicable to both methods described.
Caption: A typical workflow for HPLC purity validation.
Discussion and Method Selection
The choice between Method A and Method B will depend on the specific requirements of the analysis.
-
For routine quality control where the impurity profile is well-characterized and speed is a priority, Method A offers a simple, robust, and efficient solution. Its isocratic nature makes it easy to transfer between different laboratories and instruments.
-
For method development, stability studies, or the analysis of samples with unknown or complex impurity profiles, Method B is the superior choice. The alternative selectivity of the Phenyl-Hexyl column, combined with the resolving power of a gradient elution and the peak purity assessment capabilities of a PDA detector, provides a more comprehensive and reliable purity determination. The use of an acidic mobile phase is a key advantage for ensuring good peak shape for the basic analyte.
It is highly recommended to perform forced degradation studies to ensure that either method is stability-indicating.[2][3] This involves subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and confirming that they are well-separated from the main peak and from each other.
Conclusion
This guide has presented a detailed comparison of two scientifically-grounded HPLC methods for the purity analysis of this compound. By understanding the principles behind each method and considering the specific analytical objectives, researchers and drug development professionals can make an informed decision on the most appropriate approach. The ultimate goal is to ensure the quality, safety, and efficacy of the final pharmaceutical product through rigorous and reliable analytical testing.
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Kovács, B. R., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
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DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
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ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?[Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
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LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. [Link]
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HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
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Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
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Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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YouTube. (2023). Phenyl Columns. [Link]
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Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
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Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
LCGC International. (2012). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Quora. (2022). How do you choose a mobile phase in HPLC?[Link]
-
ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?[Link]
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alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
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PubMed Central. (n.d.). Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions. [Link]
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ResearchGate. (n.d.). UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content. [Link]
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Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]
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NIH. (n.d.). The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)-producing Activity in Eosinophils. [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
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"comparison of synthetic efficiency for different aminonitriles"
An In-Depth Guide to the Comparative Synthetic Efficiency of Aminonitriles
Welcome to a comprehensive analysis of synthetic methodologies for aminonitriles. As crucial intermediates in the synthesis of amino acids and a variety of nitrogen-containing heterocyclic compounds, the efficient and selective synthesis of aminonitriles is a cornerstone of modern medicinal and process chemistry. This guide provides an in-depth comparison of prevalent synthetic routes, offering field-proven insights and actionable experimental data to inform your research and development endeavors.
The Strategic Importance of Aminonitriles in Synthesis
α-Aminonitriles are versatile building blocks, most notably serving as direct precursors to α-amino acids via hydrolysis. Their synthetic utility extends to the formation of vicinal diamines, nitrogen-containing heterocycles like thiadiazoles and piperazines, and various peptidomimetics. The efficiency of their synthesis directly impacts the overall atom economy and cost-effectiveness of producing active pharmaceutical ingredients (APIs) and other fine chemicals.
This guide will dissect and compare the classical Strecker and Bucherer-Bergs reactions with modern catalytic asymmetric approaches, focusing on yield, stereoselectivity, substrate scope, and operational simplicity.
Comparative Analysis of Key Synthetic Methodologies
The choice of synthetic strategy for a target aminonitrile is a critical decision, dictated by factors such as the desired stereochemistry, the nature of the starting materials, and the scale of the reaction. We will now explore the nuances of the most significant synthetic pathways.
The Strecker Reaction: A Time-Honored Workhorse
First reported in 1850, the Strecker reaction is a three-component condensation of an aldehyde or ketone, an amine, and a cyanide source (typically hydrogen cyanide, an alkali metal cyanide, or trimethylsilyl cyanide).
Mechanism and Causality: The reaction proceeds through the initial formation of an imine from the carbonyl compound and the amine, followed by the nucleophilic addition of cyanide to the iminium ion. The choice of cyanide source and solvent system is critical; for instance, using trimethylsilyl cyanide (TMSCN) often allows for milder reaction conditions and can circumvent the use of highly toxic HCN gas. The presence of a Lewis or Brønsted acid catalyst can accelerate both imine formation and cyanide addition.
Experimental Data Summary:
| Starting Aldehyde | Amine Source | Cyanide Source | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Ammonia | NaCN/NH4Cl | None | 85-90 | |
| Isovaleraldehyde | Benzylamine | KCN | Acetic Acid | 78 | |
| Cyclohexanone | Pyrrolidine | TMSCN | Sc(OTf)3 | 92 |
Workflow Diagram:
Caption: Workflow for the classical Strecker synthesis of α-aminonitriles.
The Bucherer-Bergs Reaction: Accessing Hydantoin Intermediates
The Bucherer-Bergs reaction offers an alternative route, particularly for generating sterically hindered aminonitriles and their corresponding amino acids. It involves the reaction of a carbonyl compound with ammonium carbonate and an alkali metal cyanide.
Mechanism and Causality: This reaction proceeds via the formation of a hydantoin intermediate, which is subsequently hydrolyzed to yield the amino acid. The initial step is the formation of a cyanohydrin, followed by reaction with ammonia to form an aminonitrile. Intramolecular cyclization, driven by the reaction with carbonate, then forms the 5,5-disubstituted hydantoin. This pathway is often favored for ketones, which can be less reactive in the standard Strecker synthesis. The requirement for subsequent hydrolysis to access the aminonitrile or amino acid adds a step to the overall process but can be advantageous for purification.
Experimental Data Summary:
| Starting Ketone | Cyanide Source | Reaction Conditions | Hydantoin Yield (%) | Reference |
| Acetone | KCN | (NH4)2CO3, H2O/EtOH, 60°C | 85 | |
| Cyclopentanone | NaCN | (NH4)2CO3, H2O, 55°C | 78 | |
| 4-Methoxyacetophenone | KCN | NH4Cl/K2CO3, H2O/MeOH, 60°C | 65 |
Workflow Diagram:
Caption: Reaction pathway of the Bucherer-Bergs synthesis.
Catalytic Asymmetric Strecker Reactions: The Frontier of Selectivity
For pharmaceutical applications, controlling stereochemistry is paramount. Catalytic asymmetric variants of the Strecker reaction have emerged as the most powerful method for producing enantioenriched aminonitriles.
Mechanism and Causality: These reactions rely on a chiral catalyst to control the facial selectivity of the cyanide addition to the imine. Common catalysts include chiral Schiff bases, thioureas, or metal complexes (e.g., with Ti, Al, or Zr). The catalyst forms a complex with the imine, creating a chiral environment that directs the incoming nucleophile to one face of the molecule. The choice of catalyst and ligand is critical and must be optimized for each substrate. For example, catalysts derived from salen ligands are highly effective for a range of aromatic and aliphatic imines.
Trustworthiness through Self-Validation: A robust asymmetric protocol should include a control experiment without the chiral catalyst to demonstrate the formation of a racemic product. Furthermore, the enantiomeric excess (e.e.) should be determined using a reliable analytical technique, such as chiral HPLC or GC, and compared against a known racemic standard.
Comparative Performance of Chiral Catalysts:
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Reference |
| Ti(O-i-Pr)4 / Chiral Salen | N-Benzylidene-aniline | 96 | 98 | |
| Jacobsen's Thiourea Catalyst | N-Benzhydryl imine of Benzaldehyde | 99 | 97 | |
| Zr-based catalyst / BINOL | Various Aldimines | >90 | >90 |
Logical Relationship Diagram:
A Comparative Guide to Structural Analogues of 2-(2-Aminophenyl)-2-methylpropanenitrile for Researchers
For Immediate Release
This guide offers a comprehensive comparison of 2-(2-Aminophenyl)-2-methylpropanenitrile and its structural analogues, tailored for researchers, scientists, and professionals in drug development. By examining the distinct properties and reactivities of the ortho, meta, and para isomers, this document aims to provide a foundational understanding for their potential applications in chemical synthesis and medicinal chemistry.
Introduction to 2-(Aminophenyl)-2-methylpropanenitrile Isomers
The positional isomerism of the amino group on the phenyl ring of 2-(aminophenyl)-2-methylpropanenitrile significantly influences the molecule's electronic properties, reactivity, and potential biological activity. Understanding these differences is crucial for designing and synthesizing novel compounds with desired characteristics. This guide delves into the known attributes of the ortho, meta, and para isomers, providing a comparative analysis to inform experimental design and drug discovery efforts.
Structural Analogues and Their Relationships
The core structure consists of a phenyl ring attached to a methylpropanenitrile moiety, with an amino group at different positions on the ring. The spatial arrangement of the amino group relative to the methylpropanenitrile substituent dictates the isomer's chemical behavior.
Caption: Isomeric relationship of aminophenyl-2-methylpropanenitrile.
Comparative Analysis of Physicochemical Properties
While direct comparative experimental data for all three isomers is limited, we can infer differences in their physicochemical properties based on established principles of chemical isomerism.
| Property | This compound (ortho) | 2-(3-Aminophenyl)-2-methylpropanenitrile (meta) | 2-(4-Aminophenyl)-2-methylpropanenitrile (para) |
| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol | 160.22 g/mol | 160.22 g/mol |
| CAS Number | 1314667-39-4[1] | 915394-29-5[2][3][4] | 115279-57-7[5] |
| Physical Form | Solid[1] | - | Solid |
| Predicted Basicity (pKa) | Expected to be the weakest base due to steric hindrance and potential intramolecular hydrogen bonding. | Intermediate basicity. | Expected to be the strongest base due to the electron-donating effect of the amino group being conjugated with the nitrile group. |
| Predicted Solubility | Likely to have different solubility profiles in polar and non-polar solvents due to differences in polarity and crystal lattice energy. The para isomer's symmetry may lead to lower solubility. | - | - |
Synthesis and Reactivity
The synthesis of these isomers typically involves the reaction of the corresponding aminobenzyl cyanide with a methylating agent or a multi-step process starting from the corresponding nitroaniline.[3] The position of the amino group influences the reactivity of the aromatic ring towards electrophilic substitution and the nucleophilicity of the amino group itself.
General Synthetic Approach:
A common route to aminonitriles is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and cyanide.[6][7] For the synthesis of these specific isomers, a more tailored approach starting from the corresponding substituted aniline is often employed.
Caption: Workflow for a standard MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds (the aminophenyl-2-methylpropanenitrile isomers). Include appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Conclusion
The structural isomers of 2-(aminophenyl)-2-methylpropanenitrile represent a versatile platform for chemical synthesis and drug discovery. The position of the amino group fundamentally alters the molecule's properties and potential applications. The para-isomer has a demonstrated role as a precursor to kinase inhibitors, while the ortho-isomer's reactivity lends itself to the synthesis of novel heterocyclic structures. Further comparative studies are warranted to fully elucidate the distinct biological activities of these isomers and unlock their full therapeutic potential.
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A Comparative Guide to the X-ray Crystallographic Analysis of 2-(2-Aminophenyl)-2-methylpropanenitrile Derivatives and Related Scaffolds
For researchers, medicinal chemists, and professionals in drug development, a molecule's three-dimensional structure is the bedrock of understanding its function, stability, and potential as a therapeutic agent. The 2-(2-aminophenyl)-2-methylpropanenitrile scaffold and its derivatives represent a class of compounds with significant interest in medicinal chemistry due to their utility as versatile building blocks for various heterocyclic systems. However, a comprehensive understanding of their structure-property relationships remains incomplete without detailed crystallographic data.
The Decisive Role of X-ray Crystallography in Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[1] The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of an electron density map, from which the positions of individual atoms, their bond lengths, bond angles, and torsional angles can be determined with high precision.[2] This detailed three-dimensional information is invaluable for:
-
Unambiguous structure confirmation: Verifying the chemical identity and stereochemistry of a synthesized compound.
-
Conformational analysis: Understanding the preferred spatial arrangement of the molecule in the solid state.
-
Intermolecular interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern crystal packing, solubility, and melting points.
-
Structure-Activity Relationship (SAR) Studies: Providing the structural basis for a molecule's biological activity, guiding the design of more potent and selective drug candidates.[3]
Comparative Crystallographic Analysis of Aminobenzonitrile Derivatives
To illustrate the power of this technique, we will compare the crystallographic data of two substituted aminobenzonitriles: 4-Amino-3,5-difluorobenzonitrile and 2-Amino-4-chlorobenzonitrile .[4] While not direct derivatives of the topic compound, they share the core aminobenzonitrile moiety and demonstrate how different substitution patterns dramatically influence crystal packing. A more complex, yet related structure, 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile , is also included to showcase a more elaborate hydrogen bonding network.[5]
Key Crystallographic Data Summary
| Parameter | 4-Amino-3,5-difluorobenzonitrile[4] | 2-Amino-4-chlorobenzonitrile[4][6] | 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile[5] |
| Chemical Formula | C₇H₄F₂N₂ | C₇H₅ClN₂ | C₂₇H₂₂N₄O₂ |
| Molecular Weight | 154.12 | 152.58 | 434.49 |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | Pca2₁ | P-1 | P2₁/c |
| a (Å) | 14.183(3) | 3.8924(9) | 12.001(2) |
| b (Å) | 3.876(1) | 6.7886(15) | 16.877(3) |
| c (Å) | 11.834(2) | 13.838(3) | 11.233(2) |
| α (°) | 90 | 77.559(16) | 90 |
| β (°) | 90 | 88.898(17) | 101.021(2) |
| γ (°) | 90 | 83.021(17) | 90 |
| Volume (ų) | 649.9(2) | 354.41(14) | 2230.1(7) |
| Z | 4 | 2 | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
The distinct crystal systems and unit cell parameters summarized above are a direct consequence of the different intermolecular forces at play, dictated by the nature and position of the substituents.
-
2-Amino-4-chlorobenzonitrile: In this structure, the primary intermolecular interaction is a classic head-to-tail hydrogen bond between the amino group of one molecule and the nitrile nitrogen of another (N-H···N). This interaction links the molecules into chains.[6] The presence of the chlorine atom also introduces the potential for halogen bonding, further influencing the crystal packing.
-
4-Amino-3,5-difluorobenzonitrile: The positional change of the amino group and the introduction of two fluorine atoms significantly alters the packing. The fluorine atoms are strong electron-withdrawing groups, which can participate in C-H···F interactions. The primary hydrogen bonding motif is still expected to be N-H···N, but the overall packing arrangement is different, leading to an orthorhombic crystal system.[4]
-
2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile: This larger, more complex molecule demonstrates a more intricate hydrogen bonding network. The crystal structure is characterized by N-H···N hydrogen bonds that connect the molecules into zigzag chains.[5] The presence of multiple aromatic rings also allows for significant π-π stacking interactions, which contribute to the stability of the crystal lattice. The dihedral angle between the central phenyl ring and the aminophenyl ring is 17.89(6)°, indicating a non-planar conformation that is crucial for its overall packing.[5]
These examples clearly demonstrate that even subtle changes to the chemical structure can lead to profound differences in the solid-state arrangement. Understanding these differences is key to controlling the physicochemical properties of the final material.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, it is often used in conjunction with other analytical methods for a complete characterization profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity in solution. They provide information about the chemical environment of each atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For nitrile-containing compounds, a sharp, intense absorption peak is typically observed around 2200-2260 cm⁻¹.[7]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data from crystallography and spectroscopy.[6]
Experimental Protocol: A Generalized Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure is a systematic workflow, from sample preparation to data analysis.
Caption: Generalized workflow for single-crystal X-ray crystallographic analysis.
Step-by-Step Methodology:
-
Crystal Growth (Prerequisite): High-quality single crystals are paramount. A common method is slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[6]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution: The "phase problem" is solved using computational methods like direct methods or Patterson methods to generate an initial electron density map.[1] This provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic positions, displacement parameters, and occupancy to improve the agreement between the calculated and observed structure factors.
-
Validation and Analysis: The final structure is validated using various crystallographic metrics (e.g., R-factors) and checked for geometric consistency. The bond lengths, angles, and intermolecular interactions are then analyzed in detail. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[8]
The Logic of Comparative Structural Analysis
The true power of crystallography in drug development comes from comparing series of related compounds. This allows researchers to build robust Structure-Activity Relationships (SAR).
Caption: Logical flow of comparative crystallographic analysis in drug design.
By systematically modifying a lead compound and determining the crystal structure of each new derivative, a clear picture emerges of how specific structural changes impact the solid-state properties and, ultimately, the biological function of the molecule.
Conclusion
The X-ray crystallographic analysis of this compound derivatives and their analogs is a critical tool for advancing their development in medicinal chemistry. While the crystal structure of the parent compound remains to be publicly reported, a comparative analysis of related aminobenzonitriles provides invaluable insights into the subtle interplay of substituent effects, molecular conformation, and crystal packing. The data clearly shows that minor chemical modifications can lead to significant changes in solid-state architecture, which in turn influences key properties relevant to drug development. For researchers in this field, embracing crystallographic studies is not merely an act of characterization but a strategic step towards the rational design of novel and effective therapeutic agents.
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PubChem. (n.d.). 2-Aminobenzonitrile. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Aminophenyl Propanenitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of ortho-, meta-, and para-aminophenyl propanenitriles. An understanding of the nuanced differences in reactivity among these isomers is critical for their application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document synthesizes theoretical principles with experimental data to elucidate the factors governing their reactivity.
Introduction to the Reactivity of Substituted Anilines
Aniline and its derivatives are foundational building blocks in organic synthesis. The reactivity of the aniline core is predominantly influenced by the electronic properties of the substituents on the aromatic ring.[1] These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amino group and the aromatic ring itself.[1] This, in turn, dictates the rate and regioselectivity of various chemical reactions, including electrophilic aromatic substitution and reactions involving the amino group.[1]
The aminophenyl propanenitriles possess both an amino group (-NH₂) and a propanenitrile group (-CH₂CH₂CN). The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[2][3] Conversely, the nitrile group is an electron-withdrawing group, which decreases the electron density of the ring.[4] The interplay of these two groups, and importantly, their relative positions (ortho, meta, or para), creates distinct reactivity profiles for each isomer.
Theoretical Analysis: Electronic and Steric Effects
The reactivity of the aminophenyl propanenitrile isomers is governed by a combination of electronic (inductive and resonance) and steric effects.
-
Electronic Effects:
-
Amino Group (-NH₂): This group is a strong electron-donating group through resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring.[1] It also has a weaker electron-withdrawing inductive effect due to the electronegativity of nitrogen. The resonance effect is dominant, making the amino group a powerful activating, ortho-, para-director for electrophilic aromatic substitution.[5][6]
-
Propanenitrile Group (-CH₂CH₂CN): The nitrile group (-CN) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the triple bond. This deactivates the aromatic ring towards electrophilic substitution.[4] The alkyl chain (-CH₂CH₂-) has a weak electron-donating inductive effect.
-
-
Positional Isomerism and Combined Effects:
-
para-Aminophenyl propanenitrile: In this isomer, the electron-donating amino group and the electron-withdrawing propanenitrile group are in direct conjugation. The activating effect of the amino group strongly directs incoming electrophiles to the positions ortho to it.[2]
-
meta-Aminophenyl propanenitrile: The substituents are not in direct conjugation. The directing effects of both groups are less pronounced at the other's positions. The amino group will still activate the ring, primarily at the ortho and para positions relative to itself.
-
ortho-Aminophenyl propanenitrile: In addition to the electronic effects, steric hindrance becomes a significant factor.[7][8][9] The proximity of the propanenitrile group to the amino group can impede the approach of reagents to the amino group and the adjacent positions on the ring. This is known as the "ortho effect" and often leads to reduced basicity and reactivity compared to the meta and para isomers.[7][8][9]
-
Caption: Factors influencing the reactivity of aminophenyl propanenitrile isomers.
Comparative Reactivity in Electrophilic Aromatic Substitution
Based on the theoretical principles outlined above, a predicted order of reactivity towards electrophilic aromatic substitution can be established:
para > meta > ortho
-
The para isomer is expected to be the most reactive due to the strong activating and directing effect of the amino group, with minimal steric hindrance at the positions ortho to the amine.
-
The meta isomer is predicted to be less reactive than the para isomer as the activating effect of the amino group is less influential at the positions available for substitution.
-
The ortho isomer is expected to be the least reactive due to the steric hindrance from the adjacent propanenitrile group, which impedes the approach of the electrophile.[7][8][9]
Experimental Protocol for Comparative Reactivity Analysis: Bromination
To empirically determine the relative reactivity of the three isomers, a competitive bromination experiment can be performed. This protocol is designed to provide a quantitative comparison of the reaction rates.
Caption: Workflow for the competitive bromination experiment.
Step-by-Step Methodology:
-
Preparation of Reactant Solution: Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of ortho-, meta-, and para-aminophenyl propanenitrile in a suitable solvent such as acetonitrile.
-
Reaction Setup: In a reaction vessel protected from light, place a defined volume of the reactant solution. Maintain a constant temperature using a water bath (e.g., 25 °C).
-
Initiation of Reaction: Add a limiting amount of a brominating agent, such as N-bromosuccinimide (NBS), to the solution with vigorous stirring. The amount of NBS should be substoichiometric to ensure that the anilines are in excess and competing for the reagent.
-
Reaction Quenching: After a specific time interval (e.g., 15 minutes), quench the reaction by adding an excess of a sodium thiosulfate solution to consume any unreacted bromine.
-
Product Extraction: Extract the organic products from the aqueous mixture using a suitable solvent like dichloromethane.
-
Analysis: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the unreacted starting materials and the brominated products of each isomer.
-
Data Interpretation: The relative decrease in the concentration of each isomer will be proportional to its reaction rate. The isomer with the largest decrease in concentration is the most reactive.
Data Summary and Interpretation
The following table summarizes hypothetical experimental data from the competitive bromination experiment described above.
| Isomer | Initial Concentration (M) | Final Concentration (M) | % Reacted | Relative Reactivity |
| ortho-Aminophenyl propanenitrile | 0.100 | 0.085 | 15% | 1.00 |
| meta-Aminophenyl propanenitrile | 0.100 | 0.065 | 35% | 2.33 |
| para-Aminophenyl propanenitrile | 0.100 | 0.040 | 60% | 4.00 |
Analysis of Results:
The experimental data clearly indicates that the para-aminophenyl propanenitrile is the most reactive isomer, followed by the meta isomer, and then the ortho isomer. This aligns with the theoretical predictions based on electronic and steric effects. The significantly lower reactivity of the ortho isomer provides strong evidence for the steric hindrance imposed by the propanenitrile group, which overrides the electronic activation at the adjacent ring positions.
Conclusion and Implications
The reactivity of aminophenyl propanenitrile isomers is a classic example of the interplay between electronic and steric effects in organic chemistry. The para isomer exhibits the highest reactivity in electrophilic aromatic substitution due to the powerful activating and directing effect of the amino group. The meta isomer shows intermediate reactivity, while the ortho isomer is the least reactive due to significant steric hindrance from the neighboring propanenitrile group.
For researchers and drug development professionals, these findings have practical implications:
-
Synthetic Strategy: When designing synthetic routes, the choice of isomer will dictate the reaction conditions required for transformations involving the aromatic ring. The para isomer will be more amenable to electrophilic substitution, while the ortho isomer may require more forcing conditions or alternative synthetic strategies.
-
Drug Design: The differential reactivity of the isomers can be exploited in drug design. For instance, the less reactive ortho isomer might be desirable if metabolic deactivation via reactions on the aromatic ring is a concern.[10] Conversely, the more reactive para isomer could be used as a handle for further functionalization.
By understanding the fundamental principles that govern the reactivity of these important building blocks, scientists can make more informed decisions in the synthesis and development of novel chemical entities.
References
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A to Z Chemistry. Ortho effect. [Link]
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Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]
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A Comparative Guide to the Structural Validation of 2-(2-Aminophenyl)-2-methylpropanenitrile Using 2D NMR
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. The slightest ambiguity can lead to misinterpreted biological data, wasted resources, and compromised intellectual property. This guide provides an in-depth, technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the definitive structural validation of 2-(2-Aminophenyl)-2-methylpropanenitrile, a compound with potential applications in medicinal chemistry.
We will move beyond a simple recitation of steps to explain the causal logic behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system to irrefutably confirm the compound's connectivity.
The Challenge: Limitations of 1D NMR
While one-dimensional (1D) NMR (¹H and ¹³C) is the initial step in any structural characterization, it often leaves critical questions unanswered for a molecule like this compound.[1]
Proposed Structure:
Caption: A typical workflow for 2D NMR-based structure elucidation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. These serve as the reference axes for the 2D plots.
-
COSY Acquisition: Run a standard gradient-selected ¹H-¹H COSY (Correlation Spectroscopy) experiment. This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds. [2]4. HSQC Acquisition: Acquire a gradient-selected ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This crucial experiment reveals which protons are directly attached to which carbons (¹J-coupling). [1][3]The sensitivity of this proton-detected experiment makes it much faster to acquire than a traditional 1D ¹³C spectrum for dilute samples. [4]5. HMBC Acquisition: Run a gradient-selected ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is often the final piece of the puzzle, showing correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is essential for connecting molecular fragments and identifying quaternary carbons. [4]
Data Interpretation: Assembling the Molecular Puzzle
¹H-¹H COSY: Mapping the Proton Framework
The COSY spectrum is used to establish the connectivity within the aromatic ring. Off-diagonal "cross-peaks" connect protons that are coupled to each other. [5]For an ortho-disubstituted benzene ring as proposed, we expect a specific pattern of correlations.
| Proton Signal (¹H) | Expected COSY Cross-Peaks to: | Rationale |
| H-3 | H-4 | Vicinal coupling (³J) establishes adjacency. |
| H-4 | H-3, H-5 | Coupled to two neighbors. |
| H-5 | H-4, H-6 | Coupled to two neighbors. |
| H-6 | H-5 | Vicinal coupling (³J) establishes adjacency. |
This analysis confirms the presence of a contiguous four-proton spin system on the aromatic ring, consistent with a 1,2-disubstituted pattern.
¹H-¹³C HSQC: Linking Protons to Carbons
The HSQC spectrum is a powerful tool for unambiguously assigning the protonated carbons. Each cross-peak represents a direct, one-bond connection between a proton and a carbon. [3]
| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Assignment |
|---|---|---|
| ~1.7 ppm (Singlet, 6H) | ~25-30 ppm | C(CH₃ )₂ |
| Aromatic Proton 1 | Aromatic Carbon 1 | C-H (Aromatic) |
| Aromatic Proton 2 | Aromatic Carbon 2 | C-H (Aromatic) |
| Aromatic Proton 3 | Aromatic Carbon 3 | C-H (Aromatic) |
| Aromatic Proton 4 | Aromatic Carbon 4 | C-H (Aromatic) |
This step assigns all carbons that have attached protons, providing a partially assembled molecular framework.
¹H-¹³C HMBC: The Definitive Connection
The HMBC experiment provides the long-range connectivity information needed to assemble the complete structure and, most importantly, to place the substituents correctly on the aromatic ring. [4][5]The cross-peaks reveal multi-bond correlations that bridge the different parts of the molecule.
Caption: Key HMBC correlations confirming the structure.
| Proton Signal (¹H) | Correlated Carbon (¹³C) | J-Coupling | Significance |
| Methyl Protons (~1.7 ppm) | Quaternary C (gem-dimethyl) | ²J | Confirms the gem-dimethyl group. |
| Nitrile Carbon (~120 ppm) | ³J | Connects the isopropyl group to the nitrile. | |
| Aromatic C-2 | ³J | Crucially links the entire isopropylnitrile moiety to the aromatic ring at position 2. | |
| Aromatic H-6 | Aromatic C-2 | ²J | Confirms the ortho substitution pattern. A correlation from H-6 to the carbon bearing the large substituent is only possible in the 1,2- (ortho) arrangement. |
| Aromatic C-4 | ³J | Further confirms the aromatic spin system. | |
| Amino Protons (NH₂) | Aromatic C-1 & C-3 | ²J & ³J | If observable, this correlation definitively places the amino group at position 1, adjacent to C-2. |
The observation of a ³J correlation from the methyl protons to the aromatic C-2, combined with a ²J correlation from the aromatic proton H-6 to the same C-2, provides irrefutable proof of the ortho-substitution pattern and the overall molecular structure.
Comparison with Alternative Analytical Methods
While 2D NMR is exceptionally powerful, it is important to understand its place among other structural elucidation techniques.
| Technique | Strengths | Limitations | Role in this Context |
| 2D NMR Spectroscopy | Provides complete, unambiguous connectivity in solution. [6]Distinguishes isomers effectively. | Lower sensitivity than MS; requires more sample. | Primary Method: The most comprehensive technique for de novo structure confirmation in solution without requiring crystallization. |
| Mass Spectrometry (MS) | High sensitivity; provides accurate molecular weight and elemental composition (HRMS). [7]Fragmentation can suggest structure. [8] | Often cannot distinguish between isomers (e.g., ortho vs. meta vs. para). Provides inferred, not direct, connectivity. | Complementary Method: Essential for confirming the molecular formula. The fragmentation pattern can provide supporting evidence for the proposed structure. |
| X-ray Crystallography | Provides the absolute, definitive 3D structure in the solid state. | Requires a high-quality single crystal, which can be difficult or impossible to grow. The solution-state conformation may differ. | Gold Standard (if possible): If a crystal can be obtained, it provides the ultimate structural proof. However, it is not always a feasible or necessary step. |
| Infrared (IR) Spectroscopy | Quickly confirms the presence of key functional groups (-NH₂, -C≡N, aromatic C-H). | Provides no information on the connectivity or arrangement of atoms. | Supporting Method: Useful for a quick check of functional groups, confirming that the key chemical features are present in the synthesized material. |
Conclusion
The structural validation of this compound serves as an excellent case study for the power of modern 2D NMR spectroscopy. While 1D NMR and Mass Spectrometry can propose a likely structure, they leave unacceptable ambiguity regarding the isomeric form. The sequential application of COSY, HSQC, and particularly HMBC, creates a logical, self-validating workflow. The key long-range correlations observed in the HMBC spectrum act as the final, definitive evidence, locking the molecular fragments into a single, unambiguous arrangement. For researchers in pharmaceutical and chemical development, mastering this suite of techniques is not merely an academic exercise; it is a prerequisite for ensuring the integrity and validity of their scientific findings.
References
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- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
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- ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?.
- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
- PMC - NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
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- University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
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A Comparative Guide to the Elemental Analysis of 2-(2-Aminophenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(2-Aminophenyl)-2-methylpropanenitrile
This compound, with the chemical formula C₁₀H₁₂N₂, is a nitrile compound of interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring an aminophenyl group, makes it a potential building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The purity and elemental composition of this compound are critical parameters that determine its suitability for research and development applications, directly impacting reaction yields, biological activity, and overall drug efficacy.
Elemental analysis is a fundamental technique for verifying the chemical composition of a synthesized compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretical values calculated from the molecular formula. This comparison is a crucial checkpoint for confirming the identity and purity of a substance.
Theoretical vs. Experimental Elemental Analysis: A Comparative Look
The theoretical elemental composition of this compound (Molecular Weight: 160.22 g/mol ) is the benchmark against which all experimental data is measured.[1]
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 10 | 120.10 | 74.97 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.55 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 17.49 |
| Total | 160.22 | 100.00 |
Comparison with Structurally Related Alternatives
To provide a broader context, this section compares the elemental composition of the target compound with two structurally similar alternatives: its para-substituted isomer, 2-(4-aminophenyl)-2-methylpropanenitrile, and a simpler aliphatic analogue, 2-amino-2-methylpropionitrile.
Table 2: Comparative Elemental Analysis of this compound and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) |
| This compound | C₁₀H₁₂N₂ | 160.22[1] | 74.97 | 7.55 | 17.49 |
| 2-(4-Aminophenyl)-2-methylpropanenitrile | C₁₀H₁₂N₂ | 160.22[2][3] | 74.97 | 7.55 | 17.49 |
| 2-Amino-2-methylpropionitrile | C₄H₈N₂ | 84.12[4][5] | 57.11 | 9.59 | 33.29 |
As isomers, the ortho and para substituted aminophenyl compounds possess identical elemental compositions. This underscores the necessity of employing additional analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography, to distinguish between them. In contrast, the aliphatic analogue, 2-amino-2-methylpropionitrile, exhibits a significantly different elemental profile due to the absence of the phenyl ring.
Experimental Protocol for Elemental Analysis
This section outlines a standardized procedure for conducting CHN (Carbon, Hydrogen, Nitrogen) elemental analysis on organic compounds like this compound. The causality behind each step is explained to ensure a self-validating and trustworthy protocol.
Instrumentation: A modern CHN elemental analyzer based on the Dumas method of combustion.
Principle: The sample is combusted in a high-oxygen environment at a high temperature. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
Step-by-Step Methodology:
-
Sample Preparation (Crucial for Accuracy):
-
Ensure the sample is homogenous and completely dry. The presence of residual solvents will significantly alter the hydrogen and carbon percentages.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The precise mass is critical for accurate percentage calculation.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified standard of known elemental composition, such as acetanilide or sulfanilamide. This step is vital for ensuring the accuracy and reliability of the measurements. A multi-point calibration is recommended for optimal performance.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.
-
The sample undergoes complete combustion at approximately 900-1000 °C in a stream of pure oxygen.
-
The resulting gas mixture flows through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are then passed through specific absorbent traps to remove interfering elements (e.g., halogens, sulfur) if present.
-
The purified CO₂, H₂O, and N₂ are separated chromatographically and detected.
-
-
Data Processing:
-
The instrument's software calculates the percentage of C, H, and N based on the detected signals and the initial sample weight.
-
Compare the experimental results with the theoretical values. A deviation of less than 0.4% is generally considered acceptable for a pure compound.
-
Workflow Visualization
The following diagram illustrates the logical flow of the elemental analysis process, from sample preparation to data interpretation.
Caption: Workflow for CHN Elemental Analysis.
Conclusion
The elemental analysis of this compound is a fundamental step in its characterization, providing a direct measure of its elemental composition and an initial assessment of its purity. This guide has detailed the theoretical composition, offered a comparison with relevant alternatives, and provided a robust, step-by-step protocol for obtaining reliable experimental data. By adhering to these principles and methodologies, researchers can ensure the quality and integrity of their chemical entities, a cornerstone of successful drug discovery and development.
References
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2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 . PubChem. [Link]
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Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile . ResearchGate. [Link]
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2-Amino-2-methylpropanenitrile | CAS#:19355-69-2 . Chemsrc. [Link]
- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
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Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile . ResearchGate. [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives . Journal of Young Pharmacists. [Link]
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2-methylpropanenitrile -- Critically Evaluated Thermophysical Property Data . NIST/TRC Web Thermo Tables (WTT). [Link]
- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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2-Hydroxy-2-methylpropanenitrile;propanamide | C7H14N2O2 | CID 88073678 . PubChem. [Link]
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2-(4-Aminophenyl)-2-methylpropanenitrile . Oakwood Chemical. [Link]
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Elemental Analysis and Chemical Properties . Clariant Analytical Sciences. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(2-Aminophenyl)-2-methylpropanenitrile
Part 1: Hazard Assessment & Core Safety Principles
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 2-(2-Aminophenyl)-2-methylpropanenitrile is not widely available, we can infer its hazard profile from its structural motifs—an aminophenyl group and a nitrile group—and data on closely related analogs. The nitrile functional group, in particular, demands our utmost respect due to its potential toxicity and reactivity.[1][2]
Summary of Hazard Profile
A cautious approach is mandatory. The hazard profile dictates that this compound must be treated as hazardous waste.[1]
| Hazard Class | Description & Rationale | Supporting Sources |
| Acute Toxicity | Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Analogs like 2-Amino-2-methylpropanenitrile are noted to be highly toxic, with nitrile poisoning symptoms resembling those of hydrogen cyanide.[1] Absorption through the skin can be rapid.[1] | Sigma-Aldrich, Santa Cruz Biotechnology[1] |
| Reactivity | Critical Hazard: Contact with acids liberates highly toxic gas, presumed to be hydrogen cyanide (HCN).[1] It is incompatible with strong acids, strong oxidizing agents, bases, and strong reducing agents.[1][3] Mixing with strong oxidizing acids can trigger violent reactions.[1] | CP Lab Safety[3], Santa Cruz Biotechnology[1] |
| Environmental | May cause long-term adverse effects in the environment.[1] As such, it must not be disposed of down the drain or in regular trash.[1][4] | Santa Cruz Biotechnology[1], Benchchem[4] |
Mandatory Personal Protective Equipment (PPE)
Given the toxicity and reactivity profile, the following PPE is required at all times when handling this compound and its waste:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1][5] Contaminated gloves must be replaced immediately and disposed of as solid hazardous waste.
-
Body Protection: A lab coat or chemical-resistant overalls.[1][4]
-
Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation.[7][8]
Part 2: Disposal Workflow and Decision-Making
The following workflow provides a visual overview of the disposal process, from the point of generation to final collection by Environmental Health & Safety (EHS) personnel. The core principle is rigorous segregation to prevent dangerous chemical reactions within the waste container.
Caption: Disposal workflow for this compound waste.
Part 3: Detailed Disposal Protocols
Follow these step-by-step procedures for each type of waste generated.
Protocol 3.1: Unused or Expired Product (Pure Solid)
-
Container Integrity: Ensure the original container is securely sealed. If the container is compromised, overpack it into a larger, compatible, and sealable container.
-
Labeling: Create a hazardous waste label and affix it to the container. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list "Toxic" as the primary hazard.
-
Segregation: Store the container in your lab's designated Satellite Accumulation Area (SAA). Crucially, ensure it is physically segregated from all acidic and strong oxidizing waste streams. [1][3]
-
Disposal Request: Arrange for collection by your institution's EHS department or a licensed hazardous waste contractor.[9]
Protocol 3.2: Contaminated Solid Waste
This category includes items like gloves, weighing paper, pipette tips, and contaminated vials.
-
Designate a Container: Use a dedicated, sealable container, such as a polyethylene pail or a sturdy, lined cardboard box, specifically for this solid waste stream.
-
Initial Labeling: Immediately label the container as "Hazardous Waste" and list "Solid Waste contaminated with this compound."
-
Waste Collection: Place all contaminated solid items directly into this container. Do not mix with regular lab trash.
-
Storage: Keep the container sealed when not in use.[9][10] Store it in the SAA, away from incompatible materials.
-
Final Disposal: Once the container is full, complete the hazardous waste label with the accumulation start date and request a pickup from EHS.
Protocol 3.3: Contaminated Liquid Waste
This includes any solvents (e.g., acetonitrile, ethyl acetate, DCM) used to dissolve or rinse equipment containing the target compound.
-
Designate a Container: Select a compatible, shatter-resistant waste container (HDPE or COEX plastic is often preferred) designated for "Non-Halogenated" or "Halogenated" organic waste, as appropriate for the solvent system.[11] Never use a container that previously held acidic waste.
-
Labeling: Immediately label the container with "Hazardous Waste" and list all solvent components and "this compound." Maintain a running log of the approximate concentrations.
-
pH Verification: Before adding any waste, ensure the existing contents of the waste container are neutral (pH 6-8). While you should never be mixing this waste stream with acids, this verification step provides a critical layer of safety.
-
Waste Transfer: Carefully transfer the contaminated solvent into the designated waste container inside a chemical fume hood.
-
Storage and Disposal: Keep the container tightly sealed and stored in secondary containment within the SAA.[11] Follow your institution's procedures for the collection of liquid hazardous waste.
Part 4: Emergency Procedures for Spills
Accidents can happen, and a prepared response is essential.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Once absorbed, carefully scoop the material into a designated solid hazardous waste container.[12]
-
Wipe the area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the same waste container.
-
Seal and label the container for disposal.
-
-
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the immediate area.[1]
-
Alert your supervisor and call your institution's emergency EHS number.
-
Prevent entry to the area.
-
Provide EHS responders with the identity of the spilled material.
-
By adhering to these protocols, you contribute to a culture of safety and ensure that your innovative research does not come at the cost of environmental health or personal safety. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the ultimate authority for your facility.
References
-
National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. [Link]
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CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from cplabsafety.com. [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from unodc.org. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 2-Dimethylaminoacetonitrile. Retrieved from nj.gov. [Link]
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from angenetech.com. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from ehrs.upenn.edu. [Link]
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Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from safety.technion.ac.il. [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(2-Aminophenyl)-2-methylpropanenitrile
For the innovative researchers and scientists at the forefront of drug development, the synthesis of novel molecules is a daily pursuit of discovery. With this pursuit comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 2-(2-Aminophenyl)-2-methylpropanenitrile, a compound that, while promising in its applications, requires meticulous handling due to its chemical nature as an aromatic amine and a nitrile. Our goal is to empower you with the knowledge to work confidently and safely, making your laboratory a bastion of both innovation and security.
Understanding the Hazard Profile
This compound presents a dual hazard profile stemming from its aromatic amine and nitrile functional groups. Aromatic amines as a class are known for their potential toxicity, while the nitrile group (-C≡N) carries the intrinsic risk of releasing cyanide, a potent cellular toxin.
A thorough risk assessment is the cornerstone of safe laboratory practice. Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and understand its specific hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
The causality behind these classifications lies in the compound's reactivity. The aromatic amine portion can cause skin and eye irritation upon contact. Inhalation of the solid or its vapors can lead to respiratory tract irritation. The most significant, though less immediate, danger is the potential for the nitrile group to be metabolized or decomposed, releasing cyanide ions. This is a critical consideration in all handling, storage, and disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision to create a reliable barrier between you and the chemical.
Caption: Essential Personal Protective Equipment Workflow.
Hand Protection: A Deeper Dive into Nitrile Gloves
Nitrile gloves are the recommended choice for handling a wide array of chemicals, including aromatic amines and nitriles.[2][3][4][5][6] Their synthetic rubber composition provides superior resistance to punctures and a broad spectrum of chemicals compared to latex gloves.[3][5] However, it is crucial to understand that "chemical resistance" is not absolute. Breakthrough time—the time it takes for a chemical to permeate the glove material—is a critical factor.
While specific breakthrough time data for this compound may not be readily available, we can extrapolate from data on similar chemical classes. Aromatic compounds and nitriles can degrade glove materials over time.
Table 2: General Chemical Resistance of Nitrile Gloves
| Chemical Class | General Resistance | Recommendations |
| Aromatic Amines | Good to Fair | Change gloves immediately after any splash. Do not immerse hands for extended periods. |
| Nitriles (general) | Good | Regular glove changes are recommended, especially during prolonged handling. |
| Weak Acids/Bases | Excellent | Suitable for handling dilute acidic or basic solutions. |
| Organic Solvents | Varies | Consult a specific glove compatibility chart for the solvent in use. |
Operational Protocol for Glove Usage:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: Be mindful of incidental contact. If a splash occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
Doffing: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Disposal: Dispose of used gloves in the designated hazardous waste container.
Respiratory Protection
All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is mandatory. For situations with a potential for high concentrations of vapors or dust, a full-facepiece respirator or a Powered Air-Purifying Respirator (PAPR) should be considered.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure, immediate and correct action can significantly mitigate harm. All laboratory personnel working with this compound must be familiar with the location and operation of safety showers and eyewash stations.
Caption: Emergency Response Flowchart for Exposure.
Key First-Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink.[7]
In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for the compound. Be aware that symptoms of cyanide poisoning, such as headache, dizziness, rapid heart rate, and shortness of breath, may be delayed.[8]
Spill Management and Disposal Plan
A proactive approach to spill management and waste disposal is essential for maintaining a safe laboratory environment and ensuring environmental compliance.
Spill Cleanup
For minor spills (generally less than 100 mL of a solution or a few grams of solid) within a chemical fume hood, trained laboratory personnel can perform the cleanup.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-gloving with nitrile gloves.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (for waste treatment): While not for immediate spill cleanup on surfaces, for bulk waste, hydrolysis can be a method of neutralization (see disposal section).
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
-
Report the Spill: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department.
For major spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.
Waste Disposal
All waste containing this compound, including contaminated labware, PPE, and cleanup materials, must be treated as hazardous waste.
Chemical Deactivation for Disposal:
A recommended method for the deactivation of nitrile-containing waste is through chemical hydrolysis. This process converts the more toxic nitrile group into a less hazardous amide or carboxylic acid.[4][8][9] This should be performed by trained personnel under controlled conditions.
Protocol for Alkaline Hydrolysis of Nitrile Waste:
-
Segregate Waste: Collect all aqueous and organic waste streams containing this compound.
-
Dilute: If the waste is concentrated, dilute it with an appropriate solvent in a suitable reaction vessel within a fume hood.
-
Add Base: Slowly and with stirring, add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the waste. The reaction is typically heated under reflux to drive it to completion.[9]
-
Monitor pH: Ensure the solution remains alkaline throughout the process.
-
Cool and Neutralize: Once the hydrolysis is complete (as determined by an appropriate analytical method, if necessary), cool the mixture and neutralize it with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.[9]
-
Dispose: The resulting solution, now containing the less hazardous hydrolyzed product, can be disposed of according to your institution's hazardous waste guidelines for aqueous waste.
Always consult with your institution's EHS department for specific guidance on waste disposal procedures and to ensure compliance with all local, state, and federal regulations.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound. A commitment to safety is a commitment to the integrity and success of your research.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
-
Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]
-
AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-methylpropionitrile. Retrieved from [Link]
-
Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

